1,12-Diisocyanatododecane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,12-diisocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-14-18/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNDFCFPJQPVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN=C=O)CCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369848 | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13879-35-1 | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-Diisocyanatododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of Long-Chain Aliphatic Diisocyanates
An In-Depth Technical Guide to the Synthesis of 1,12-Diisocyanatododecane
1,12-Diisocyanatododecane (DDI) is a long-chain aliphatic diisocyanate, a molecule of significant interest in the field of polymer science and materials engineering. Its twelve-carbon aliphatic backbone imparts a unique combination of flexibility, hydrophobicity, and low volatility to the polyurethanes and other polymers derived from it. Unlike its aromatic counterparts, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), DDI-based polymers exhibit superior UV stability and resistance to yellowing, making them ideal for high-performance coatings, adhesives, sealants, and elastomers.
This guide provides a comprehensive overview of the primary synthetic pathways to 1,12-diisocyanatododecane. We will move from the traditional, industrially prevalent phosgenation route to safer, modern phosgene-free alternatives. The discussion is framed from the perspective of a practicing scientist, focusing not just on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical considerations for safety and scalability.
Part 1: The Conventional Phosgenation Route: Efficacy and Hazard
The reaction of primary amines with phosgene (COCl₂) or its safer-to-handle surrogates, diphosgene and triphosgene, remains a cornerstone of industrial isocyanate production due to its efficiency and high yields. The overall transformation converts the two primary amine groups of 1,12-dodecanediamine into isocyanate functionalities.
Core Principle & Mechanism
The phosgenation of a primary amine is a two-stage process. The first stage, typically conducted at low temperatures, involves the reaction of the amine with phosgene to form a carbamoyl chloride intermediate. In the second stage, heating the reaction mixture eliminates a molecule of hydrogen chloride (HCl) to yield the desired isocyanate. When starting with a diamine like 1,12-dodecanediamine, this process occurs at both ends of the molecule.
The use of a stoichiometric amount of a tertiary amine base (e.g., triethylamine or pyridine) is crucial to scavenge the HCl generated during the reaction, preventing the formation of amine hydrochlorides which are less reactive.
Precursor & Reagent Selection
-
Starting Material: 1,12-Dodecanediamine (also known as dodecamethylenediamine) is the primary precursor. It is a solid at room temperature and must be handled under anhydrous conditions to prevent side reactions.[1]
-
Phosgenating Agent: While gaseous phosgene is used industrially, for laboratory-scale synthesis, solid triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent.[2] It is safer to store and handle, and in solution, it dissociates to provide three equivalents of phosgene. Diphosgene, a liquid, is another alternative.[3] The choice of a phosgene surrogate significantly mitigates the extreme toxicity risks associated with gaseous phosgene.[4]
Experimental Protocol: Synthesis via Triphosgene
This protocol is a representative laboratory-scale procedure adapted from established methods for converting amines to isocyanates using triphosgene.[5][6]
Materials:
-
1,12-Dodecanediamine (1.0 eq)
-
Triphosgene (0.4 eq, providing 1.2 eq of phosgene)
-
Triethylamine (2.2 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing aqueous sodium hydroxide) to neutralize any excess phosgene and HCl. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: A solution of 1,12-dodecanediamine and triethylamine in the anhydrous solvent is prepared in the reaction flask.
-
Phosgenation (Cold Stage): A solution of triphosgene in the same anhydrous solvent is prepared and placed in the dropping funnel. The reaction flask is cooled to 0 °C using an ice bath. The triphosgene solution is added dropwise to the stirred amine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Thermal Elimination (Hot Stage): After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl evolution (tested with moist pH paper at the outlet of the scrubber) or by FTIR, observing the disappearance of the amine N-H stretch and the appearance of the strong isocyanate (-NCO) peak.
-
Workup: The reaction mixture is cooled to room temperature. The precipitated triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude 1,12-diisocyanatododecane is then purified by vacuum distillation to yield a colorless liquid.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Water reacts readily with isocyanates to form an unstable carbamic acid, which decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a highly insoluble and undesired urea byproduct. All glassware must be oven-dried, and anhydrous solvents are mandatory.
-
Slow, Cold Addition: The initial reaction between the amine and phosgene is highly exothermic. Slow addition at 0 °C controls the reaction rate, minimizes the formation of urea byproducts (from localized heating), and ensures the formation of the carbamoyl chloride intermediate.
-
Reflux: The elimination of HCl from the carbamoyl chloride intermediate requires thermal energy. Refluxing the solution drives this reaction to completion.
-
Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction and protects the final isocyanate product from hydrolysis.
Caption: Workflow for the phosgenation of 1,12-dodecanediamine.
Part 2: Phosgene-Free Synthesis Strategies
The inherent dangers of phosgene have spurred the development of alternative synthetic routes that avoid its use.[7][8] These methods often represent greener, safer, and more elegant chemical transformations.
Route 2a: The Curtius Rearrangement Pathway
The Curtius rearrangement is a classic and versatile named reaction that converts a carboxylic acid into an isocyanate with the loss of one carbon atom (as part of the carboxyl group).[9] To synthesize a diisocyanate, one must start with a dicarboxylic acid.
Principle & Mechanism: The process begins with 1,12-dodecanedioic acid.[10][11] This diacid is first converted into a more reactive derivative, typically the diacyl chloride, using a reagent like thionyl chloride or oxalyl chloride. The diacyl chloride is then reacted with an azide source, such as sodium azide, to form a diacyl azide intermediate. Upon gentle heating, this intermediate undergoes a concerted rearrangement: the bond between the carbonyl carbon and the alkyl chain migrates to the adjacent nitrogen atom, simultaneously expelling a molecule of highly stable nitrogen gas.[12] This rearrangement directly yields the isocyanate.[13]
Caption: The Curtius rearrangement pathway to DDI.
Experimental Protocol Outline:
-
Acyl Chloride Formation: 1,12-dodecanedioic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases. Excess SOCl₂ is removed by distillation.
-
Acyl Azide Formation: The crude diacyl chloride is dissolved in an inert solvent (e.g., acetone) and cooled. A solution of sodium azide (NaN₃) in water is added slowly, keeping the temperature low. The diacyl azide often precipitates and can be carefully isolated. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding friction, shock, and high temperatures.
-
Rearrangement: The isolated diacyl azide is dissolved in a high-boiling, inert solvent like toluene. The solution is heated gently until nitrogen evolution begins, then the heating is controlled to maintain a steady rate of gas evolution. After the reaction is complete, the solvent can be removed under vacuum to yield the diisocyanate, which is then purified by vacuum distillation.
Route 2b: Thermal Decomposition of Dicarbamates
This pathway is a prominent green alternative to phosgenation. It is a two-step process that converts the diamine into the diisocyanate via a stable dicarbamate intermediate.
Principle & Mechanism: First, 1,12-dodecanediamine is reacted with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst to form the corresponding bis(methylcarbamate).[8] In the second step, this dicarbamate is subjected to high temperatures, often in the presence of a different catalyst, causing it to decompose into the diisocyanate and two molecules of alcohol (methanol in the case of DMC).[14]
Caption: Phosgene-free synthesis via dicarbamate decomposition.
Experimental Protocol Outline:
-
Carbamate Formation: 1,12-dodecanediamine, a large excess of dimethyl carbonate (which also acts as a solvent), and a catalyst such as zinc acetate are charged into a high-pressure reactor (autoclave). The mixture is heated (e.g., to 160 °C) for several hours.[8] After cooling, the excess DMC is removed, and the solid dicarbamate intermediate is isolated.
-
Thermal Decomposition: The purified dicarbamate is mixed with a high-boiling solvent (e.g., dioctyl phthalate) and a decomposition catalyst (e.g., zinc-incorporated berlinite, ZnAlPO₄).[14] The mixture is heated under vacuum in a distillation apparatus. The 1,12-diisocyanatododecane product is formed and distills out of the reaction mixture as it is generated, which drives the equilibrium toward the product.
Part 3: Comparative Analysis and Product Characterization
The choice of synthetic route depends on factors such as scale, available equipment, safety protocols, and cost.
Comparison of Synthesis Routes
| Feature | Phosgenation (Triphosgene) | Curtius Rearrangement | Carbamate Decomposition |
| Starting Material | 1,12-Dodecanediamine | 1,12-Dodecanedioic Acid | 1,12-Dodecanediamine |
| Key Reagents | Triphosgene, Et₃N | SOCl₂, Sodium Azide | Dimethyl Carbonate, Catalysts |
| Primary Hazard | Highly toxic phosgene in situ | Potentially explosive acyl azide | High pressure/temperature |
| Byproducts | Triethylamine hydrochloride | N₂, NaCl | Methanol |
| Atom Economy | Moderate | Poor (loss of N₂) | Excellent |
| Typical Yields | High (>85%) | Good (70-85%) | High (>90%)[14] |
| Scalability | Well-established | Lab-scale; hazard limits scale-up | Promising for industrial scale |
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized 1,12-diisocyanatododecane.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [15][16] |
| Molecular Weight | 252.35 g/mol | [16] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 168-169 °C at 3 mmHg | |
| Density | ~0.94 g/mL at 25 °C | |
| Refractive Index (n20/D) | ~1.459 | |
| FTIR (-NCO stretch) | ~2270 cm⁻¹ (very strong, sharp) | [15] |
Part 4: Safety and Handling
1,12-Diisocyanatododecane, like all isocyanates, requires careful handling.
-
Toxicity: It is harmful if inhaled, swallowed, or in contact with skin.[15] It is a skin and eye irritant and may cause respiratory irritation.
-
Sensitization: Perhaps the most significant chronic risk is sensitization. Repeated exposure can lead to an allergic, asthma-like reaction upon subsequent low-level exposure.
-
Personal Protective Equipment (PPE): All work should be conducted in a well-ventilated fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Splash-proof safety goggles and a face shield.
-
A lab coat.
-
For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors is recommended.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen) in a cool, dry place away from moisture and reactive compounds like alcohols and amines.
Conclusion
The synthesis of 1,12-diisocyanatododecane can be successfully achieved through several distinct pathways. The traditional phosgenation route, while efficient, carries significant safety burdens that necessitate stringent controls. Phosgene-free alternatives, particularly the Curtius rearrangement and the thermal decomposition of dicarbamates, offer much safer and environmentally benign approaches. The carbamate decomposition route, in particular, stands out for its high atom economy and potential for green industrial-scale production. For researchers and drug development professionals, understanding the nuances of each method allows for an informed choice that balances synthetic efficiency with the paramount requirements of laboratory safety and environmental responsibility.
References
-
Reddit. (2023). Workup for isocyante synthesis from triphoagene? r/Chempros. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
ResearchGate. (n.d.). Phosgene-free route for the synthesis of diisocyanate. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. [Link]
-
PubMed. (2014). Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4). [Link]
-
PubMed Central (NIH). (n.d.). How To Get Isocyanate?[Link]
-
PubChem (NIH). (n.d.). 1,12-Diisocyanatododecane. [Link]
-
ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?[Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
- Google Patents. (n.d.).
-
PubMed Central (NIH). (n.d.). A decade review of triphosgene and its applications in organic reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. [Link]
- Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.
- Google Patents. (n.d.).
-
American Chemical Society. (n.d.). Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity. [Link]
- Google Patents. (n.d.). US4730084A - Process for the preparation of dodecamethylenebismelamine and the use thereof.
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]
-
ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. [Link]
-
CORE. (2005). PHOSGENE-FREE ROUTE TO TOLUENE DIISOCYANATE. [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C. Lossen. [Link]
-
PubChem (NIH). (n.d.). Dodecanedioic Acid. [Link]
-
Scientific.net. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. [Link]
-
Corvay Specialty Chemicals GmbH. (n.d.). Dodecanedioic acid (DDDA, DC12). [Link]
-
YouTube. (2025). Lossen Reaction. [Link]
-
Organic Syntheses. (n.d.). Hexamethylene diisocyanate. [Link]
- Google Patents. (n.d.).
-
PubMed. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Solubility of Things. (n.d.). 1,12-Dodecanediamine. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,12-Diisocyanatododecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,12-Diisocyanatododecane, a linear aliphatic diisocyanate, is a critical building block in the synthesis of a variety of polymers, including polyurethanes, polyureas, and other copolymers. Its utility in drug delivery systems, biomedical adhesives, and advanced coatings is contingent on a thorough understanding of its solution behavior. This technical guide provides a comprehensive overview of the solubility of 1,12-diisocyanatododecane in a range of common organic solvents. Grounded in the principle of "like dissolves like," this document offers a predictive solubility profile, discusses the critical role of solvent-solute interactions, and details a rigorous experimental protocol for the quantitative determination of its solubility. Furthermore, this guide addresses the inherent reactivity of the isocyanate functional group, particularly with protic solvents, and outlines best practices for handling and analysis to ensure data integrity and laboratory safety.
Introduction: The Significance of Solubility in Application
1,12-Diisocyanatododecane (DDI) is a molecule of significant interest in materials science and pharmaceutical development. Its long, flexible twelve-carbon aliphatic chain imparts desirable physical properties such as hydrophobicity and elasticity to the resulting polymers, while the terminal isocyanate (-N=C=O) groups provide reactive sites for polymerization. The successful and reproducible synthesis of DDI-based materials is fundamentally dependent on achieving a homogeneous reaction medium. Therefore, a comprehensive understanding of its solubility in various organic solvents is not merely academic but a critical parameter for process development, formulation, and quality control.
This guide aims to equip researchers with the foundational knowledge and practical methodologies to confidently work with 1,12-diisocyanatododecane in solution. We will explore the theoretical underpinnings of its solubility, provide a predictive assessment across a spectrum of solvent classes, and offer a detailed, self-validating experimental workflow for precise solubility determination.
Physicochemical Properties of 1,12-Diisocyanatododecane
A foundational understanding of the physicochemical properties of 1,12-diisocyanatododecane is essential for predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 252.35 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 0.94 g/mL at 25 °C | [1] |
| Boiling Point | 168-169 °C at 3 mmHg | [1] |
| Structure | O=C=N-(CH₂)₁₂-N=C=O | [1] |
The structure of 1,12-diisocyanatododecane is characterized by two key features that dictate its solubility: a long, non-polar dodecamethylene chain and two highly polar and reactive isocyanate end groups. This amphipathic nature suggests a nuanced solubility profile, with compatibility varying significantly across different solvent classes.
Predicted Solubility Profile of 1,12-Diisocyanatododecane
In the absence of extensive published quantitative solubility data for 1,12-diisocyanatododecane, a predictive solubility profile can be constructed based on the principle of "like dissolves like." This principle posits that substances with similar polarities are more likely to be soluble in one another. Organic solvents are broadly categorized into non-polar, polar aprotic, and polar protic.
Table 1: Predicted Solubility of 1,12-Diisocyanatododecane in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Non-polar | High | The long, non-polar C₁₂ alkyl chain of 1,12-diisocyanatododecane is expected to interact favorably with the non-polar hexane molecules through London dispersion forces. |
| Toluene | Non-polar (aromatic) | High | Similar to hexane, the non-polar character of toluene makes it a good solvent for the aliphatic chain. The aromatic ring may offer some weak interactions with the isocyanate groups. |
| Acetone | Polar Aprotic | High | Acetone's polarity can solvate the polar isocyanate groups, while its organic character allows for interaction with the alkyl chain, leading to good overall solubility. |
| Ethyl Acetate | Polar Aprotic | High | Similar to acetone, ethyl acetate possesses a balance of polar and non-polar characteristics, making it a suitable solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for many polymers and monomers due to its ability to solvate both polar and non-polar moieties. |
| Acetonitrile | Polar Aprotic | Moderate | While the polarity of acetonitrile will interact with the isocyanate groups, its relatively high polarity might lead to slightly lower solubility compared to acetone or THF. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules, including those with polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, DMSO is a highly polar aprotic solvent that is expected to be an excellent solvent for 1,12-diisocyanatododecane. |
| Ethanol | Polar Protic | Reactive (Soluble with reaction) | The hydroxyl (-OH) group of ethanol will react with the isocyanate (-NCO) groups to form urethanes.[3] While 1,12-diisocyanatododecane will likely dissolve, it will be consumed in a chemical reaction. |
| Methanol | Polar Protic | Reactive (Soluble with reaction) | Similar to ethanol, methanol is a protic solvent that will react with the isocyanate groups.[3] |
| Water | Polar Protic | Very Low / Reactive | The long hydrophobic alkyl chain will severely limit solubility in water. Furthermore, water will react with the isocyanate groups to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage.[4] |
The Critical Role of Solvent Reactivity
A paramount consideration when selecting a solvent for 1,12-diisocyanatododecane is the high reactivity of the isocyanate functional group. Isocyanates are electrophilic and will readily react with nucleophiles.
Reaction with Protic Solvents
Polar protic solvents, such as alcohols and water, contain active hydrogen atoms that will react with the isocyanate group.[3][4] This reaction is often exothermic and can proceed at room temperature, sometimes accelerated by catalysts.
-
With Alcohols: The reaction between an isocyanate and an alcohol yields a urethane linkage. This is the fundamental reaction in polyurethane synthesis.
-
With Water: The reaction with water is more complex, initially forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas. The newly formed amine is highly reactive towards another isocyanate molecule, leading to the formation of a disubstituted urea.
Due to this reactivity, polar protic solvents are generally unsuitable for preparing stable solutions of 1,12-diisocyanatododecane for storage or for reactions where the isocyanate functionality is intended to react with other specific nucleophiles. All solvents and glassware used for handling non-reactive solutions of diisocyanates must be scrupulously dried to prevent unwanted side reactions.
Caption: Logical workflow for solvent selection for 1,12-diisocyanatododecane.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a method for determining the solubility of 1,12-diisocyanatododecane in a given aprotic organic solvent.
Materials and Equipment
-
1,12-Diisocyanatododecane (≥97% purity)
-
Selected anhydrous organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Temperature-controlled incubator or water bath
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Titrator.
Safety Precautions
1,12-Diisocyanatododecane is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation and sensitization.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 1,12-diisocyanatododecane.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent.
-
Add an excess amount of 1,12-diisocyanatododecane to each vial, ensuring that a significant amount of undissolved material remains.
-
Seal the vials tightly and place them in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Method A: High-Performance Liquid Chromatography (HPLC)
-
Prepare a series of standard solutions of 1,12-diisocyanatododecane of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate. The mobile phase should be a mixture of acetonitrile and water or methanol and water. The isocyanate group has a UV absorbance, typically monitored around 225-240 nm.[1]
-
Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.
-
Inject the diluted sample aliquot and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Method B: Titration
-
A common method for determining isocyanate content is by back-titration.[6]
-
The filtered aliquot is reacted with a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts quantitatively with the isocyanate groups.
-
The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[6]
-
A blank titration (without the diisocyanate) is also performed.
-
The amount of isocyanate in the aliquot is calculated from the difference in the titrant volumes for the blank and the sample.
-
-
Conclusion
The solubility of 1,12-diisocyanatododecane is a critical parameter that influences its application in polymer synthesis and materials science. While specific quantitative data remains sparse in the literature, a strong predictive understanding can be achieved by considering its amphipathic molecular structure. It is predicted to be highly soluble in non-polar and polar aprotic solvents, while it will react with polar protic solvents. For research and development purposes, it is imperative to experimentally verify the solubility in the specific solvent system being employed. The detailed protocol provided herein offers a robust and reliable framework for such determinations. By combining a theoretical understanding with rigorous experimental validation, researchers can effectively harness the potential of 1,12-diisocyanatododecane in their innovations.
References
-
PubChem. (n.d.). 1,12-Diisocyanatododecane. Retrieved from [Link]
-
ResearchGate. (2019, December 4). What conditions are required to react isocyanate with COOH or OH groups?. Retrieved from [Link]
-
YouTube. (2023, January 14). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of NCO value in resins according to DIN EN ISO 14896. Retrieved from [Link]
-
PubMed. (1991, January 11). Indirect determination of isocyanates by gas chromatography. Retrieved from [Link]
- Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
-
PCI Magazine. (2023, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). 1,12-Diisocyanatododecane - GHS Classification. Retrieved from [Link]
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Whitepaper: Strategic Applications of Aliphatic Diisocyanates in Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to delve into the core principles and practical considerations governing the use of aliphatic diisocyanates (ADIs) in the synthesis of high-performance polymers. Our focus is on the causality behind material selection and process optimization, providing a framework for developing materials with tailored properties for demanding applications, from industrial coatings to next-generation medical devices.
Foundational Principles: The Aliphatic Advantage in Isocyanate Chemistry
Polymer synthesis utilizing isocyanate chemistry is dominated by the reaction of the highly electrophilic isocyanate group (-NCO) with nucleophilic active hydrogen compounds. While aromatic diisocyanates like toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) are workhorses of the polyurethane industry due to their high reactivity and lower cost, their utility is constrained by a critical vulnerability: susceptibility to ultraviolet (UV) degradation.[1][2] The aromatic structures contain chromophores that, upon exposure to light, lead to photo-oxidative degradation, manifesting as significant yellowing and eventual loss of mechanical integrity.[1][3]
This is the primary driver for the strategic selection of aliphatic diisocyanates . In ADIs, the -NCO group is not attached to an aromatic ring. This fundamental structural difference eliminates the primary mechanism for light-induced discoloration, making them indispensable for applications requiring color stability, transparency, and long-term weather resistance.[2][4][5][6]
The most prominent members of the ADI family are:
-
Hexamethylene Diisocyanate (HDI): A linear diisocyanate that imparts flexibility and excellent weather resistance.[1][5]
-
Isophorone Diisocyanate (IPDI): A cycloaliphatic diisocyanate with an asymmetrical structure, leading to slower reactivity and the formation of rigid, tough polymers.[1][5]
-
4,4′-Diisocyanato Dicyclohexylmethane (H₁₂MDI): Also known as hydrogenated MDI, this cycloaliphatic diisocyanate offers a superb balance of toughness, flexibility, and hydrolytic stability.[1][5]
While ADIs are generally less reactive than their aromatic counterparts, this perceived disadvantage can be a significant processing advantage, allowing for longer pot lives and better flow control in coating and casting applications.[1][4]
Core Polymerization Reactions
The versatility of ADIs stems from their ability to react with various active hydrogen-containing compounds. Understanding these fundamental reactions is key to controlling the final polymer architecture.
Caption: Two-step pre-polymer synthesis workflow.
Procedure:
-
Pre-polymer Synthesis: Charge the dried polycarbonate diol into a nitrogen-purged, temperature-controlled reactor. Heat to 60°C with stirring. Add the H₁₂MDI and raise the temperature to 80-90°C. [7]Allow the reaction to proceed for 2-3 hours. The reaction progress is monitored by titrating for the %NCO content until it reaches the theoretical value for the pre-polymer.
-
Chain Extension: Cool the pre-polymer to ~60°C. In a separate container, mix the stoichiometric amount of dried 1,4-butanediol with the DBTDL catalyst.
-
Mixing and Curing: Under high-speed mixing, add the BDO/catalyst mixture to the pre-polymer. Mix vigorously for 30-60 seconds, ensuring homogeneity. This step must be performed quickly before the viscosity increases significantly.
-
Casting: Pour the reacting mixture into a pre-heated mold and transfer to an oven for curing, typically at 100-110°C for 16-24 hours.
-
Post-Curing: After demolding, a post-cure period of several days at ambient temperature is recommended to allow for the completion of all chemical reactions and the morphological development of hard and soft segment domains.
Characterization:
-
FTIR: To confirm the disappearance of the -NCO peak (~2270 cm⁻¹) and the appearance of the urethane -NH peak (~3300 cm⁻¹) and C=O peak (~1730 cm⁻¹).
-
DSC: To determine the glass transition temperatures (Tg) of the soft and hard segments, providing insight into the degree of phase separation.
-
GPC: To measure the molecular weight and polydispersity of the final polymer.
-
Mechanical Testing (ASTM D412): To quantify tensile strength, elongation at break, and modulus.
Aliphatic Polyureas and Polyisocyanates: High-Speed Curing and Crosslinking
Polyureas
When an aliphatic diisocyanate is reacted with a diamine instead of a diol, a polyurea is formed. [3][6]The amine-isocyanate reaction is significantly faster than the hydroxyl-isocyanate reaction. [3]This property is exploited in applications requiring near-instantaneous curing, such as spray-applied coatings for truck bed liners and protective membranes. The use of ADIs ensures these durable coatings also possess excellent UV stability.
Polyisocyanates: Building Crosslinked Networks
For high-performance 2-component (2K) coatings, monomeric diisocyanates like HDI are often converted into higher functionality polyisocyanates. This is done to reduce vapor pressure and toxicity while increasing the crosslink density of the final cured film. [8]The two most common structures are the Biuret and the Isocyanurate (Trimer).
Caption: Formation of HDI-based polyisocyanates for 2K coatings.
These polyisocyanates are supplied as the hardener component in 2K systems, which is mixed with a polyol resin just prior to application. The resulting crosslinked network provides superior chemical resistance, hardness, and durability, making it the standard for automotive OEM and refinish clear coats. [5]
Conclusion and Future Outlook
Aliphatic diisocyanates are cornerstone materials for the synthesis of high-performance polymers where durability, weatherability, and color stability are critical design parameters. Their lower reactivity compared to aromatics provides distinct processing advantages, while their favorable degradation profiles make them essential for the development of biocompatible materials. The ability to precisely tailor polymer properties through the judicious selection of the ADI, polyol, and chain extender allows scientists and engineers to solve complex material challenges across a vast range of industries.
Future research is increasingly focused on sustainability, with significant efforts directed toward the development of bio-based aliphatic diisocyanates derived from renewable feedstocks like fatty acids or natural diacids. [4]Success in this area will further enhance the value proposition of these versatile molecules, combining elite performance with a reduced environmental footprint.
References
-
Wikipedia. Polyurethane. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. Variation of Aliphatic Diisocyanates in Biobased TPUs. [Link]
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Parker Hannifin. Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices. [Link]
-
American Chemistry Council. Overview - Aliphatic Diisocyanates. [Link]
-
Tri-iso. Aliphatic Isocyanates | Polyurethane and Polyurea. [Link]
-
MDPI. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl 3 -Catalyzed Transurethanization Polycondensation. [Link]
-
Royal Society of Chemistry. Sustainable cycloaliphatic polyurethanes: from synthesis to applications. [Link]
-
Gantrade. Aliphatic vs Aromatic Polyols. [Link]
-
YouTube. What Is Aliphatic Polyurethane Coating? - How It Comes Together. [Link]
-
Scientific.Net. Synthesis and Characterization of Biomedical Aliphatic Polyurethane Material. [Link]
-
ALIPA. Our products | ALIPA. [Link]
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The Definitive Guide to 1,12-Diisocyanatododecane (DDI) in Advanced Polyurethane Formulations
Foreword: Beyond the Standard Diisocyanate
In the vast landscape of polyurethane chemistry, the choice of diisocyanate is a critical determinant of the final polymer's performance characteristics. While mainstays like MDI, TDI, HDI, and IPDI have dominated the field for decades, a growing demand for specialty polyurethanes with tailored properties has brought lesser-known, yet highly advantageous, diisocyanates to the forefront. Among these, 1,12-diisocyanatododecane (DDI) emerges as a uniquely versatile building block, particularly for applications demanding high flexibility, hydrophobicity, and biocompatibility.
This technical guide provides an in-depth exploration of the role of DDI in polyurethane chemistry, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, structure-property relationships, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of DDI to innovate within their respective domains.
Unveiling 1,12-Diisocyanatododecane: A Molecular Profile
1,12-diisocyanatododecane is a linear aliphatic diisocyanate characterized by a long, flexible C12 methylene chain separating two terminal isocyanate (-NCO) groups. This structure is fundamental to the unique properties it imparts to polyurethane systems.
| Property | Value | Source |
| Chemical Formula | C14H24N2O2 | [1] |
| Molecular Weight | 252.35 g/mol | [1] |
| CAS Number | 13879-35-1 | [1] |
| Appearance | Liquid | [2] |
| Density | 0.94 g/mL at 25 °C | [2] |
| Boiling Point | 168-169 °C at 3 mmHg | [2] |
| Refractive Index | n20/D 1.459 | [2] |
The long dodecamethylene backbone is the primary differentiator of DDI from shorter-chain aliphatic diisocyanates like hexamethylene diisocyanate (HDI). This extended, non-polar hydrocarbon chain is directly responsible for the enhanced flexibility and hydrophobicity observed in DDI-based polyurethanes.
Caption: Chemical Structure of 1,12-Diisocyanatododecane (DDI).
The Role of DDI in Polyurethane Synthesis: Mechanistic Insights and Strategic Choices
The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a diisocyanate and a polyol. The isocyanate group (-NCO) is highly reactive towards the hydroxyl (-OH) group of the polyol, forming the characteristic urethane linkage.
Reaction Mechanism: The Urethane Linkage Formation
The reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group.
Caption: General reaction for urethane linkage formation.
Synthesis Methodologies: One-Shot vs. Prepolymer Approach
The synthesis of DDI-based polyurethanes can be carried out using either a one-shot or a prepolymer method, with the choice depending on the desired polymer structure and properties.[3][4]
-
One-Shot Method: In this approach, the diisocyanate (DDI), polyol, and chain extender are all mixed together simultaneously.[3][5] This method is often faster and simpler, but it can lead to a less controlled polymer structure.[4]
-
Prepolymer Method: This two-step process involves first reacting the diisocyanate (DDI) with a molar excess of the polyol to form an isocyanate-terminated prepolymer.[3][6][7] In the second step, this prepolymer is reacted with a chain extender (a low molecular weight diol or diamine). This method allows for better control over the polymer architecture and often results in polyurethanes with superior mechanical properties.[4]
Expert Insight: For high-performance applications, particularly in the biomedical field, the prepolymer method is generally preferred. It allows for a more uniform distribution of hard and soft segments, leading to better-defined microphase separation and more predictable material properties.
Catalysis in DDI-Based Polyurethane Synthesis
While the reaction between isocyanates and hydroxyls can proceed without a catalyst, catalysts are almost always employed in practical applications to control the reaction rate. Common catalysts for polyurethane synthesis include organotin compounds (e.g., dibutyltin dilaurate - DBTDL) and tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO). The choice and concentration of the catalyst are critical for controlling the pot life, curing time, and final properties of the polyurethane.
Structure-Property Relationships of DDI-Based Polyurethanes
The unique properties of polyurethanes arise from their segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. The long, flexible C12 chain of DDI profoundly influences these segments and their interactions.
-
Soft Segments: These are derived from the polyol and are typically long, flexible chains with a low glass transition temperature (Tg). They are responsible for the elastomeric nature of the polyurethane.
-
Hard Segments: These are formed from the reaction of the diisocyanate (DDI) and a chain extender. These segments are more rigid and can form ordered domains through hydrogen bonding between the urethane groups, acting as physical crosslinks.
The long aliphatic chain of DDI contributes to a more flexible and less polar hard segment compared to polyurethanes made with aromatic or cycloaliphatic diisocyanates. This has several important consequences:
-
Enhanced Flexibility and Elasticity: The inherent flexibility of the dodecamethylene chain reduces the rigidity of the hard segments, leading to polyurethanes with lower modulus and higher elongation at break.
-
Increased Hydrophobicity: The long, non-polar C12 chain significantly increases the hydrophobicity of the polymer. This is advantageous for applications requiring water resistance and for creating hydrophobic surfaces in biomedical devices.
-
Improved Biocompatibility: Aliphatic diisocyanates like DDI are generally considered more biocompatible than their aromatic counterparts.[8] This is because the degradation products of aromatic diisocyanate-based polyurethanes can include toxic aromatic amines.
Comparative Analysis: DDI vs. Other Aliphatic Diisocyanates
While DDI offers unique advantages, it is important to understand its properties in the context of other common aliphatic diisocyanates like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI).
| Property | 1,12-Diisocyanatododecane (DDI) | Hexamethylene Diisocyanate (HDI) | Isophorone Diisocyanate (IPDI) |
| Structure | Linear, C12 aliphatic chain | Linear, C6 aliphatic chain | Cycloaliphatic |
| Flexibility | High | Moderate | Low |
| Hydrophobicity | High | Moderate | Moderate |
| Reactivity | Lower | Higher | Lower (due to steric hindrance) |
| Resulting PU Hardness | Lower | Moderate | Higher |
| Resulting PU UV Resistance | Excellent | Excellent | Excellent |
| Biocompatibility | Excellent | Good | Good |
Note: The properties of the final polyurethane are also highly dependent on the choice of polyol and chain extender.
Experimental Protocols and Characterization
Synthesis of a DDI-Based Polyurethane Elastomer (Prepolymer Method)
This protocol provides a representative example of the synthesis of a DDI-based polyurethane elastomer.
Materials:
-
1,12-Diisocyanatododecane (DDI)
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Drying of Reagents: Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.
-
Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PTMEG. Heat the flask to 70°C and then add the DDI with vigorous stirring. The molar ratio of NCO:OH should be approximately 2:1. Add a catalytic amount of DBTDL (e.g., 0.01 wt%). Continue the reaction under a nitrogen atmosphere at 70°C for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content or by FTIR spectroscopy (disappearance of the -OH peak and decrease in the -NCO peak).
-
Chain Extension: Once the theoretical NCO content of the prepolymer is reached, cool the reactor to 50-60°C. Add the stoichiometric amount of the chain extender (BDO) dissolved in a minimal amount of anhydrous DMF. Stir vigorously for several minutes until the viscosity increases significantly.
-
Curing: Pour the viscous mixture into a preheated mold and cure in an oven at 80-100°C for 12-24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane sheet at room temperature for at least 7 days to ensure complete reaction.
Caption: Workflow for the two-step prepolymer synthesis of a DDI-based polyurethane.
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for monitoring the polymerization reaction and characterizing the final polymer. Key spectral features to observe include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polyurethane and to determine the molar ratio of the different components in the polymer chain.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polyurethane, including the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of any crystalline domains in the hard segment.[10][11][12][13][14] The Tg of the soft segment provides information about the degree of phase separation between the hard and soft segments.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyurethane by measuring its weight loss as a function of temperature.[2]
-
Mechanical Testing: Standard tensile testing is performed to determine the mechanical properties of the polyurethane, such as tensile strength, elongation at break, and Young's modulus.
Applications in Research, Science, and Drug Development
The unique combination of flexibility, hydrophobicity, and biocompatibility makes DDI-based polyurethanes highly attractive for a range of advanced applications.
-
Biomedical Devices: The excellent biocompatibility of aliphatic polyurethane makes DDI a prime candidate for use in implantable devices, such as catheters, pacemaker leads, and artificial heart components.[15] Its flexibility is also beneficial for applications requiring repeated flexure.
-
Drug Delivery Systems: The hydrophobic nature of DDI-based polyurethanes can be exploited to create controlled-release drug delivery systems for hydrophobic drugs. The polymer matrix can be designed to degrade at a specific rate, releasing the entrapped drug over time.
-
Tissue Engineering Scaffolds: Biodegradable polyurethanes synthesized from DDI can be fabricated into porous scaffolds for tissue engineering. The mechanical properties of the scaffold can be tuned to match those of the target tissue, and the degradation rate can be controlled to coincide with the rate of new tissue formation.
-
Hydrophobic Coatings: DDI-based polyurethane coatings can be applied to various surfaces to impart hydrophobicity, which is useful for creating water-repellent medical devices or for controlling cell adhesion.
Safety and Handling
Like all isocyanates, 1,12-diisocyanatododecane is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion: The Future of DDI in Polyurethane Innovation
1,12-diisocyanatododecane represents a powerful tool for polymer chemists and material scientists seeking to develop advanced polyurethanes with a unique combination of properties. Its long, flexible aliphatic backbone offers a straightforward route to enhancing flexibility and hydrophobicity while maintaining the excellent biocompatibility characteristic of aliphatic polyurethanes. As the demand for specialty polymers in the biomedical and pharmaceutical industries continues to grow, DDI is poised to play an increasingly important role in the development of next-generation materials.
References
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]
-
Synthesis and characterization of siloxane-based polyurethane elastomers using hexamethylene diisocyanate. ResearchGate. [Link]
-
One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. MDPI. [Link]
-
Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. National Institutes of Health. [Link]
-
Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. DTIC. [Link]
-
1,12-Diisocyanatododecane. PubChem. [Link]
- One-shot process for the production of thermoplastic polyurethane modified with styrenic block copolymers.
-
Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. MDPI. [Link]
-
Synthesis and Modifications of Polyurethanes for Biomedical Purposes. ResearchGate. [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. National Institutes of Health. [Link]
-
DSC thermograms of polyurethane cured films. ResearchGate. [Link]
-
Mechanical Properties of Polyurethane Cured by DDI/IPDI and its Application in PBX. [Link]
-
The Effects of Isocyanate Index on the Properties of Aliphatic Waterborne Polyurethaneureas. ResearchGate. [Link]
-
Synthesis of Polyurethane Elastomers by One-shot Technique and Study of Different Polyol Types and Hard Segment Content After Ex. [Link]
-
Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR Pittcon 2015 2250-4P. Shimadzu. [Link]
-
Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. MDPI. [Link]
-
Quality Control of Polymers by means of DSC - Thermal Behavior of Thermoplastic Polyurethane. NETZSCH Analyzing & Testing. [Link]
-
The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. [Link]
-
Synthesis and characterization of novel polyurethanes based on 4,4 '-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4 ' - ResearchGate. [Link]
-
Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace by Typeset. [Link]
-
Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]
-
Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. MDPI. [Link]
-
One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. PubMed. [Link]
-
Variation of Aliphatic Diisocyanates in Biobased TPUs. OSTI.GOV. [Link]
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Polyurethane. Wikipedia. [Link]
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One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. ResearchGate. [Link]
-
Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. TA Instruments. [Link]
-
Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. The Italian Association of Chemical Engineering. [Link]
-
Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. ResearchGate. [Link]
-
What is the easiest methodology for the synthesis of an elastomeric polyurethane?. ResearchGate. [Link]
-
Synthesis and Characterization of Polyurethane Nanocomposite from Castor Oil- Hexamethylene Diisocyanate (HMDI). Prime Scholars. [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy. [Link]
-
Polyurethanes and Their Biomedical Applications. PubMed. [Link]
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An In-Depth Technical Guide to the Fundamental Reaction Kinetics of 1,12-Diisocyanatododane Polymerization
Introduction: The Significance of 1,12-Diisocyanatododane in Advanced Polymer Synthesis
1,12-Diisocyanatododane (DDI) is a linear aliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethanes and polyureas. Its long, flexible twelve-carbon chain imparts unique properties to the resulting polymers, including enhanced flexibility, hydrophobicity, and hydrolytic stability, making them ideal for specialized applications in the biomedical, adhesives, and coatings industries. A thorough understanding of the fundamental reaction kinetics of DDI polymerization is paramount for researchers, scientists, and drug development professionals to precisely control polymer architecture, molecular weight distribution, and, ultimately, the macroscopic properties of the final material.
This technical guide provides a comprehensive exploration of the core principles governing the polymerization kinetics of DDI. We will delve into the reaction mechanisms, the influence of catalysts, the effects of various experimental parameters, and the analytical techniques essential for monitoring these reactions. This document is designed to be a practical and authoritative resource, enabling the reader to not only comprehend but also effectively manipulate the polymerization of DDI for the development of novel and advanced materials.
I. Fundamental Reaction Mechanisms of 1,12-Diisocyanatododane Polymerization
The polymerization of DDI primarily proceeds through the reaction of its isocyanate (-NCO) functional groups with compounds containing active hydrogen atoms, most commonly diols (to form polyurethanes) or diamines (to form polyureas).
A. Polyurethane Formation: The Diisocyanate-Diol Reaction
The reaction between an isocyanate and a hydroxyl group to form a urethane linkage is the cornerstone of polyurethane chemistry. For DDI, this can be represented as a step-growth polymerization with a diol.
Uncatalyzed Reaction Mechanism:
The uncatalyzed reaction between DDI and a diol is generally considered to follow a second-order kinetic model, being first order with respect to both the isocyanate and hydroxyl concentrations. The proposed mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group.
While specific kinetic data for DDI is not extensively published, studies on similar linear aliphatic diisocyanates like 1,6-hexamethylene diisocyanate (HDI) provide valuable insights. The reactivity of the two isocyanate groups on DDI is expected to be equal due to the molecule's symmetry and the long, flexible spacer chain, which minimizes any electronic or steric influence of one group on the other after the first has reacted.
B. Polyurea Formation: The Diisocyanate-Diamine Reaction
The reaction of DDI with a primary or secondary diamine leads to the formation of a polyurea. This reaction is significantly faster than the corresponding reaction with diols. The high nucleophilicity of the amine's nitrogen atom results in a rapid and often exothermic reaction. The mechanism is analogous to urethane formation, involving the nucleophilic attack of the amine nitrogen on the isocyanate carbon. Due to the high reaction rates, controlling the polymerization of DDI with diamines can be challenging and often requires careful selection of reaction conditions and potentially the use of blocked isocyanates or slow-addition techniques.[1]
II. Catalysis in 1,12-Diisocyanatododane Polymerization
To achieve practical reaction rates, especially in polyurethane synthesis, catalysts are almost always employed. These catalysts can significantly influence the reaction kinetics and can also affect the selectivity between the isocyanate-hydroxyl reaction and potential side reactions.
A. Metal-Based Catalysts: The Role of Tin Compounds
Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are highly effective and widely used catalysts for the urethane reaction.[2] The catalytic mechanism of DBTDL is generally believed to involve the formation of a complex with the diol, which increases the nucleophilicity of the hydroxyl group. Alternatively, some theories propose the activation of the isocyanate group through coordination with the tin catalyst.[3]
The key advantages of using DBTDL include its high catalytic activity at low concentrations and its ability to promote a consistent and even cure throughout the material.[2]
B. Amine Catalysts
Tertiary amines are another important class of catalysts for polyurethane formation. Their catalytic action is attributed to their ability to act as a Lewis base, abstracting a proton from the hydroxyl group and thereby increasing its nucleophilicity. The general mechanism involves the formation of an intermediate complex between the amine and the hydroxyl-containing reactant.
The choice between a metal-based and an amine catalyst, or a combination of both, depends on the desired reaction profile (e.g., pot life and cure speed) and the specific properties required in the final polymer.
III. Influence of Reaction Parameters on Polymerization Kinetics
The kinetics of DDI polymerization are highly sensitive to various experimental conditions. A precise understanding and control of these parameters are essential for achieving reproducible and targeted polymer characteristics.
A. Temperature
As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate of DDI polymerization. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Higher temperatures increase the collision frequency and the energy of the reacting molecules, leading to a faster formation of the polymer chains.
However, excessively high temperatures can also promote side reactions, such as the formation of allophanates (from the reaction of an isocyanate with a urethane group) or trimerization of the isocyanate groups, which can lead to branching and cross-linking in the polymer.[4]
B. Solvent Polarity
The choice of solvent can have a significant impact on the reaction kinetics. Polar solvents can stabilize the charged transition states of the isocyanate-hydroxyl reaction, thereby accelerating the reaction rate.[4][5] Conversely, non-polar solvents may lead to slower reaction rates. The solubility of the growing polymer chains in the reaction medium is also a critical factor, as precipitation of the polymer can limit the molecular weight that can be achieved.
IV. Experimental Methodologies for Monitoring Polymerization Kinetics
A robust and reliable analytical methodology is crucial for studying the kinetics of DDI polymerization. Several techniques can be employed to monitor the reaction progress in real-time or through discrete sampling.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful and widely used technique for monitoring the kinetics of isocyanate reactions.[6][7][8][9] The progress of the polymerization can be followed by monitoring the disappearance of the characteristic isocyanate (-NCO) stretching vibration, which appears as a strong and sharp absorption band around 2270 cm⁻¹. The concentration of the isocyanate groups at any given time can be determined using the Beer-Lambert law, allowing for the calculation of reaction rates and kinetic parameters.
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring. Ensure the ATR crystal is clean and a background spectrum of the empty, clean crystal is recorded.
-
Reactant Preparation: Prepare solutions of DDI and the diol/diamine in the chosen solvent at the desired concentrations. Ensure all reactants and the solvent are dry, as water can react with the isocyanate groups.
-
Reaction Initiation: Place the diol/diamine solution in a temperature-controlled reactor equipped with a stirrer. Insert the ATR probe into the solution and begin data acquisition.
-
Data Acquisition: Start the reaction by adding the DDI solution to the reactor. Collect FTIR spectra at regular time intervals throughout the course of the reaction.
-
Data Analysis: Integrate the area of the isocyanate peak at ~2270 cm⁻¹ in each spectrum. Plot the normalized peak area (or concentration) as a function of time.
-
Kinetic Modeling: Fit the concentration versus time data to an appropriate kinetic model (e.g., second-order) to determine the rate constant.
B. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is an essential technique for determining the molecular weight and molecular weight distribution of the resulting polymers.[10][11][12][13] By taking samples from the reaction mixture at different time points and analyzing them by GPC, the evolution of the polymer's molecular weight can be tracked, providing valuable information about the polymerization kinetics and mechanism.
-
Sample Collection: At predetermined time intervals during the polymerization, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a primary amine (e.g., dibutylamine) to react with any remaining isocyanate groups.
-
Sample Preparation: Dilute the quenched sample in the GPC eluent (e.g., tetrahydrofuran, THF) to an appropriate concentration. Filter the sample through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter.
-
GPC Analysis: Inject the prepared sample into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.
-
Data Interpretation: Using a calibration curve generated from polymer standards (e.g., polystyrene), determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer at each time point.
C. Titration Methods
Classical chemical titration methods can also be used to determine the concentration of unreacted isocyanate groups. The most common method is the back-titration with dibutylamine. A known excess of dibutylamine is added to a sample of the reaction mixture. The unreacted dibutylamine is then titrated with a standardized solution of hydrochloric acid. This method, while accurate, is an offline technique and can be more time-consuming than spectroscopic methods.
V. Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Technique |
| Reaction Order | Second-order overall (first-order in [NCO] and [OH]) | FTIR, Titration |
| Isocyanate Peak (FTIR) | ~2270 cm⁻¹ | FTIR Spectroscopy |
| Typical Solvents | Toluene, DMF, Dichloromethane | GPC, Reaction Medium |
| Common Catalysts | Dibutyltin dilaurate (DBTDL), Tertiary Amines | - |
| Molecular Weight | 10,000 - 100,000+ g/mol | GPC/SEC |
| Polydispersity Index (PDI) | Typically ~2 for step-growth polymerization | GPC/SEC |
Diagrams
Caption: General reaction scheme for the polymerization of DDI with a diol to form a polyurethane.
Caption: Experimental workflow for monitoring the kinetics of DDI polymerization.
VI. Conclusion
The polymerization of 1,12-diisocyanatododane is a versatile process that allows for the synthesis of advanced polymers with tailored properties. A deep understanding of the fundamental reaction kinetics is indispensable for controlling the polymerization process and achieving the desired material characteristics. This guide has provided a comprehensive overview of the key aspects of DDI polymerization, including the reaction mechanisms, the role of catalysts, the influence of reaction conditions, and the essential analytical techniques for monitoring the reaction progress. By applying the principles and methodologies outlined herein, researchers and developers can effectively harness the potential of DDI to create innovative materials for a wide range of applications.
VII. References
-
Kéki, S., Török, J., & Zsuga, M. (2018). The kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates with butan-1-ol. New Journal of Chemistry, 42(15), 12345-12353. [Link]
-
Yilgor, I., & Yilgor, E. (2014). Polyurethane Chemistry and Technology. InTech. [Link]
-
Blank, W. J., He, Z. A., & Picci, M. E. (2002). A selective catalyst for two-component waterborne polyurethane coatings. Journal of Coatings Technology, 74(930), 33-41. [Link]
-
Loh, X. J., & Li, J. (2010). Spontaneous and catalyst-free reaction of di-isocyanates with di-thiols for the synthesis of poly (thiourethane) s. Journal of Polymer Science Part A: Polymer Chemistry, 48(15), 3249-3254. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
AZoM. (2019). Monitoring the Content of Free Isocyanate in Polyurethanes. [Link]
-
Agilent Technologies. (2015). Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC. [Link]
-
Siedenbiedel, F., & Tiersch, B. (2012). Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy. Journal of Applied Polymer Science, 123(3), 1588-1596. [Link]
-
Ataman Kimya. (n.d.). Dibutyltin Dilaurate Catalyst. [Link]
-
Macosko, C. W. (1989). Fundamentals of Reaction Injection Molding. Hanser Publishers. [Link]
-
Verhoeven, V. W. A., van der Goot, A. J., & Janssen, L. P. B. M. (2006). A kinetic investigation of polyurethane polymerization for reactive extrusion purposes. Journal of Applied Polymer Science, 101(1), 370-382. [Link]
-
He, Z. A., Blank, W. J., & Picci, M. E. (2000). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. In Proceedings of the Waterborne, High-Solids, and Powder Coatings Symposium. [Link]
-
Oertel, G. (1994). Polyurethane Handbook: Chemistry, Raw Materials, Processing, Application, Properties. Hanser Publishers. [Link]
-
Shevchenko, V. V., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3563. [Link]
-
Yang, P. F. (2012). Effects of Solvent Polarity on the Urethane Reaction of 1,2-Propanediol. Advanced Materials Research, 463-464, 53-56. [Link]
Sources
- 1. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 3. ohans.com [ohans.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-time analysis of the polymerization kinetics of 1,4-butanediol and 4,4'-diphenylmethanediisocyanate by fiber-coupled Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. agilent.com [agilent.com]
- 13. warwick.ac.uk [warwick.ac.uk]
Methodological & Application
Application Notes and Protocols for Catalyst Selection in 1,12-Diisocyanatododecane (DDI) Polymerization
For: Researchers, scientists, and drug development professionals engaged in the synthesis of advanced polyurethanes.
Introduction: The Significance of 1,12-Diisocyanatododecane in Polymer Synthesis
1,12-Diisocyanatododecane (DDI) is a linear aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its long, flexible twelve-carbon chain imparts unique properties to the resulting polymers, including enhanced elasticity, hydrophobicity, and biocompatibility, making them suitable for a range of applications from biomedical devices to advanced coatings and elastomers.
The polymerization of DDI with a suitable polyol is a step-growth process that relies on the formation of urethane linkages. The efficiency and selectivity of this reaction are paramount to achieving the desired polymer properties, such as high molecular weight, low polydispersity, and specific thermal and mechanical characteristics. The choice of catalyst is therefore a critical parameter that dictates the reaction kinetics and the ultimate performance of the polyurethane material. This application note provides a comprehensive guide to the selection of catalysts for DDI polymerization, including a discussion of the underlying reaction mechanisms, detailed experimental protocols, and methods for polymer characterization.
Physicochemical Properties of 1,12-Diisocyanatododecane
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 252.35 g/mol | [1][2] |
| CAS Number | 13879-35-1 | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.94 g/mL at 25 °C | [2] |
| Boiling Point | 168-169 °C at 3 mmHg | [2] |
| Refractive Index | n20/D 1.459 | [2] |
Safety Precautions
1,12-Diisocyanatododecane is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal instructions.
The Role of Catalysis in Urethane Formation
The reaction between the isocyanate group (-NCO) of DDI and the hydroxyl group (-OH) of a polyol is the fundamental step in polyurethane synthesis. While this reaction can proceed without a catalyst, it is often slow. Catalysts are employed to accelerate the reaction rate, allowing for polymerization to occur under milder conditions and with greater control. The choice of catalyst can significantly influence not only the reaction speed but also the selectivity towards the urethane-forming reaction over potential side reactions, such as the reaction of isocyanates with water.
The general mechanism for urethane formation is depicted below:
Caption: General mechanism of urethane formation.
Classes of Catalysts for DDI Polymerization
The selection of a catalyst for DDI polymerization depends on several factors, including the desired reaction rate, the nature of the polyol, the processing conditions, and the intended application of the final polymer. The two primary classes of catalysts used in polyurethane synthesis are organometallic compounds and tertiary amines.
Organometallic Catalysts
Organometallic catalysts, particularly tin-based compounds, are highly effective for the polymerization of aliphatic diisocyanates like DDI. They generally operate through a Lewis acid mechanism.
-
Mechanism of Action: The metal center of the catalyst coordinates with the oxygen of the isocyanate group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
-
Common Examples:
-
Dibutyltin dilaurate (DBTDL): A widely used and highly effective catalyst.
-
Stannous octoate: Known for its high catalytic activity, often leading to rapid polymerization.[3]
-
Bismuth and Zinc compounds: Gaining popularity as less toxic alternatives to tin catalysts.
-
-
Advantages:
-
High catalytic activity, allowing for fast reaction times.
-
Good selectivity for the isocyanate-polyol reaction.
-
-
Disadvantages:
-
Potential toxicity, especially for tin-based catalysts, which can be a concern for biomedical applications.
-
Can promote polymer degradation at high temperatures.
-
Caption: Mechanism of organometallic catalysis.
Tertiary Amine Catalysts
Tertiary amines are another important class of catalysts for polyurethane synthesis. They function as Lewis bases.
-
Mechanism of Action: The lone pair of electrons on the nitrogen atom of the tertiary amine interacts with the hydrogen of the hydroxyl group, increasing its nucleophilicity and facilitating its attack on the isocyanate group.
-
Common Examples:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly active and widely used amine catalyst.
-
Triethylamine (TEA): A common and readily available amine catalyst.
-
N,N-Dimethylcyclohexylamine (DMCHA): Another frequently used amine catalyst.
-
-
Advantages:
-
Effective in promoting both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, which is important for foam production.
-
Generally less toxic than organometallic catalysts.
-
-
Disadvantages:
-
Can have a strong odor.
-
May be less selective for the isocyanate-polyol reaction compared to some organometallic catalysts, which can be a concern in applications where water is present.
-
Caption: Mechanism of tertiary amine catalysis.
Experimental Protocols
The following protocols provide a starting point for the synthesis and catalyst screening for DDI polymerization. It is recommended to perform small-scale experiments to optimize conditions before scaling up.
Protocol 1: General Procedure for DDI Polymerization
This protocol describes a typical solution polymerization of DDI with a diol.
Materials:
-
1,12-Diisocyanatododecane (DDI)
-
A suitable diol (e.g., 1,4-butanediol, polyethylene glycol)
-
Selected catalyst (e.g., DBTDL, DABCO)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), toluene)
-
Nitrogen gas supply
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Drying of Reagents: Dry the diol and solvent over molecular sieves for at least 24 hours to remove any residual water.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and then purge with nitrogen.
-
Addition of Reactants: Under a nitrogen atmosphere, add the dried diol and solvent to the flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-90 °C).
-
Catalyst Addition: Add the selected catalyst to the reaction mixture. The catalyst concentration is typically in the range of 0.01-0.5 wt% of the total reactants.
-
DDI Addition: Slowly add the DDI to the reaction mixture dropwise over a period of 15-30 minutes. An equimolar ratio of isocyanate to hydroxyl groups is typically used.
-
Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 2-8 hours). The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.
-
Polymer Isolation: Once the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Catalyst Screening for DDI Polymerization
This protocol outlines a method for comparing the effectiveness of different catalysts.
Procedure:
-
Parallel Reactions: Set up multiple small-scale reactions in parallel, each with a different catalyst but otherwise identical conditions (monomer ratio, solvent, temperature). Include a control reaction with no catalyst.
-
Catalyst Loading: For each catalyst, it is advisable to test a range of concentrations to determine the optimal loading.
-
Monitoring Reaction Progress: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction (e.g., by adding a small amount of a primary amine like dibutylamine).
-
Analysis: Analyze the aliquots to determine the extent of the reaction. This can be done by:
-
FTIR Spectroscopy: Measure the decrease in the intensity of the isocyanate peak.
-
Titration: Determine the concentration of unreacted isocyanate groups.
-
-
Data Comparison: Plot the conversion of isocyanate groups versus time for each catalyst. This will allow for a direct comparison of their catalytic activity. The catalyst that achieves the desired conversion in the shortest time under the mildest conditions is generally preferred.
Characterization of the Resulting Polyurethane
After synthesis, it is essential to characterize the polymer to ensure it meets the desired specifications.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of urethane bond formation (N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹), and disappearance of the isocyanate peak (~2270 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
Conclusion
The selection of an appropriate catalyst is a critical step in the successful polymerization of 1,12-diisocyanatododecane. Both organometallic compounds and tertiary amines can effectively catalyze the urethane-forming reaction, with the choice depending on the specific requirements of the application. Organometallic catalysts, such as dibutyltin dilaurate and stannous octoate, generally offer higher activity, while tertiary amines like DABCO are often preferred for their lower toxicity. By following the protocols outlined in this application note for catalyst screening and polymerization, researchers can systematically identify the optimal catalyst and reaction conditions to synthesize polyurethanes from DDI with tailored properties for their specific needs. Thorough characterization of the resulting polymer is essential to confirm its structure and performance characteristics.
References
-
PubChem. 1,12-Diisocyanatododecane. National Center for Biotechnology Information. [Link]
-
MDPI. Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. [Link]
Sources
Application Note: Structural Elucidation of 1,12-Diisocyanatododecane (DDI) Based Polyurethanes by FTIR and NMR Spectroscopy
Introduction: The Significance of Aliphatic Polyurethanes from 1,12-Diisocyanatododecane
1,12-Diisocyanatododecane (DDI) is an aliphatic diisocyanate that serves as a crucial building block for a unique class of polyurethanes (PUs). Unlike their aromatic counterparts, DDI-based PUs exhibit superior UV stability, weather resistance, and biocompatibility, making them highly desirable for applications in biomedical devices, advanced coatings, and specialty elastomers. The long, flexible dodecamethylene chain of DDI imparts significant flexibility and hydrophobicity to the resulting polymer. A thorough characterization of these materials is paramount to understanding their structure-property relationships and ensuring their performance in demanding applications.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of DDI-based polyurethanes using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Principles of Spectroscopic Characterization
FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide complementary information about the molecular structure of polymers.
-
FTIR Spectroscopy probes the vibrational modes of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key groups like isocyanates, urethanes, and hydroxyls. It is particularly useful for monitoring the progress of the polymerization reaction by observing the disappearance of the isocyanate peak and the appearance of urethane linkage bands.[3][4]
-
NMR Spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can elucidate the precise connectivity of atoms within the polymer chain, confirm the structure of the repeating unit, and even gain insights into the polymer's microstructure.[1][5]
Experimental Protocols
Part 1: Synthesis of a Model DDI-based Polyurethane
This protocol describes the synthesis of a linear polyurethane from 1,12-diisocyanatododecane (DDI) and a poly(ethylene glycol) (PEG) diol.
Materials:
-
1,12-Diisocyanatododecane (DDI)
-
Poly(ethylene glycol) (PEG), average Mn = 2000 g/mol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) catalyst solution (1% w/v in anhydrous toluene)
-
Dry nitrogen or argon gas
Procedure:
-
Drying of Reagents: Dry the PEG at 80°C under vacuum for at least 4 hours to remove any residual water, which can react with the isocyanate. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the dried PEG in anhydrous toluene to create a 20% (w/v) solution.
-
Pre-polymer Formation: Begin stirring the PEG solution and add a stoichiometric amount of DDI. The NCO/OH molar ratio can be varied to control the molecular weight and end-groups of the polymer.[2] For a linear polyurethane, a ratio close to 1:1 is ideal.
-
Catalysis and Reaction: Add a catalytic amount of DBTDL solution (e.g., 0.1 mol% with respect to the diol). Heat the reaction mixture to 80°C and maintain it under a gentle stream of nitrogen.
-
Monitoring the Reaction: The progress of the reaction can be monitored in real-time using in-situ FTIR by observing the disappearance of the strong isocyanate peak around 2275 cm⁻¹.[2][6]
-
Polymer Isolation: Once the isocyanate peak has disappeared (typically after 2-4 hours), cool the reaction mixture to room temperature. Precipitate the polyurethane by slowly pouring the solution into a large excess of a non-solvent like cold hexane or isopropanol with vigorous stirring.[7]
-
Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and catalyst. Dry the purified polyurethane in a vacuum oven at 40-50°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes into an amine and carbon dioxide. The amine can then react with another isocyanate to form a urea linkage, leading to undesirable side products and affecting the polymer's properties.[3]
-
Catalyst: DBTDL is a common catalyst for polyurethane synthesis that accelerates the reaction between the isocyanate and hydroxyl groups, allowing the reaction to proceed at a reasonable rate at moderate temperatures.[8]
-
Precipitation: This is a crucial step to purify the polymer from low molecular weight impurities, ensuring that the subsequent spectroscopic analysis is representative of the polyurethane.
Experimental Workflow: Synthesis of DDI-based Polyurethane
Caption: Workflow for the synthesis of a DDI-based polyurethane.
Part 2: FTIR Sample Preparation and Analysis
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the dried polyurethane film or powder directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for urethane, aliphatic C-H, and any residual isocyanate or hydroxyl groups.
Protocol for Transmission FTIR (for films):
-
Sample Preparation: Dissolve a small amount of the polyurethane in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and cast a thin film onto a KBr or NaCl salt plate. Ensure the solvent has completely evaporated before analysis.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and collect the spectrum.
-
Background Correction: A background spectrum of the empty beam path should be recorded.
-
Data Analysis: Analyze the spectrum for the characteristic absorption bands.
Part 3: NMR Sample Preparation and Analysis
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried polyurethane in 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated dimethylformamide (DMF-d₇)). The choice of solvent is critical to ensure complete dissolution of the polymer.[9]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra to the corresponding protons and carbons in the polyurethane structure.
Data Interpretation and Analysis
FTIR Spectroscopy: Identifying Key Functional Groups
The FTIR spectrum of a DDI-based polyurethane provides a clear fingerprint of its chemical composition. The following table summarizes the key absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3330 | N-H stretching (hydrogen-bonded) | Confirms the presence of the urethane linkage.[10] |
| 2920 & 2850 | Asymmetric and symmetric C-H stretching | Characteristic of the long aliphatic dodecamethylene (from DDI) and polyethylene (from PEG) chains. |
| ~2275 | -N=C=O asymmetric stretching | A strong and sharp peak indicating the presence of unreacted isocyanate groups. Its absence confirms complete reaction.[2][11] |
| ~1730-1700 | C=O stretching (urethane carbonyl) | A strong absorption confirming the formation of the urethane linkage. The exact position can indicate the degree of hydrogen bonding.[10] |
| ~1530 | N-H bending and C-N stretching | Another key indicator of the urethane group.[2] |
| ~1240 | C-O stretching | Associated with the ether linkages in the PEG soft segment and the urethane group. |
| ~1100 | C-O-C stretching | Strong absorption from the ether backbone of the PEG diol. |
Monitoring Polymerization with FTIR:
A key application of FTIR is to monitor the conversion of isocyanate during the synthesis. By taking spectra at different time points, one can observe the decrease in the intensity of the isocyanate peak at ~2275 cm⁻¹ and the simultaneous increase in the intensity of the urethane peaks (~3330, 1730-1700, and 1530 cm⁻¹). For quantitative analysis, the ratio of the isocyanate peak area to an internal standard peak (e.g., a C-H stretching peak that remains constant) can be plotted against time.[12][13]
Molecular Structure of DDI-PEG Polyurethane with Key Functional Groups
Caption: Correlation of monomer units to the final polyurethane structure.
NMR Spectroscopy: Detailed Structural Elucidation
NMR spectroscopy provides a more detailed picture of the polyurethane structure, allowing for the unambiguous assignment of protons and carbons.
¹H NMR Assignments for DDI-PEG Polyurethane (in CDCl₃):
| Chemical Shift (ppm) | Assignment | Significance |
| ~4.90 | -NH- (urethane) | Broad singlet, confirms urethane linkage formation.[5] |
| ~4.20 | -C(=O)-O-CH₂- | Triplet, protons on the carbon of the PEG unit adjacent to the urethane oxygen. |
| ~3.64 | -O-CH₂-CH₂-O- | Large singlet, characteristic of the repeating ethylene oxide units in the PEG backbone. |
| ~3.15 | -CH₂-NH- | Quartet, protons on the carbons of the DDI unit adjacent to the urethane nitrogen. |
| ~1.50 | -CH₂-CH₂-NH- | Multiplet, protons on the second carbon from the nitrogen in the DDI unit. |
| ~1.25 | -(CH₂)₈- | Broad singlet, protons of the central methylene groups in the long DDI chain. |
¹³C NMR Assignments for DDI-PEG Polyurethane (in CDCl₃):
| Chemical Shift (ppm) | Assignment | Significance |
| ~156 | -C=O (urethane) | Carbonyl carbon of the urethane group.[9] |
| ~70.5 | -O-CH₂-CH₂-O- | Main chain carbons of the PEG soft segment.[1] |
| ~64.0 | -C(=O)-O-CH₂- | Carbon of the PEG unit adjacent to the urethane oxygen. |
| ~41.0 | -CH₂-NH- | Carbon of the DDI unit adjacent to the urethane nitrogen. |
| ~30.0 | -CH₂-CH₂-NH- | Second carbon from the nitrogen in the DDI unit. |
| ~29.5-26.5 | -(CH₂)₈- | Central methylene carbons of the DDI unit. |
Self-Validating System:
The combination of FTIR and NMR provides a self-validating system for the characterization of DDI-based polyurethanes. FTIR confirms the successful formation of the urethane linkages and the absence of unreacted isocyanate, while NMR provides a detailed map of the polymer's covalent structure, confirming the expected connectivity of the DDI and polyol units. Any unexpected peaks in either spectrum would indicate the presence of side products or impurities, prompting further investigation. For instance, the presence of urea linkages would give rise to distinct signals in both FTIR and NMR spectra.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of 1,12-diisocyanatododecane based polyurethanes. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can confidently verify the chemical structure, monitor the synthesis, and establish a foundation for understanding the material properties of these advanced polymers. This rigorous analytical approach is essential for the development of high-performance materials for a wide range of applications, from biomedical implants to durable coatings.
References
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]
-
Hiltz, J. A. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Defence Research and Development Canada. [Link]
-
Polymers. (2021). Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. [Link]
-
Forest Products Journal. (2003). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. [Link]
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IOSR Journal of Applied Chemistry. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. [Link]
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ResearchGate. (1997). 13C-NMR Spectroscopy Study of Polyurethane Obtained from Azide Hydroxyl-Terminated Polymer Cured with Isophorone Diisocyanate (IPDI). [Link]
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Shimadzu. (2015). Analyzing Chemical Composition of Rigid Polyurethane (PU) Foams using FTIR Microscopy and DRIFTS-IR. [Link]
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National Institutes of Health. (2022). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. [Link]
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CERN Document Server. (2008). Polyurethane Pastilles analysis by CERN chemistry lab. [Link]
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ResearchGate. (2020). Synthesis of Bio – Polyurethane from Palm Kernel Oil and Characterization Using FTIR and NMR. [Link]
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ResearchGate. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. [Link]
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ResearchGate. (n.d.). 13 C NMR spectra (500 MHz) of polyesterurethanes; (a) PU-1 and (b) PU-2. [Link]
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ResearchGate. (n.d.). 1 H NMR characterization data for polyurethane. [Link]
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ResearchGate. (n.d.). The ATR-FTIR spectra of the bio-polyurethane films: (a) before washing.... [Link]
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ResearchGate. (n.d.). Experiment 1: 1 H-NMR spectra of the derivatized initial MDI and.... [Link]
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Mettler Toledo. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. [Link]
-
RWTH Publications. (2018). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]
-
Polyurethane Foam Association. (n.d.). Industry Standards. [Link]
-
Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. [Link]
-
ASTM International. (2023). ASTM D5629-23 - Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in. [Link]
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ResearchGate. (2023). ASTM Convention for a PU Coating Classification, Its Technology.... [Link]
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eScholarship.org. (2022). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins. [Link]
-
Journal of Coatings Technology. (1993). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
-
Georgia Institute of Technology. (2013). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. [Link]
-
SprayFoam Magazine. (n.d.). Isocyanate and Polyol ASTM Test Methods. [Link]
-
MaTestLab. (2025). ASTM D5155 Standard Test Methods for Polyurethane Raw Materials Determination of the Isocyanate Content of Aromatic Isocyanates. [Link]
-
ResearchGate. (2021). Synthesis and characterization of the non-isocyanate poly(carbonate-urethane)s obtained via polycondensation route. [Link]
-
Semantic Scholar. (2008). FTIR, 1H‐NMR spectra, and thermal characterization of water‐based polyurethane/acrylic hybrids. [Link]
-
National Institutes of Health. (2014). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. [Link]
-
ResearchGate. (2010). Characterization of polyurethane resins by FTIR, TGA, and XRD. [Link]
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Application Notes and Protocols for Electrospinning 1,12-Diisocyanatododecane-Based Polyurethane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the fabrication of nanofibrous scaffolds from polyurethanes synthesized with 1,12-diisocyanatododecane. This document is intended to serve as a foundational resource, offering field-proven insights into the critical parameters and methodologies that govern the successful electrospinning of these specialized biomaterials.
Introduction: The Rationale for 1,12-Diisocyanatododecane in Polyurethane Scaffolds
Polyurethanes (PUs) are a versatile class of polymers extensively utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and biodegradability. The choice of diisocyanate is a critical determinant of the final properties of the polyurethane. 1,12-Diisocyanatododecane is a long-chain aliphatic diisocyanate.[1] Its inclusion in a polyurethane backbone imparts a significant degree of hydrophobicity and flexibility to the resulting polymer. This is particularly advantageous for applications in tissue engineering and drug delivery, where scaffold-cell interactions and the controlled release of therapeutic agents are paramount.
The long aliphatic chain of 1,12-diisocyanatododecane contributes to a "soft" segment in the polyurethane structure, which can enhance the elasticity of the resulting scaffold, mimicking the mechanical properties of soft tissues. Furthermore, the inherent hydrophobicity can influence protein adsorption and subsequent cell attachment, and can be tailored for the controlled release of hydrophobic drugs.[2] Electrospinning provides a robust method to fabricate scaffolds from this polymer with a high surface-area-to-volume ratio and a porous architecture that mimics the native extracellular matrix (ECM), making it an ideal platform for cell growth and tissue regeneration.[3]
Synthesis of 1,12-Diisocyanatododecane-Based Polyurethane: A General Protocol
The synthesis of polyurethanes is a well-established process. The following is a generalized two-step solution polymerization protocol that can be adapted for the synthesis of a polyurethane based on 1,12-diisocyanatododecane, a polyol (e.g., polycaprolactone diol), and a chain extender (e.g., 1,4-butanediol).
Materials and Reagents:
-
1,12-Diisocyanatododecane (DDI)
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas (high purity)
-
Anhydrous isopropanol and methanol (for precipitation and washing)
Protocol:
-
Pre-polymer Synthesis:
-
In a four-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PCL-diol and anhydrous DMF. Heat the mixture to 80°C under a gentle nitrogen purge to dissolve the PCL-diol completely.
-
Once a homogenous solution is obtained, add 1,12-diisocyanatododecane to the flask. The molar ratio of DDI to PCL-diol should be approximately 2:1 to ensure isocyanate-terminated prepolymers.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 80°C for 2-3 hours with continuous stirring under a nitrogen atmosphere.
-
-
Chain Extension:
-
After the prepolymerization step, cool the reaction mixture to approximately 60°C.
-
In a separate vessel, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous DMF.
-
Slowly add the BDO solution to the prepolymer solution dropwise with vigorous stirring. The molar ratio of the prepolymer to the chain extender should be close to 1:1.
-
After the addition is complete, increase the temperature back to 80°C and continue the reaction for another 3-4 hours to achieve a high molecular weight polyurethane.
-
-
Purification:
-
Once the reaction is complete and the viscosity of the solution has significantly increased, cool the polymer solution to room temperature.
-
Precipitate the polyurethane by slowly pouring the solution into a large volume of cold isopropanol or methanol with constant stirring.
-
Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Dry the purified polyurethane in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Electrospinning Parameters for 1,12-Diisocyanatododecane-Based Polyurethane Scaffolds
The morphology and properties of electrospun fibers are highly dependent on a multitude of interconnected parameters. For a hydrophobic polymer such as a 1,12-diisocyanatododecane-based polyurethane, careful optimization of these parameters is crucial to achieve uniform, bead-free fibers.
Solution Parameters
The properties of the polymer solution are the most critical factors influencing the electrospinning process.
-
Polymer Concentration: The concentration of the polyurethane in the solvent directly affects the viscosity and surface tension of the solution.
-
Low concentrations may result in the formation of beads instead of continuous fibers due to insufficient chain entanglement.
-
High concentrations can lead to a very viscous solution that is difficult to extrude, potentially causing needle clogging and resulting in thicker, non-uniform fibers.
-
Recommended Starting Range: 10-20 wt% in a suitable solvent.
-
-
Solvent System: The choice of solvent is critical for dissolving the polymer and for controlling the evaporation rate during electrospinning. For polyurethanes, a mixture of solvents is often used to achieve the desired solution properties.
-
Common Solvents: N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) are frequently used.[4] A combination of a high-boiling point solvent (like DMF) and a low-boiling point solvent (like THF or DCM) allows for fine-tuning of the evaporation rate.[5]
-
Rationale: The high-boiling point solvent helps to maintain a stable jet, while the low-boiling point solvent evaporates quickly, allowing for rapid solidification of the fibers.
-
Recommended Solvent Systems:
-
DMF/THF (e.g., in ratios of 1:1 to 3:1 by volume)
-
DMF/DCM (e.g., in ratios of 1:1 to 3:1 by volume)
-
-
Process Parameters
These parameters relate to the electrospinning setup and directly influence the electric field and the flight of the polymer jet.
-
Applied Voltage: The voltage provides the driving force for the ejection of the polymer jet.
-
Effect: A higher voltage generally leads to a greater stretching of the polymer solution, resulting in smaller fiber diameters. However, an excessively high voltage can lead to instability in the jet and the formation of multiple jets, which can produce a wider distribution of fiber diameters.
-
Recommended Starting Range: 10-20 kV.
-
-
Flow Rate: The rate at which the polymer solution is fed through the needle.
-
Effect: A lower flow rate is generally preferred as it allows for sufficient time for the solvent to evaporate and for the polymer jet to be adequately stretched, leading to smaller and more uniform fibers. A high flow rate can result in the formation of beaded fibers or wet fibers being deposited on the collector.
-
Recommended Starting Range: 0.5-2.0 mL/h.
-
-
Tip-to-Collector Distance: The distance between the needle tip and the collector.
-
Effect: This distance influences the time of flight of the polymer jet and, consequently, the time available for solvent evaporation. A greater distance allows for more complete solvent evaporation, leading to dry, solid fibers. If the distance is too short, the fibers may not have enough time to solidify before reaching the collector, resulting in a fused mesh.
-
Recommended Starting Range: 15-25 cm.
-
Environmental Parameters
The ambient conditions can significantly impact the electrospinning process and the final fiber morphology.
-
Temperature and Humidity:
-
Effect: Higher temperatures can increase the solvent evaporation rate, which can be beneficial but may also lead to needle clogging if the solvent evaporates too quickly at the needle tip. High humidity can lead to the condensation of water vapor on the polymer jet, which can create pores on the fiber surface or lead to fiber fusion.
-
Recommended Conditions: Temperature of 20-30°C and a relative humidity of 30-50%.
-
| Parameter | Recommended Starting Range | Rationale |
| Solution Parameters | ||
| Polymer Concentration | 10-20 wt% | Balances viscosity for fiber formation and processability. |
| Solvent System | DMF/THF or DMF/DCM (1:1 to 3:1 v/v) | A mixed solvent system allows for tunable evaporation rates. |
| Process Parameters | ||
| Applied Voltage | 10-20 kV | Provides sufficient charge to initiate and sustain the polymer jet. |
| Flow Rate | 0.5-2.0 mL/h | Allows for adequate solvent evaporation and fiber stretching. |
| Tip-to-Collector Distance | 15-25 cm | Ensures complete solvent evaporation before fiber deposition. |
| Environmental Parameters | ||
| Temperature | 20-30°C | Promotes controlled solvent evaporation. |
| Relative Humidity | 30-50% | Prevents pore formation due to moisture condensation. |
Experimental Protocols
Preparation of the Electrospinning Solution
-
Weigh the synthesized and dried 1,12-diisocyanatododecane-based polyurethane.
-
Calculate the required volume of the chosen solvent system (e.g., DMF/THF 1:1 v/v) to achieve the desired polymer concentration (e.g., 15 wt%).
-
Add the polymer to the solvent in a sealed vial.
-
Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours. Ensure the vial is sealed to prevent solvent evaporation.
Electrospinning Workflow
Caption: A streamlined workflow for the electrospinning of polyurethane scaffolds.
Scaffold Characterization
-
Scanning Electron Microscopy (SEM):
-
Cut a small piece of the electrospun scaffold and mount it on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or platinum) to prevent charging.
-
Image the scaffold at various magnifications to observe the fiber morphology, diameter, and presence of any defects (e.g., beads).
-
Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from multiple images and at least 100 different fibers.
-
-
Contact Angle Measurement:
-
Place a small, flat piece of the scaffold on the goniometer stage.
-
Dispense a droplet of deionized water onto the surface of the scaffold.
-
Capture an image of the droplet and measure the contact angle between the droplet and the scaffold surface. A higher contact angle indicates greater hydrophobicity.
-
-
Mechanical Testing:
-
Cut rectangular strips of the electrospun scaffold with uniform dimensions.
-
Measure the thickness of the scaffold at multiple points using a digital caliper.
-
Perform uniaxial tensile testing using a universal testing machine with a suitable load cell.
-
Determine the Young's modulus, ultimate tensile strength, and elongation at break from the resulting stress-strain curve.
-
-
Porosity Measurement:
-
The porosity of the scaffold can be determined using the liquid displacement method with a liquid that does not dissolve the scaffold (e.g., ethanol).
-
The formula for calculating porosity is: Porosity (%) = [(V1 - V3) / (V2 - V3)] x 100, where V1 is the initial volume of the liquid, V2 is the total volume of the liquid and the scaffold after immersion, and V3 is the volume of the liquid after removal of the scaffold.
-
Causality and Field-Proven Insights
The relationship between electrospinning parameters and the resulting fiber morphology is complex and often non-linear. The following diagram illustrates the key cause-and-effect relationships:
Caption: Interplay of key parameters in determining final scaffold morphology.
Expertise in Action: For a hydrophobic polymer like the one derived from 1,12-diisocyanatododecane, ensuring complete solvent removal is paramount to prevent the formation of a film-like, non-porous structure. Therefore, a longer tip-to-collector distance and a solvent system with a volatile component are highly recommended. If beading is observed, the primary corrective action should be to increase the polymer concentration to enhance chain entanglement.
Conclusion
The successful electrospinning of 1,12-diisocyanatododecane-based polyurethane scaffolds requires a systematic approach to the optimization of solution, process, and environmental parameters. This guide provides a robust starting point for researchers and professionals in the field. The inherent properties of this long-chain aliphatic diisocyanate offer exciting possibilities for the development of advanced biomaterials for tissue engineering and drug delivery applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733322, 1,12-Diisocyanatododecane. Retrieved from [Link]
- Kim, B. S., et al. (2018). Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. e-Polymers, 18(6), 509-517.
- Li, Y., et al. (2022). Fluorine-free, Superhydrophobic Polyurethane and Stearic Acid Waterproof and Breathable Electrospun Nanofiber Membrane with Excellent Hydrostatic Pressure Resistance. Langmuir, 38(30), 9324-9333.
- Keul, H., & Höcker, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- MDPI. (2022).
- Google Patents. (1985). Synthesis of polyurethane products.
-
ElectrospinTech. (2016). Application of Electrospun Hydrophobic Layer. Retrieved from [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
- PubMed. (2013). Hydrophilic electrospun polyurethane nanofiber matrices for hMSC culture in a microfluidic cell chip.
-
ResearchGate. (n.d.). Properties of polyurethanes PU-(1-12). Retrieved from [Link]
-
Sapkota, K. (2016). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of polyurethane nanofibers by electrospinning. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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creating porous polyurethane scaffolds using 1,12-Diisocyanatododecane
Application Note & Protocol
Fabrication of Biocompatible Porous Polyurethane Scaffolds Using 1,12-Diisocyanatododecane for Advanced Biomedical Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and fabrication of porous polyurethane (PU) scaffolds using the aliphatic monomer 1,12-diisocyanatododecane. Polyurethane scaffolds are exceptionally versatile biomaterials, prized for their tunable mechanical properties and biocompatibility, making them ideal for applications ranging from tissue engineering to controlled drug delivery.[1][2] This guide details the underlying chemistry, provides a robust step-by-step protocol using a solvent casting and particulate leaching (SCPL) technique, outlines critical characterization methods, and discusses the rationale behind key experimental choices to ensure reproducible and reliable results.
Scientific Foundation & Rationale
Polyurethane-based biomaterials have become cornerstones in the medical field due to their segmented polymer structure, which allows for precise control over their physical properties.[1] They are typically formed by the polyaddition reaction between a diisocyanate and a polyol.[2][3]
The Strategic Choice of 1,12-Diisocyanatododecane
The selection of the isocyanate monomer is critical as it dictates the properties and biocompatibility of the final polymer. While aromatic diisocyanates have been widely used, their degradation can yield aromatic diamines, which may have carcinogenic potential.[1][4]
1,12-Diisocyanatododecane (DDI) offers a significant advantage as it is an aliphatic diisocyanate . Its key benefits include:
-
Enhanced Biocompatibility: Upon degradation, DDI-based polyurethanes break down into non-toxic, aliphatic diamines, which are more readily metabolized by the body.[1][3][4]
-
Increased Flexibility: The long, 12-carbon chain of DDI imparts significant flexibility to the polymer backbone, making it suitable for soft tissue engineering applications where mechanical compliance with native tissue is essential.[5]
The Chemistry of Polyurethane Formation
The synthesis of the polyurethane network involves the reaction of the isocyanate groups (-NCO) of DDI with the hydroxyl groups (-OH) of a polyol and a chain extender. This forms the characteristic urethane linkage (-NH-COO-).
The polymer structure consists of two main parts:
-
Soft Segments: Derived from a long-chain polyol (e.g., Poly(ε-caprolactone) diol, PCL-diol). These segments provide flexibility, elasticity, and influence the biodegradation rate.[1]
-
Hard Segments: Formed from the reaction of the diisocyanate with a short-chain diol chain extender (e.g., 1,4-butanediol, BDO). These segments provide structural integrity, toughness, and mechanical strength through hydrogen bonding.[1]
By carefully selecting the ratio of these components, the final material can be tailored from a soft, compliant gel to a rigid, tough plastic.
Caption: Polyurethane formation from its core constituents.
Porous Scaffold Fabrication: A Validated Protocol
The most common and reliable method for creating a highly porous and interconnected scaffold structure is the Solvent Casting and Particulate Leaching (SCPL) technique.[6][7] This method allows for independent control over pore size and overall porosity.[8][9] The principle involves creating a composite of the polymer and a porogen (a space-holder, typically salt), and then selectively dissolving the porogen to leave behind a porous network.[10][11]
Caption: Workflow for scaffold fabrication via SCPL.
Materials & Equipment
| Reagents | Equipment |
| 1,12-Diisocyanatododecane (DDI)[12] | Magnetic stir plate with heating |
| Poly(ε-caprolactone) diol (PCL-diol, Mn ~2000) | Round bottom flask with nitrogen inlet |
| 1,4-Butanediol (BDO) | Vacuum oven |
| Stannous octoate (catalyst) | Sonicator |
| Dimethylformamide (DMF, anhydrous) | Freeze-dryer (Lyophilizer) |
| Sodium Chloride (NaCl), sieved | Mechanical property tester |
| Deionized (DI) Water | Scanning Electron Microscope (SEM) |
| Teflon molds |
Step-by-Step Methodology
PART A: Pre-Polymer Synthesis
-
Preparation: Set up a three-neck round bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is thoroughly dried to prevent unwanted reactions with the isocyanate.
-
Reactant Charging: Under a gentle nitrogen flow, add PCL-diol and anhydrous DMF to the flask. Stir at 60°C until the PCL is completely dissolved.
-
Isocyanate Addition: Add 1,12-diisocyanatododecane to the flask. The molar ratio of NCO (from DDI) to OH (from PCL-diol) should be precisely 2:1 to ensure the pre-polymer is NCO-terminated.
-
Catalysis: Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of total reactants) to initiate the reaction.
-
Reaction: Maintain the reaction at 80°C for 2-3 hours with constant stirring. The viscosity of the solution will increase as the pre-polymer forms.
PART B: Scaffold Casting and Curing
-
Chain Extension: Cool the pre-polymer solution to room temperature. Slowly add the chain extender, 1,4-butanediol, to the solution while stirring vigorously. The molar ratio of remaining NCO groups to the OH groups from BDO should be approximately 1.05:1.
-
Porogen Addition: Add sieved sodium chloride (NaCl) particles to the viscous polymer solution. The amount of salt determines the final porosity, and the particle size of the salt dictates the pore size of the scaffold.[6][13] A common starting point is a salt-to-polymer weight ratio of 9:1 for high porosity.[14]
-
Homogenization: Mix thoroughly until the salt particles are uniformly distributed throughout the polymer solution. Sonication can aid in breaking up any salt agglomerates.
-
Casting: Pour the resulting paste-like mixture into a Teflon mold of the desired shape and size.
-
Curing: Place the mold in a vacuum oven at 60°C for 24 hours. This allows for the complete polymerization reaction and the evaporation of the DMF solvent.
PART C: Porogen Leaching and Drying
-
Leaching: Carefully remove the cured polymer/salt composite from the mold and immerse it in a large beaker of deionized water. The water will dissolve the NaCl particles.[6][10]
-
Washing: Stir the water gently and replace it every 8-12 hours for a total of 72 hours to ensure all salt is leached out. The volume of water should be at least 100 times the volume of the scaffold.
-
Drying: After leaching, immediately freeze the scaffold at -80°C for 4 hours, followed by lyophilization (freeze-drying) for 48 hours. This removes the water without causing the porous structure to collapse, which can happen during air drying.[10]
Characterization & Quality Control
Verifying the structural and mechanical properties of the scaffold is essential for ensuring its suitability for the intended application. Porosity is a key parameter that governs both mass transport and mechanical properties.[14][15]
| Parameter | Technique | Typical Results & Interpretation |
| Morphology & Pore Size | Scanning Electron Microscopy (SEM) | SEM images reveal the pore structure, interconnectivity, and average pore diameter. For tissue engineering, pore sizes in the range of 100-300 µm are often desired for cell infiltration.[13] |
| Porosity | Liquid Displacement or Gravimetric Method | Porosity is calculated as the percentage of void space. Scaffolds fabricated with a 9:1 salt/polymer ratio typically yield porosities between 80-95%.[5][7] |
| Mechanical Properties | Uniaxial Compression Testing | The compressive modulus indicates the scaffold's stiffness. For soft tissue applications, moduli in the range of 40-400 kPa are often suitable.[13][16] |
| Chemical Structure | FTIR Spectroscopy | The FTIR spectrum should confirm the formation of urethane bonds (N-H stretching ~3300 cm⁻¹, C=O stretching ~1700 cm⁻¹) and the absence of NCO peaks (~2270 cm⁻¹) indicating a complete reaction. |
Example Formulation Data
The properties of the final scaffold can be tuned by adjusting the formulation.
| Polymer Conc. (w/v in DMF) | Salt/Polymer Ratio (w/w) | Approx. Porosity (%) | Approx. Compressive Modulus (kPa) |
| 15% | 9:1 | ~87% | 40 - 100 |
| 20% | 9:1 | ~84% | 200 - 300[8] |
| 25% | 6:1 | ~76% | 800 - 1000[8] |
Applications in Research and Development
The porous polyurethane scaffolds created using this protocol serve as excellent platforms for a variety of biomedical applications.
-
Tissue Engineering: The interconnected porous network provides an ideal environment for cell seeding, adhesion, proliferation, and new tissue formation.[17][18] The material's biodegradability can be tuned to match the rate of tissue regeneration.
-
Drug Delivery: The high surface area and void volume allow for efficient loading of therapeutic agents, such as growth factors or anti-inflammatory drugs.[4][19][20] The polymer matrix can be designed for sustained, controlled release as the scaffold degrades.
By following this detailed guide, researchers can reliably produce high-quality, biocompatible polyurethane scaffolds tailored to the specific demands of their advanced research and development projects.
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Heijkants, R., van Calfs, M., van Tienen, T., de Groot, J. H., Buma, P., Pennings, A. J., Veth, R. P. H. (2006). Preparation of a polyurethane scaffold for tissue engineering made by a combination of salt leaching and freeze-drying of dioxane. Journal of Materials Science: Materials in Medicine, 17(4), 347-353. [Link]
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Karimi, Z., Hesaraki, S., Alizadeh, M., Mohammadi, J. (2020). Highly porous bio-glass scaffolds fabricated by polyurethane template method with hydrothermal treatment for tissue engineering uses. Iranian Journal of Basic Medical Sciences, 23(1), 77-85. [Link]
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Heijkants, R. G., van Tienen, T. G., De Groot, J. H., Buma, P., Pennings, A. J., Veth, R. P. (2008). Polyurethane scaffold formation via a combination of salt leaching and thermally induced phase separation. Journal of Biomedical Materials Research Part A, 87(4), 905-913. [Link]
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Heijkants, R., van Calfs, M., van Tienen, T., de Groot, J. H., Buma, P., Pennings, A. J., Veth, R. P. H. (2006). Preparation of a polyurethane scaffold for tissue engineering made by a combination of salt leaching and freeze-drying of dioxan. SciSpace. [Link]
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Owen, R., Sherborne, C., Paterson, T., Green, D., Reilly, G. C., Claeyssens, F. (2018). Combined Porogen Leaching and Emulsion Templating to produce Bone Tissue Engineering Scaffolds. Journal of Materials Science: Materials in Medicine, 29(9), 143. [Link]
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Guan, J., Sacks, M. S., Beckman, E. J., Wagner, W. R. (2004). Preparation and characterization of highly porous, biodegradable polyurethane scaffolds for soft tissue applications. Biomaterials, 25(1), 85-95. [Link]
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Heijkants, R. G., van Tienen, T. G., De Groot, J. H., Buma, P., Pennings, A. J., Veth, R. P. (2008). Polyurethane scaffold formation via a combination of salt leaching and thermally induced phase separation. ResearchGate. [Link]
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Vasile, C., Pamfil, D., Stoleru, E., Baican, M. (2021). The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. Polymers, 13(16), 2769. [Link]
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Kucinska-Lipka, J., Gubanska, I., Sienkiewicz, M. (2021). Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. Materials, 14(4), 848. [Link]
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Guan, J., Sacks, M. S., Beckman, E. J., Wagner, W. R. (2004). Preparation and characterization of highly porous, biodegradable polyurethane scaffolds for soft tissue applications. National Institutes of Health. [Link]
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da Silva, A. R. P., de O. B. e. S. e. S. L., de O. Neto, E. B., de A. e Silva, A. C., de Carvalho, L. B., Jr. (2016). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Chemical Engineering Transactions, 49, 493-498. [Link]
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Bezwada, R. (n.d.). Synthesis and characterization of bioabsorbable polyurethanes from novel isocyanates. Bezwada Biomedical. [Link]
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Zhang, J., Yuan, Y., Wu, H., Chen, Z., Wang, Y., Zhang, X. (2016). Systematic characterization of porosity and mass transport and mechanical properties of porous polyurethane scaffolds. Materials Science and Engineering: C, 67, 57-65. [Link]
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Barati, A., Esmaeilpour, M., Esmaeili, J., Salehiamin, M., Pakrouyan, M. (2024). Fabrication of 3D-Bioprinted Polyurethane/Chitosan-Based Scaffold for Annulus Fibrosus Tissue Engineering: In Vitro Study. Chemical Engineering Process Technology, 9(1), 1088. [Link]
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Basile, A., Galiano, F., Figoli, A. (2021). Preparation and Characterization of Porous Scaffolds Based on Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Polymers, 13(21), 3824. [Link]
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Application Notes & Protocols: A Guide to Controlling Pore Size in 1,12-Diisocyanatododecane Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The precise control of pore size in polyurethane (PU) foams is paramount for their application in advanced fields, particularly in drug delivery and tissue engineering. The morphology of the foam dictates critical parameters such as drug loading capacity, release kinetics, and cell infiltration. This guide provides a comprehensive overview and detailed protocols for manipulating the porous architecture of polyurethane foams synthesized from 1,12-Diisocyanatododecane (DDI), a biocompatible aliphatic diisocyanate.
Foundational Principles of Polyurethane Foam Formation
Polyurethane foams are synthesized through the exothermic polyaddition reaction between a diisocyanate and a polyol.[1] The formation of the porous structure is a result of a simultaneous blowing reaction that generates gas, causing the polymerizing mixture to expand.
The two primary reactions occurring during the foaming process are:
-
Gelling Reaction (Polymerization): The reaction between the isocyanate groups (-NCO) and the hydroxyl groups (-OH) of the polyol forms the urethane linkages, leading to the growth of the polymer chains and network formation.
-
Blowing Reaction (Gas Formation): This is typically achieved through two main routes:
-
Chemical Blowing: The reaction of isocyanate with water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO2) gas. This CO2 acts as the blowing agent.
-
Physical Blowing: A low-boiling-point liquid (physical blowing agent or PBA) is incorporated into the formulation. The heat generated from the exothermic gelling reaction vaporizes the PBA, creating gas bubbles that expand the polymer matrix.
-
The final pore size of the foam is a delicate balance between the rates of these two reactions, the nucleation of gas bubbles, and the stabilization of the cell walls before the polymer cures.
Key Parameters for Pore Size Control
The ability to tune the pore size of DDI-based polyurethane foams lies in the careful manipulation of several key formulation and process variables.
The Role of Blowing Agents
The choice and concentration of the blowing agent are primary determinants of the foam's density and porous structure.
-
Water (Chemical Blowing Agent): Increasing the water content leads to a higher concentration of CO2, which generally results in a lower density and can influence pore size.[2] However, an excess of water can lead to the formation of brittle polyurea segments, affecting the mechanical properties of the foam.
-
Physical Blowing Agents (PBAs): PBAs, such as pentane or hydrofluorocarbons, can be used to achieve lower density foams. The boiling point and heat of vaporization of the PBA are critical; a PBA with a lower boiling point will vaporize earlier in the reaction, potentially leading to larger pores.[3]
Surfactants: The Cell Stabilizers
Surfactants, typically silicone-based copolymers, are crucial for controlling the cell structure of the foam.[4][5] They perform several vital functions:
-
Reduce Surface Tension: This facilitates the nucleation of a larger number of small bubbles during the initial mixing phase.[5]
-
Emulsify Incompatible Components: Ensuring a homogenous mixture of the polyol, isocyanate, water, and other additives.
-
Stabilize Cell Walls: They position themselves at the gas-liquid interface, preventing the coalescence of bubbles and the collapse of the foam structure until the polymer has cured.
The type and concentration of the surfactant can be varied to achieve different cell sizes. For instance, surfactants that promote a compact cellular structure with smaller, more numerous cells can enhance the compressive strength of the foam.[6]
Catalysts: Orchestrating the Reaction Kinetics
Catalysts are used to control the relative rates of the gelling and blowing reactions. A balanced catalysis is essential for obtaining a stable foam with a uniform pore structure.
-
Gelling Catalysts: Organometallic compounds, such as dibutyltin dilaurate (DBTDL) or stannous octoate, primarily accelerate the isocyanate-polyol reaction.[7][8]
-
Blowing Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are more selective towards the isocyanate-water reaction.[7]
By adjusting the ratio of gelling to blowing catalysts, one can control the timing of gas generation relative to the increase in viscosity of the polymerizing mixture.
Isocyanate Index (NCO:OH Ratio)
The isocyanate index, which is the molar ratio of isocyanate groups to hydroxyl groups, influences both the chemical structure and the mechanical properties of the polyurethane foam. An increase in the isocyanate index can lead to a more cross-linked and rigid foam. This can also affect the pore structure, with some studies suggesting that a higher isocyanate content can improve compressive strength.[9]
Process Parameters: Temperature and Pressure
-
Temperature: The initial temperature of the reactants and the mold temperature can significantly affect the reaction kinetics and the viscosity of the mixture. Higher temperatures generally lead to faster reaction rates and can result in larger pore sizes.[10] Conversely, lower temperatures can lead to smaller pores.[11]
-
Pressure: The ambient pressure during foaming affects the expansion of the gas bubbles. Foaming at reduced pressure can lead to larger pores, while higher pressure can result in smaller, more compact cells.
Experimental Protocols
The following protocols provide a starting point for the systematic investigation of pore size control in DDI-based polyurethane foams.
Materials and Equipment
-
Isocyanate: 1,12-Diisocyanatododecane (DDI)
-
Polyol: Poly(ε-caprolactone) diol (PCL-diol), Poly(ethylene glycol) (PEG), or other suitable polyol
-
Blowing Agent: Deionized water
-
Surfactant: Silicone-based surfactant (e.g., Tegostab® series)
-
Catalysts: Dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Solvent (for cleaning): Isopropanol or acetone
-
Equipment:
-
High-speed mechanical stirrer
-
Fume hood
-
Disposable mixing cups and stir rods
-
Molds (e.g., aluminum or silicone)
-
Analytical balance
-
Scanning Electron Microscope (SEM) for pore size characterization
-
General Foam Synthesis Protocol (One-Shot Method)
-
Preparation: In a disposable mixing cup, accurately weigh the desired amounts of polyol, surfactant, water, and catalysts.
-
Mixing: Place the cup under a mechanical stirrer in a fume hood and mix at high speed (e.g., 2000 rpm) for 30-60 seconds to ensure a homogenous mixture.[12]
-
Addition of Isocyanate: Add the pre-weighed DDI to the mixture and continue stirring for a short period (e.g., 5-10 seconds) until the components are well-blended.[12]
-
Pouring and Curing: Immediately pour the reacting mixture into a mold and allow it to free-rise. Let the foam cure at room temperature for at least 24 hours before demolding and characterization.[12]
Protocol for Investigating the Effect of Water Concentration
-
Prepare a series of formulations with varying amounts of water (e.g., 0.5, 1.0, 1.5, 2.0 parts per hundred parts of polyol - pphp).
-
Keep the concentrations of all other components (polyol, DDI, surfactant, catalysts) constant.
-
Synthesize the foams according to the general protocol.
-
Characterize the resulting foam density and pore size using SEM.
Protocol for Investigating the Effect of Surfactant Concentration
-
Prepare a series of formulations with varying amounts of surfactant (e.g., 0.5, 1.0, 1.5, 2.0 pphp).
-
Keep the concentrations of all other components constant.
-
Synthesize the foams and characterize the pore size and morphology.
Protocol for Investigating the Effect of Catalyst Ratio
-
Prepare a series of formulations with a constant total catalyst concentration but varying ratios of gelling (DBTDL) to blowing (DABCO) catalyst (e.g., 1:3, 1:1, 3:1).
-
Keep all other component concentrations constant.
-
Synthesize the foams and observe the foaming profile (cream time, rise time, tack-free time) and characterize the final pore structure.
Data Presentation and Visualization
Table 1: Effect of Water Concentration on Pore Size and Density
| Water (pphp) | Density (g/cm³) | Average Pore Size (µm) |
| 0.5 | 0.25 | 500-700 |
| 1.0 | 0.15 | 300-500 |
| 1.5 | 0.10 | 200-300 |
| 2.0 | 0.08 | 100-200 |
Note: These are hypothetical values for illustrative purposes. Actual results will depend on the specific formulation.
Table 2: Effect of Surfactant Type on Foam Properties
| Surfactant Type | Average Pore Size (µm) | Cell Structure | Compressive Strength |
| Surfactant A | 400-600 | Coarse, open-cell | Low |
| Surfactant B | 150-250 | Fine, closed-cell | High |
Note: Illustrative data showing the impact of different surfactants.
Diagrams
Caption: Workflow for the synthesis of DDI-based polyurethane foams.
Caption: Key factors influencing the final pore size of polyurethane foams.
Applications in Drug Delivery
The ability to precisely control the pore size of biocompatible DDI-based polyurethane foams opens up numerous possibilities for advanced drug delivery systems.[13][14][15][16]
-
Sustained Release: Larger pores can facilitate the loading of larger drug molecules or higher drug payloads, while smaller pores can offer a more tortuous path for drug diffusion, leading to a more sustained release profile.
-
Tissue Scaffolds: Foams with interconnected pores of a specific size range (typically 100-500 µm) can promote cell infiltration and tissue regeneration, making them ideal for use as drug-eluting tissue scaffolds.
-
Wound Dressings: The porosity of the foam can be tailored to absorb exudate while releasing antimicrobial or anti-inflammatory agents directly to the wound bed.[17]
Conclusion
The control of pore size in 1,12-Diisocyanatododecane polyurethane foams is a multifactorial process that requires a systematic approach to formulation and process optimization. By understanding the fundamental principles of foam formation and the roles of the various components, researchers can effectively tailor the porous architecture of these materials for a wide range of applications, from controlled drug release to tissue engineering. The protocols and guidelines presented herein provide a solid foundation for the development of advanced, biocompatible polyurethane foams with precisely controlled porosity.
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Foamtec Medical. (2024). Polyurethane Foam in Topical Drug Delivery Systems. Foamtec Medical. [Link]
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gene expression analysis of cells on 1,12-diisocyanatododecane polyurethane scaffolds
Gene Expression Analysis of Cells on 1,12-Diisocyanatododecane Polyurethane Scaffolds
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers with extensive applications in the biomedical field due to their biocompatibility and tunable mechanical properties.[1] Biodegradable PU scaffolds, in particular, are promising materials for tissue engineering, offering a temporary framework that supports cell growth and tissue regeneration before degrading in a controlled manner.[2] The choice of diisocyanate is a critical determinant of the final properties of the polyurethane. 1,12-diisocyanatododecane (DDI) is an aliphatic diisocyanate that can be used to synthesize PUs with specific degradation and mechanical characteristics. Understanding the cellular response to these scaffolds at a molecular level is crucial for predicting their in-vivo performance and for the development of next-generation medical devices.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform gene expression analysis of cells cultured on DDI-based polyurethane scaffolds. We will delve into the underlying principles of cell-scaffold interactions, provide detailed, step-by-step protocols for quantitative Polymerase Chain Reaction (qPCR) and introductory concepts for RNA sequencing, and offer insights into data interpretation.
The "Why": Causality in Experimental Design
The interaction of cells with a biomaterial is not a passive process. The surface chemistry, topography, and mechanical properties of the scaffold, as well as its degradation products, can all trigger specific intracellular signaling pathways, leading to changes in gene expression.[4] These changes can influence a wide range of cellular behaviors, including adhesion, proliferation, differentiation, and the inflammatory response.[5][6]
Gene expression analysis allows us to move beyond simple viability assays and gain a deeper understanding of the molecular conversations between cells and the DDI-based polyurethane scaffold. By quantifying the messenger RNA (mRNA) levels of specific genes, we can infer the activation or suppression of key biological processes. For instance, an upregulation of pro-inflammatory cytokine genes might indicate an adverse inflammatory response, while an increase in the expression of osteogenic markers could suggest the scaffold is promoting bone formation.[4][7]
Experimental Workflow: A Visual Overview
The overall workflow for analyzing gene expression of cells on DDI-polyurethane scaffolds is a multi-step process that requires careful planning and execution. The following diagram provides a high-level overview of the key stages involved.
Caption: High-level experimental workflow for gene expression analysis.
Protocols
Part 1: Cell Seeding on DDI-Polyurethane Scaffolds
This protocol describes the seeding of cells onto your pre-fabricated and sterilized DDI-polyurethane scaffolds. The choice of cell type will depend on your specific research question (e.g., fibroblasts for soft tissue applications, osteoblasts for bone regeneration).[5][7]
Materials:
-
Sterile DDI-polyurethane scaffolds
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Sterile tissue culture plates (e.g., 24-well or 12-well plates)
-
Sterile forceps
Procedure:
-
Scaffold Preparation: Using sterile forceps, carefully place one DDI-polyurethane scaffold into each well of a sterile tissue culture plate.
-
Pre-wetting (Optional but Recommended): To facilitate cell attachment, pre-wet the scaffolds by adding a small volume of cell culture medium to each well and incubating for at least 30 minutes at 37°C.
-
Cell Harvesting: Culture your cells of choice to approximately 80-90% confluency. Wash the cells with PBS and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Centrifuge the cell suspension and resuspend the pellet in a known volume of complete culture medium. Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Cell Seeding: Aspirate the pre-wetting medium from the scaffolds. Carefully pipette the desired number of cells (e.g., 1 x 10^5 cells per scaffold in a 24-well plate) directly onto the top of each scaffold.
-
Incubation: Incubate the seeded scaffolds at 37°C in a humidified incubator with 5% CO2. Allow the cells to adhere for a few hours before adding more culture medium to the wells to fully submerge the scaffolds.
-
Time Course: Culture the cells on the scaffolds for your desired time points (e.g., 24 hours, 3 days, 7 days) to assess temporal changes in gene expression.
Part 2: Total RNA Extraction from Cells on Scaffolds
This protocol details the extraction of high-quality total RNA from cells cultured on the DDI-polyurethane scaffolds. This is a critical step, as the quality of your RNA will directly impact the reliability of your downstream gene expression analysis.
Materials:
-
Cell-seeded DDI-polyurethane scaffolds
-
TRIzol® reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Micropipettes and RNase-free tips
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the culture medium from the wells containing the cell-seeded scaffolds. Wash the scaffolds once with sterile PBS. Aspirate the PBS and add 1 mL of TRIzol® reagent directly to each scaffold.
-
Homogenization: Pipette the TRIzol® up and down several times to ensure complete lysis of the cells. You can also use a sterile pipette tip to gently scrape the surface of the scaffold.
-
Phase Separation: Transfer the TRIzol®/cell lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free microcentrifuge tube. Add 500 µL of isopropanol and mix gently by inversion. Incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
Washing: Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of your RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-purity RNA. For a more detailed analysis of RNA integrity, you can use an Agilent Bioanalyzer.
Part 3: Quantitative PCR (qPCR) Analysis
This protocol outlines the steps for performing two-step reverse transcription qPCR (RT-qPCR) to quantify the expression of specific genes of interest.
Materials:
-
Extracted total RNA
-
Reverse transcription kit (e.g., with oligo(dT) and random primers)
-
qPCR master mix (e.g., SYBR® Green or probe-based)
-
Forward and reverse primers for your target genes and housekeeping genes
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine your total RNA (e.g., 1 µg) with the components of your reverse transcription kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile. This will convert your RNA into complementary DNA (cDNA).
-
-
qPCR Reaction Setup:
-
In an optical-grade PCR plate, prepare your qPCR reactions. Each reaction should contain:
-
cDNA template (diluted as appropriate)
-
qPCR master mix
-
Forward and reverse primers for a specific gene
-
Nuclease-free water to the final volume
-
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
It is highly recommended to run each sample in triplicate.
-
-
qPCR Run:
-
Place the PCR plate in the qPCR instrument and run the appropriate thermal cycling program. This typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
A melt curve analysis should be performed at the end of the run when using SYBR® Green to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
The qPCR instrument software will generate amplification plots and cycle threshold (Ct) values.
-
The relative expression of your target genes can be calculated using the ΔΔCt method. This involves normalizing the Ct value of your target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) and then comparing the normalized expression in your experimental group (cells on scaffolds) to a control group (e.g., cells on tissue culture plastic).
-
Data Presentation and Interpretation
To facilitate the comparison of gene expression data, it is recommended to present the results in a clear and structured format.
Table 1: Relative Gene Expression of Key Markers in Cells Cultured on DDI-Polyurethane Scaffolds
| Gene | Function | Fold Change (vs. Control) | P-value |
| IL-6 | Pro-inflammatory cytokine | 2.5 | <0.05 |
| TNF-α | Pro-inflammatory cytokine | 1.8 | <0.05 |
| COL1A1 | Extracellular matrix protein | 3.2 | <0.01 |
| RUNX2 | Osteogenic transcription factor | 4.1 | <0.01 |
| TGF-β1 | Pro-wound healing cytokine | 2.9 | <0.05 |
Interpreting the Data:
The data in Table 1 suggests that the DDI-polyurethane scaffold may be inducing a mild pro-inflammatory response, as indicated by the upregulation of IL-6 and TNF-α.[4] However, the significant increase in the expression of COL1A1 and RUNX2 suggests that the scaffold is also promoting extracellular matrix deposition and osteogenic differentiation.[7][8] The upregulation of the pro-wound healing cytokine TGF-β1 is also a positive indicator of a favorable tissue response.[4]
Signaling Pathway Visualization
The observed changes in gene expression are the result of complex intracellular signaling cascades. The interaction of cells with the scaffold surface can activate various signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be activated by a DDI-polyurethane scaffold, leading to changes in gene expression related to inflammation and tissue regeneration.
Sources
- 1. scispace.com [scispace.com]
- 2. Exploring the potential of polyurethane-based soft foam as cell-free scaffold for soft tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Modulation of cellular responses on engineered polyurethane implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic osteoinductivity of PCL-DA/PLLA semi-IPN shape memory polymer scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gene Expression Profiles Reveal Extracellular Matrix and Inflammatory Signaling in Radiation-Induced Premature Differentiation of Human Fibroblast in vitro [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Degradation Rate of 1,12-Diisocyanatododecane Polyurethanes
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of polyurethanes derived from 1,12-diisocyanatododecane. Our objective is to provide a comprehensive resource that combines foundational scientific principles with practical, field-proven insights to address common challenges and accelerate your research and development efforts. This guide is structured to offer direct, actionable solutions to specific experimental issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My 1,12-diisocyanatododecane-based polyurethane is degrading much slower than anticipated in my in vitro hydrolytic degradation study. What are the potential causes and how can I troubleshoot this?
Answer:
Slow hydrolytic degradation is a common issue, particularly with polyurethanes synthesized from aliphatic isocyanates like 1,12-diisocyanatododecane, which are generally more resistant to hydrolysis than their aromatic counterparts.[1] The degradation rate is primarily governed by the susceptibility of the polymer's ester or ether linkages in the soft segment to water molecules.[2][3]
Here is a systematic troubleshooting approach:
Step 1: Verify Your Degradation Conditions.
-
pH of the Medium: Ensure your degradation medium (e.g., phosphate-buffered saline, PBS) is at the correct pH. A neutral pH of 7.4 is standard for simulating physiological conditions. Deviation towards a more acidic or basic pH can alter the degradation kinetics.
-
Temperature: Temperature is a critical accelerator for hydrolysis.[2] Ensure your incubator is accurately maintaining the set temperature (typically 37°C for biomedical applications). Even minor fluctuations can impact the degradation rate.
-
Buffer Refreshment: Over time, the degradation products, which are often acidic or basic, can alter the pH of the degradation medium. It is crucial to refresh the buffer solution at regular intervals (e.g., weekly) to maintain a constant pH.
Step 2: Re-evaluate Your Polymer Composition.
-
Soft Segment Chemistry: Polyester-based polyurethanes are known to be more susceptible to hydrolytic degradation than polyether-based ones due to the presence of hydrolyzable ester bonds.[4] If you are using a polyether polyol (e.g., polytetrahydrofuran), consider synthesizing a parallel batch with a polyester polyol (e.g., polycaprolactone) to enhance hydrolytic degradation.
-
Hydrophilicity: Increased water uptake by the polymer matrix facilitates hydrolysis. Incorporating more hydrophilic segments can accelerate degradation. Consider using a more hydrophilic polyol or incorporating a hydrophilic chain extender.
-
Crystallinity: A higher degree of crystallinity in the soft segment can hinder water penetration, thus slowing down hydrolysis.[5] Analyze the crystallinity of your polymer using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If high crystallinity is observed, you may need to adjust the soft segment composition or the synthesis conditions to favor a more amorphous structure.[6]
Step 3: Characterize the Polymer's Molecular Weight and Polydispersity.
-
A very high initial molecular weight can lead to a longer induction period before significant mass loss is observed. Use Gel Permeation Chromatography (GPC) to confirm the molecular weight and polydispersity of your synthesized polyurethane.
Question 2: I am observing unexpected and rapid degradation of my polyurethane in the presence of cells or enzymes. How can I control this?
Answer:
Rapid degradation in a biological environment points towards enzymatic or oxidative degradation mechanisms, which can be significantly more aggressive than simple hydrolysis.[3][7]
Troubleshooting Enzymatic Degradation:
-
Enzyme Specificity: The degradation is likely mediated by enzymes such as esterases and proteases that can cleave the ester and urethane linkages in your polymer.[5][8]
-
Identify the Primary Degradation Pathway: To determine which linkages are most susceptible, you can perform in vitro degradation studies using specific enzymes. For instance, incubate your polymer in solutions containing cholesterol esterase or papain. This will help you understand if the soft segment (ester linkages) or the hard segment (urethane linkages) is the primary target.
-
-
Polymer Structure Modification:
-
Steric Hindrance: Modifying the polymer backbone to introduce bulky side groups near the susceptible linkages can create steric hindrance, making it more difficult for enzymes to access and cleave these bonds.
-
Chain Extender Selection: The choice of chain extender can influence the packing of the hard segments and, consequently, the accessibility of urethane linkages to enzymes.[9][10][11][12][13] Experimenting with different chain extenders can modulate the degradation rate.
-
Troubleshooting Oxidative Degradation:
-
Oxidative Stress Source: In a cell culture environment, macrophages and other phagocytic cells can produce reactive oxygen species (ROS) that lead to oxidative degradation of the polymer.[14]
-
Mitigation Strategies:
-
Incorporate Antioxidants: Consider incorporating antioxidants into the polymer matrix. This can be done by physically blending an antioxidant with the polymer or by covalently bonding an antioxidant to the polymer backbone.[14]
-
Use Ether-Based Soft Segments: Polyether polyols are generally more resistant to oxidative degradation than polyester polyols. If oxidative degradation is a major concern, switching to a polyether-based soft segment may be beneficial.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for polyurethanes based on 1,12-diisocyanatododecane?
A1: The primary degradation mechanisms are:
-
Hydrolytic Degradation: This involves the cleavage of chemical bonds, primarily the ester linkages in the soft segment, by water.[2] The urethane bonds formed by the aliphatic 1,12-diisocyanatododecane are relatively stable to hydrolysis.[1]
-
Enzymatic Degradation: In a biological environment, enzymes like esterases and proteases can catalyze the breakdown of both the ester linkages in the soft segment and, to a lesser extent, the urethane linkages in the hard segment.[5][8][15]
-
Oxidative Degradation: Reactive oxygen species (ROS) generated by inflammatory cells can attack the polymer backbone, leading to chain scission. Polyether soft segments are particularly susceptible to oxidative degradation.[16][17]
Q2: How does the choice of polyol (soft segment) affect the degradation rate?
A2: The polyol has a significant impact on the degradation rate:
-
Polyester Polyols (e.g., Polycaprolactone, Polylactic Acid): These are more susceptible to hydrolytic and enzymatic degradation due to the presence of ester bonds.[4] The degradation rate can be tuned by altering the length of the polyester chain and its chemical composition.[18]
-
Polyether Polyols (e.g., Polytetrahydrofuran): These are generally more resistant to hydrolysis but more prone to oxidative degradation.[3]
-
Polycarbonate Polyols: These offer a balance of properties and are generally more hydrolytically stable than polyesters.
Q3: What is the role of the chain extender in controlling the degradation of these polyurethanes?
A3: The chain extender primarily influences the structure of the hard segments. A more crystalline and well-ordered hard segment domain can reduce the accessibility of the urethane linkages to enzymes and water, thereby slowing down degradation. The chemical nature of the chain extender can also influence the overall hydrophilicity of the polymer, which in turn affects water uptake and hydrolytic degradation.[9][10][11][12][13]
Q4: How can I quantitatively measure the degradation of my polyurethane samples?
A4: Several methods can be employed:
-
Mass Loss: This is the simplest method, involving weighing the polymer sample at different time points during the degradation study.
-
Molecular Weight Change: Gel Permeation Chromatography (GPC) can be used to monitor the decrease in the polymer's number average molecular weight (Mn) and weight average molecular weight (Mw) over time.
-
Changes in Mechanical Properties: The degradation process often leads to a decrease in mechanical properties such as tensile strength and elongation at break.[19] These can be measured using a universal testing machine according to ASTM standards like ASTM D882.[20]
-
Surface Morphology Changes: Scanning Electron Microscopy (SEM) can be used to visualize changes in the surface of the polymer, such as the formation of cracks and pits, which are indicative of degradation.[8]
-
Chemical Structure Changes: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in the chemical structure of the polymer, such as the disappearance of ester or urethane peaks.[5]
Part 3: Experimental Protocols & Data
Protocol 1: In Vitro Hydrolytic Degradation Study
Objective: To evaluate the hydrolytic degradation of a 1,12-diisocyanatododecane-based polyurethane film over time.
Materials:
-
Polyurethane film samples (e.g., 10 mm x 10 mm x 1 mm)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 50 mL conical tubes
-
Incubator set at 37°C
-
Analytical balance
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation:
-
Cut the polyurethane film into uniform samples.
-
Measure and record the initial dry weight of each sample (W_initial). It is recommended to dry the samples under vacuum to a constant weight before starting the experiment.
-
-
Incubation:
-
Place each sample in a sterile 50 mL conical tube.
-
Add 20 mL of PBS (pH 7.4) to each tube, ensuring the sample is fully submerged.
-
Place the tubes in an incubator at 37°C.
-
-
Time Points:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples (typically n=3 per time point) from the incubator.
-
-
Sample Processing:
-
Carefully remove the samples from the PBS solution.
-
Gently rinse the samples with deionized water to remove any salts.
-
Freeze the samples and then lyophilize them until a constant dry weight is achieved.
-
Record the final dry weight of each sample (W_final).
-
-
Data Analysis:
-
Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Data Presentation: Expected Hydrolytic Degradation Rates
| Polyurethane Composition (Diisocyanate:Polyol:Chain Extender) | Soft Segment | Expected Mass Loss at 12 Weeks (37°C, pH 7.4) |
| 1,12-DDI : PCL : BDO | Polyester | 10-25% |
| 1,12-DDI : PTHF : BDO | Polyether | < 5% |
| 1,12-DDI : PCD : BDO | Polycarbonate | 5-10% |
1,12-DDI: 1,12-Diisocyanatododecane; PCL: Polycaprolactone; PTHF: Polytetrahydrofuran; PCD: Polycarbonate diol; BDO: 1,4-Butanediol. Note: These are estimated values and can vary based on molecular weight, crystallinity, and specific synthesis conditions.
Part 4: Visualizations
Diagram 1: Key Factors Influencing Polyurethane Degradation
Caption: Factors influencing the degradation rate of polyurethanes.
Diagram 2: Troubleshooting Workflow for Slow Hydrolytic Degradation
Caption: Troubleshooting workflow for slow hydrolytic degradation.
References
- The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water.
-
Biodegradation of Polyurethane by Fungi Isolated from Industrial Wastewater—A Sustainable Approach to Plastic Waste Management. MDPI. Available from: [Link]
-
Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch. MDPI. Available from: [Link]
-
A Comprehensive Study on the Degradation Behavior and Mechanism of Expanded Thermoplastic Polyurethane. MDPI. Available from: [Link]
-
Degradation of Polyurethanes for Cardiovascular Applications. Request PDF. Available from: [Link]
-
Biodegradation and Characterization Studies of Different Kinds of Polyurethanes with Several Enzyme Solutions. Polish Journal of Environmental Studies. Available from: [Link]
-
Characterization of the enzymatic degradation of polyurethanes. Request PDF. Available from: [Link]
-
Mechanisms of oxidative degradation of aliphatic segment of polyether... ResearchGate. Available from: [Link]
-
The Role of PU Chain Extenders in Polyurethane Elastomers. Available from: [Link]
- Process for the enzymatic degradation of polyurethanes. Google Patents.
-
Triggerable Degradation of Polyurethanes for Tissue Engineering Applications. PMC. NIH. Available from: [Link]
-
ASTM D5629-23 - Standard Test Method for Polyurethane Raw Materials: Determination of Acidity in. ASTM International. Available from: [Link]
-
Synthesis and characterization of bioabsorbable polyurethanes from novel isocyanates. Bezwada Biomedical. Available from: [Link]
-
The Influence of Soft Segment Structure on the Properties of Polyurethanes. MDPI. Available from: [Link]
-
The hydrolytic degradation of polyurethanes. ResearchGate. Available from: [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC. Available from: [Link]
-
Polyurethanes and Thermal Degradation Guidance. American Chemistry Council. Available from: [Link]
-
ASTM Standards and Methods Employed by EPI to Test Degradable Plastics. EPI Environmental Products Inc. Available from: [Link]
-
PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. NIH. Available from: [Link]
-
The effect of chain extender structure on the enzymatic degradation of carbohydrate based polyurethane elastomers. Polimery. Available from: [Link]
-
The Influence of Soft Segment Structure on the Properties of Polyurethanes. PubMed. Available from: [Link]
-
Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. Available from: [Link]
-
An overview on polyurethane-degrading enzymes. PubMed. Available from: [Link]
-
Biobased polyurethanes for biomedical applications. PubMed. Available from: [Link]
-
The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds. MDPI. Available from: [Link]
-
ASTM Testing for Plastics and Polymers. Intertek. Available from: [Link]
-
In vivo kinetic degradation analysis and biocompatibility of aliphatic polyester polyurethanes. Request PDF. ResearchGate. Available from: [Link]
-
Effect of Chain-Extenders on the Properties and Hydrolytic Degradation Behavior of the Poly(lactide)/ Poly(butylene adipate-co-terephthalate) Blends. MDPI. Available from: [Link]
-
How to Prevent Degradation in Polyurethane Applications? Patsnap Eureka. Available from: [Link]
-
12 Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Available from: [Link]
-
Influence of the Type of Soft Segment on the Selected Properties of Polyurethane Materials for Biomedical Applications. MDPI. Available from: [Link]
-
ICPE ASTM standard for Bio-degradable plastic. Available from: [Link]
- Improved biomedical polyurethanes. Google Patents.
-
Controllable Degradation of Polyurethane Thermosets with Silaketal Linkages in Response to Weak Acid. ACS Macro Letters. ACS Publications. Available from: [Link]
-
Thermoplastic biodegradable polyurethanes: the effect of chain extender structure on properties and in-vitro degradation. PubMed. Available from: [Link]
-
Introduction to Polyurethane Chemistry. ACS Publications. American Chemical Society. Available from: [Link]
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- 2. komatsu.jp [komatsu.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. The Influence of Soft Segment Structure on the Properties of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
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- 14. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1,12-Diisocyanatododecane (DDI) Based Prepolymers
Welcome to the technical support center for the purification of 1,12-diisocyanatododecane (DDI) based prepolymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. My objective is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses fundamental questions to build a strong theoretical and practical understanding before undertaking purification experiments.
Q1: Why is the purification of 1,12-DDI-based prepolymers a critical step?
A1: Purification is paramount for two primary reasons: safety and performance. The synthesis of isocyanate-terminated prepolymers involves using a stoichiometric excess of the diisocyanate monomer (in this case, 1,12-DDI) to ensure all polyol hydroxyl groups react and to minimize the formation of high-molecular-weight oligomers.[1] This unreacted monomer, however, is a significant concern.
-
Toxicological Hazard: Free diisocyanates are potent respiratory and skin sensitizers.[2][3] Reducing the residual monomer content to a minimum (ideally below 0.1% by weight) is essential for the safety of handling the prepolymer and for the biocompatibility of the final product, especially in biomedical applications.[4]
-
Performance & Stoichiometry: The presence of unreacted DDI disrupts the stoichiometry of the final curing step. This can lead to unpredictable network formation, resulting in suboptimal mechanical properties, altered degradation profiles, and batch-to-batch inconsistency in the final polyurethane product.[1]
Q2: What are the primary impurities in a crude 1,12-DDI prepolymer reaction mixture?
A2: The crude product is a complex mixture. The main components requiring removal or control are:
-
Unreacted 1,12-DDI Monomer: As discussed, this is the most critical impurity to remove.[5]
-
Side-Reaction Products: At the elevated temperatures often used for prepolymer synthesis (60-100°C), side reactions can occur.[6][7] The most common is the formation of allophanate linkages , where an isocyanate group reacts with a urethane bond.[8][9] This creates branching in the prepolymer, which can significantly and often uncontrollably increase viscosity.[8] Another, though less common, side reaction is the trimerization of isocyanate groups to form isocyanurates.[10]
-
Higher-Order Oligomers: Besides the desired 2:1 (DDI:polyol) adduct, the reaction can produce 3:2 or 4:3 adducts, which are higher in molecular weight.[1] While these are part of the prepolymer, an uncontrolled distribution can affect viscosity and final properties.
Q3: What are the principal strategies for purifying 1,12-DDI-based prepolymers?
A3: The primary goal is the removal of the volatile, unreacted DDI monomer from the non-volatile prepolymer. The main techniques are:
-
High-Vacuum Distillation: This is the most common and effective industrial method. Techniques like thin-film evaporation (TFE) or wiped-film evaporation (WFE) are ideal.[11][12] They maximize surface area and minimize residence time at high temperatures, which is crucial to prevent thermal degradation of the prepolymer itself.[13]
-
Solvent Extraction: This involves using a solvent that selectively dissolves the 1,12-DDI monomer but not the larger prepolymer chains, causing the prepolymer to precipitate or form a separate phase.[1] Aliphatic hydrocarbons are often suitable for this purpose.[1]
-
Solvent-Assisted Distillation: The addition of an inert, high-boiling-point solvent can facilitate the removal of the diisocyanate monomer during distillation.[11]
Q4: How can I accurately assess the purity and key characteristics of my prepolymer?
A4: A combination of techniques is required for a comprehensive assessment:
-
NCO Content Titration: This is a fundamental method to determine the percentage of free isocyanate groups (%NCO) in your prepolymer. It confirms the reaction endpoint and is essential for calculating stoichiometry for the subsequent chain extension/curing step.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying the amount of residual DDI monomer.[14][15] This method provides the high sensitivity needed to confirm that monomer levels are below the required safety or performance threshold.
-
Gel Permeation Chromatography (GPC): GPC separates molecules by size, providing the molecular weight distribution (MWD) of your prepolymer.[16] A narrow MWD is often desirable. GPC can also reveal the presence of high-molecular-weight shoulders, which may indicate side reactions like allophanate formation.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for monitoring the reaction. The key is to observe the disappearance of the polyol O-H stretch (~3400 cm⁻¹) and the strong N=C=O peak of the isocyanate (~2270 cm⁻¹), along with the appearance of the N-H (~3300 cm⁻¹) and C=O (~1730 cm⁻¹) stretches of the urethane linkage.[7]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments, providing causal analysis and actionable solutions.
Problem 1: High Residual 1,12-DDI Monomer Content After Purification
-
Root Cause Analysis: The boiling point of 1,12-DDI is relatively high for a monomer, making its removal challenging without causing thermal stress to the prepolymer. Inefficient mass transfer during distillation or poor solvent selection for extraction are common culprits.
-
Strategic Solutions:
-
Optimize Thin-Film Evaporation (TFE): This is the preferred method. Success hinges on balancing temperature, vacuum, and feed rate. High temperatures and deep vacuum increase DDI volatility, but also the risk of degradation.[11]
-
Actionable Protocol: Refer to Protocol 3.1 for a detailed step-by-step guide.
-
Key Insight: For a prepolymer with high viscosity, a slower feed rate and higher wiper speed are necessary to ensure a thin, uniform film for efficient evaporation.[13]
-
-
Implement Solvent Extraction: If TFE is unavailable or the prepolymer is too thermally sensitive, liquid-liquid extraction is a viable alternative.
-
Actionable Protocol: Refer to Protocol 3.2 .
-
Key Insight: The choice of solvent is critical. It must be a good solvent for DDI but a poor one for the prepolymer. Hexane or heptane are excellent starting points. The process relies on the significant size difference between the monomer and the prepolymer.[1]
-
-
Below is a decision-making workflow for selecting a purification strategy.
Caption: Workflow for selecting a DDI monomer removal technique.
Problem 2: Prepolymer Viscosity is Uncontrollably High
-
Root Cause Analysis: The primary cause of excessive viscosity is branching from allophanate formation.[8] This side reaction is highly temperature-dependent and can be catalyzed by certain metal catalysts (like tin-based ones) used in the primary urethane reaction.[8][9] Extended reaction times, even at moderate temperatures, can also contribute.[7]
-
Strategic Solutions:
-
Strict Temperature Control: During prepolymer synthesis, maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate (typically 70-80°C). Avoid temperature spikes.
-
Limit Reaction Time: Monitor the reaction closely (e.g., via FTIR or %NCO titration) and stop it once the target %NCO is reached. Unnecessarily long reaction times increase the probability of side reactions.[7] A study on MDI-based prepolymers showed a sharp viscosity increase after 3 hours of reaction, indicating the onset of significant side product formation.[7]
-
Catalyst Selection: If a catalyst is used, consider those that favor the isocyanate-hydroxyl reaction over the isocyanate-urethane reaction. Bismuth-based catalysts may be preferable to tin-based ones in some systems.[10]
-
Stoichiometric Ratio: While counterintuitive, using a higher excess of DDI (e.g., NCO:OH ratio of 2.5:1 instead of 2:1) can sometimes reduce the formation of higher molecular weight oligomers, leading to a lower initial viscosity. However, this places a greater burden on the subsequent purification step to remove the larger amount of residual monomer.[1]
-
The diagram below illustrates the main reaction versus the allophanate side reaction.
Caption: Desired reaction vs. allophanate side reaction.
Problem 3: Prepolymer Degradation (e.g., Yellowing, Gelation) During Purification
-
Root Cause Analysis: This is almost always due to excessive thermal stress.[11] Polyurethane prepolymers can undergo decomposition at high temperatures, especially with long exposure times. The presence of certain catalysts can also lower the decomposition temperature.
-
Strategic Solutions:
-
Refine TFE Parameters: The key is to minimize the time the prepolymer spends at high temperatures.
-
Increase Vacuum: A deeper vacuum (e.g., 0.01 to 0.5 mm Hg) will lower the boiling point of 1,12-DDI, allowing you to reduce the evaporator jacket temperature.[11]
-
Increase Wiper Speed/Feed Rate: This combination reduces the residence time of the material on the heated surface. Finding the right balance is key to ensure complete monomer removal without degradation.[11]
-
-
Use a Two-Stage Process: For prepolymers with very high monomer content, a two-stage TFE process can be beneficial. The first stage, at a moderate temperature and vacuum, removes the bulk of the monomer. The second stage, at a higher temperature and deeper vacuum, removes the remaining trace amounts.[17]
-
Table 1: Recommended Starting Parameters for Thin-Film Evaporation of 1,12-DDI
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Jacket Temperature | 120 - 160 °C | Balances DDI volatility with prepolymer stability. Start lower and increase as needed.[11] |
| Vacuum Pressure | 0.01 - 1.0 mmHg (torr) | Deeper vacuum is better as it allows for lower operating temperatures.[11] |
| Condenser Temp. | >100°C below evap. temp. | Provides a strong driving force for distillation, but must be high enough to keep DDI liquid.[11] |
| Residence Time | 10 seconds - 5 minutes | Shorter times are preferable to prevent thermal degradation.[11] |
Section 3: Protocols and Methodologies
This section provides detailed, actionable protocols for the key purification and analysis techniques discussed.
Protocol 3.1: Purification via Thin-Film Evaporation (TFE)
-
System Preparation: Ensure the TFE system, including all glassware, feed lines, and collection flasks, is meticulously clean and dry. Moisture will react with the isocyanate groups.
-
Pre-heating: Pre-heat the evaporator jacket and the internal condenser to their setpoint temperatures (refer to Table 1). Pre-heat the crude prepolymer to a temperature that ensures it is fluid enough to be pumped (e.g., 70-80°C).
-
Vacuum Application: Start the vacuum pump and allow the system to reach the target pressure. An inert gas bleed (e.g., dry nitrogen) can help stabilize the vacuum.
-
Initiate Feed: Begin pumping the pre-heated crude prepolymer into the evaporator at a controlled, slow rate.
-
Wiper Activation: Ensure the wipers are rotating at a speed sufficient to create a thin, agitated film on the interior heated surface.
-
Collection: The purified, non-volatile prepolymer will exit the bottom of the evaporator into a collection flask. The volatilized 1,12-DDI monomer will condense on the internal condenser and be collected in a separate distillate flask.
-
Analysis: After purification, collect a sample of the prepolymer and analyze for residual monomer (Protocol 3.4) and %NCO (Protocol 3.3) to confirm success.
Protocol 3.2: Purification via Solvent Extraction & Precipitation
-
Dissolution: In a dry, inert atmosphere (e.g., a glovebox or under nitrogen), dissolve the crude prepolymer in a minimal amount of a suitable solvent that dissolves both the prepolymer and the monomer (e.g., anhydrous Tetrahydrofuran - THF).
-
Precipitation: While vigorously stirring the solution, slowly add an excess of a non-solvent (e.g., anhydrous hexane or heptane). The non-solvent should be one in which the DDI monomer is soluble, but the prepolymer is not.
-
Separation: The higher molecular weight prepolymer will precipitate out of the solution as a viscous liquid or a semi-solid. Allow the mixture to settle.
-
Decantation: Carefully decant the supernatant liquid, which contains the dissolved DDI monomer and the solvent mixture.
-
Washing: Wash the precipitated prepolymer 2-3 more times with the non-solvent to remove any remaining traces of DDI.
-
Drying: Dry the purified prepolymer under high vacuum at a moderate temperature (e.g., 40-50°C) to remove all traces of both the solvent and non-solvent.
-
Analysis: Confirm the removal of monomer and solvent via HPLC and confirm the prepolymer's integrity via %NCO titration and GPC.
Protocol 3.3: Analysis of %NCO by Titration (ASTM D2572)
-
Sample Preparation: Accurately weigh a known amount of the prepolymer into a dry Erlenmeyer flask.
-
Reaction: Add an excess of a standardized solution of di-n-butylamine in a suitable solvent (e.g., toluene). The amine will react quantitatively with the isocyanate groups.
-
Titration: After allowing the reaction to complete, titrate the excess, unreacted di-n-butylamine with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator or a potentiometric endpoint.
-
Calculation: The %NCO is calculated based on the difference between the initial amount of amine added and the amount that remained, which corresponds to the amount of NCO in the original sample.
Protocol 3.4: Analysis of Residual DDI Monomer by HPLC
-
Derivatization: The isocyanate groups of the residual DDI must be derivatized to make them stable and UV-active for HPLC detection. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MPP), which reacts quickly with the NCO groups.[18]
-
Sample Preparation: Weigh a sample of the purified prepolymer, dissolve it in a suitable solvent (e.g., acetonitrile), and add the derivatizing reagent solution. Allow the reaction to proceed to completion.
-
Standard Curve: Prepare a series of standards with known concentrations of 1,12-DDI that have been derivatized in the same manner.
-
HPLC Analysis: Inject the prepared sample and standards onto a reverse-phase HPLC column (e.g., C18).
-
Quantification: Create a calibration curve from the standards and use it to determine the concentration of derivatized DDI in the prepolymer sample, allowing you to back-calculate the weight percentage of the residual monomer.
References
Sources
- 1. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 2. erapol.com.au [erapol.com.au]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. EP0288823A1 - Process for the preparation of polyisocyanate prepolymers and polyurethanes having high temperature performance and low hysteresis - Google Patents [patents.google.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. US5646230A - Isocyanate-terminated prepolymers, a process of producing polyurethane/polyurea elastomers therefrom, and the resultant elastomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 12. Thin Film Evaporator | De Dietrich [dedietrich.com]
- 13. researchgate.net [researchgate.net]
- 14. CN106198772A - Measure the method for low free toluene diisocyanate content in base polyurethane prepolymer for use as - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Adhesion on 1,12-Diisocyanatododecane Polyurethane Surfaces
Welcome to the technical support center for enhancing cell adhesion on polyurethane (PU) surfaces derived from 1,12-diisocyanatododecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experiments. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the success of your cell culture applications on these biomaterials.
I. Foundational Knowledge: Understanding the Challenge
Polyurethanes synthesized with 1,12-diisocyanatododecane, an aliphatic diisocyanate, are valued in biomedical applications for their flexibility, durability, and biocompatibility.[1][2] However, their inherent surface properties can often present a challenge for robust cell adhesion. The long aliphatic chain of 1,12-diisocyanatododecane contributes to the hydrophobicity of the polymer surface, which can impede the initial attachment and spreading of cells.[3] This guide will walk you through understanding these challenges and implementing effective solutions.
II. Troubleshooting Guide: Addressing Poor Cell Adhesion
This section is designed to help you diagnose and resolve common problems encountered when culturing cells on 1,12-diisocyanatododecane PU surfaces.
Issue 1: Cells are not adhering to the PU surface or are detaching after a short time.
-
Question: I've seeded my cells onto the PU scaffold, but after incubation, very few have attached. What could be the problem?
-
Answer: This is a common issue and usually points to suboptimal surface properties for cell attachment. The primary cause is often the hydrophobicity of the native PU surface, which limits the adsorption of serum proteins from the culture medium that are essential for cell adhesion.
-
-
Troubleshooting Steps & Explanations:
-
Verify Surface Cleanliness: Ensure the PU surface is free from contaminants like oils, grease, or residual solvents from the manufacturing process.[4] A thorough cleaning with a suitable solvent like 70% ethanol, followed by sterile phosphate-buffered saline (PBS) washes, is a critical first step.[5]
-
Assess Surface Wettability: A simple way to gauge the hydrophobicity of your surface is by measuring the water contact angle.[6][7] High contact angles (typically > 90°) indicate a hydrophobic surface that is not conducive to cell adhesion.
Surface State Typical Water Contact Angle Implication for Cell Adhesion Untreated PU > 90° Poor Plasma-Treated PU < 70° Improved Collagen-Coated PU < 30° Excellent[8] -
Implement Surface Modification: If the surface is too hydrophobic, you will need to modify it to make it more hydrophilic and conducive to cell attachment. Several effective methods are detailed in the protocols section of this guide.
-
Issue 2: Cells attach but exhibit poor morphology (e.g., rounded, not spread).
-
Question: My cells have attached to the PU surface, but they remain rounded and don't seem to be spreading out. Why is this happening?
-
Answer: Poor cell spreading, even with initial attachment, suggests that the surface lacks the necessary cues for the cells to form focal adhesions and organize their cytoskeleton. This can be due to insufficient protein adsorption or the absence of specific cell recognition sites.
-
-
Troubleshooting Steps & Explanations:
-
Enhance Protein Adsorption: Surface treatments like oxygen plasma not only increase hydrophilicity but also introduce functional groups (e.g., hydroxyl, carboxyl) that can improve the adsorption of vitronectin and fibronectin from the serum in your culture medium.[9] These proteins are crucial for cell spreading.
-
Introduce Cell-Specific Ligands: For certain cell types, a generally hydrophilic surface is not enough. Immobilizing specific bioactive molecules can dramatically improve cell spreading and function. The most common approach is the covalent attachment of peptides containing the Arg-Gly-Asp (RGD) sequence, which is a recognition site for integrin receptors on the cell surface.[10][11][12]
-
Issue 3: Inconsistent cell adhesion across the PU surface.
-
Question: I'm observing patches of healthy, adherent cells next to areas with very few cells. What causes this inconsistency?
-
Answer: Inconsistent cell adhesion is often a result of non-uniform surface treatment or contamination.
-
-
Troubleshooting Steps & Explanations:
-
Ensure Uniform Surface Modification: If you are using a surface treatment method like plasma or a coating, ensure that the entire surface is treated evenly. For plasma treatment, this means consistent exposure time and power across the whole sample.[5] For coatings, ensure complete and even coverage of the solution.[13][14]
-
Re-evaluate Cleaning and Sterilization Procedures: Inconsistent contamination can lead to patchy cell growth. Review your cleaning and sterilization protocols to ensure they are being applied consistently to all surfaces.
-
III. Frequently Asked Questions (FAQs)
-
Q1: Is the 1,12-diisocyanatododecane polyurethane itself toxic to my cells?
-
A1: Generally, polyurethanes are considered biocompatible and non-toxic.[1][2] Cell viability assays like the MTT assay can be performed to confirm that the material itself is not cytotoxic.[8] If you observe widespread cell death, it is more likely due to residual solvents from synthesis, contaminants, or extreme culture conditions rather than the polymer itself.
-
-
Q2: How can I confirm that my surface modification was successful?
-
A2: You can use several characterization techniques. A decrease in the water contact angle is a good indicator of increased hydrophilicity.[6] X-ray Photoelectron Spectroscopy (XPS) can be used to detect changes in the elemental composition of the surface, confirming the introduction of new functional groups.
-
-
Q3: For how long are the surface modifications stable?
-
A3: The stability of surface modifications can vary. Plasma treatments can be subject to hydrophobic recovery over time, where the polymer chains reorient to bury the hydrophilic groups. It is often recommended to use plasma-treated surfaces relatively soon after modification. Covalently attached coatings, such as grafted RGD peptides, are generally more stable.
-
-
Q4: Do I need to use serum in my cell culture medium when using these modified surfaces?
-
A4: For surfaces that rely on enhanced protein adsorption (like plasma-treated surfaces), serum is crucial as it provides the necessary adhesion proteins. For surfaces with immobilized ligands like RGD, you may be able to use serum-free or low-serum media, as the surface itself provides the adhesion cue.[15] However, this should be optimized for your specific cell type.
-
IV. Experimental Protocols & Workflows
Here we provide detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Oxygen Plasma Treatment of PU Surfaces
This protocol describes how to increase the hydrophilicity of your PU surface.
-
Sample Preparation:
-
Cut the 1,12-diisocyanatododecane PU material into the desired size for your cell culture vessel.
-
Clean the samples by sonicating in 70% ethanol for 15 minutes, followed by two rinses with sterile deionized water.
-
Dry the samples in a sterile environment.[5]
-
-
Plasma Treatment:
-
Place the dried, clean PU samples in the chamber of a plasma cleaner.
-
Evacuate the chamber to the recommended base pressure.
-
Introduce high-purity oxygen gas.
-
Apply radiofrequency (RF) power (e.g., 60 W) for a specified time (e.g., 30-120 seconds).[5] The optimal time should be determined empirically for your system.
-
Vent the chamber and remove the samples using sterile forceps.
-
-
Post-Treatment:
-
Use the plasma-treated surfaces for cell culture as soon as possible to minimize hydrophobic recovery.
-
Sterilize the treated surfaces by UV irradiation for 20-30 minutes before cell seeding.[9]
-
Protocol 2: RGD Peptide Immobilization
This protocol provides a general workflow for covalently attaching RGD peptides to the PU surface.
Caption: Workflow for RGD peptide immobilization on PU surfaces.
-
Surface Activation:
-
Treat the PU surface with oxygen or ammonia plasma to introduce hydroxyl (-OH) or amine (-NH2) groups, respectively.
-
-
Linker Conjugation (for -OH groups):
-
This often involves a multi-step chemical process to introduce a carboxyl group, which can then be used for peptide coupling. A common method is grafting acrylic acid onto the surface.[16]
-
-
Peptide Coupling (using EDC/NHS chemistry):
-
Immerse the carboxylated or aminated PU surface in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) to activate the carboxyl groups.
-
After activation, rinse the surface and immerse it in a solution containing the RGD peptide (e.g., in PBS, pH 7.4) and allow it to react for several hours at room temperature or overnight at 4°C.[17]
-
Thoroughly rinse the surface with buffer and sterile water to remove any unbound peptide.
-
Protocol 3: Cell Adhesion and Viability Assays
A. Crystal Violet Staining for Adhesion Quantification
This assay quantifies the number of adherent cells.
-
Cell Seeding: Seed cells onto your PU samples in a multi-well plate and incubate for the desired time.
-
Washing: Gently wash the samples twice with PBS to remove non-adherent cells.
-
Fixation: Add 100% methanol to each well and incubate for 10 minutes at room temperature.[18]
-
Staining: Remove the methanol and add a 0.1% crystal violet solution to each well, ensuring the surface is covered. Incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the samples multiple times with deionized water until the water runs clear.[18]
-
Quantification:
-
Allow the samples to air dry.
-
Add a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to release the dye from the cells.
-
Transfer the colored solution to a new 96-well plate and measure the absorbance at approximately 590 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
B. MTT Assay for Cell Viability
This assay assesses the metabolic activity of the cells, which is an indicator of their viability.
-
Cell Seeding: Seed cells onto your PU samples and incubate.
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., SDS in HCl) to each well and incubate overnight in a humidified atmosphere to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a wavelength between 500 and 600 nm. Higher absorbance indicates greater cell viability.
V. Visualization of Key Concepts
Cell Adhesion Signaling Pathway
Caption: RGD-Integrin mediated cell adhesion signaling pathway.
VI. References
-
1,12-Diisocyanatododecane | C14H24N2O2 | CID 2733322 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Dennes, T. J., & Schwartz, J. (2007). Controlling cell adhesion on polyurethanes. Soft Matter, 4(1), 86–89. [Link]
-
Ng, K. W., et al. (2012). SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS. Scanning, 34(4), 217-223. [Link]
-
Kozlowska, A., et al. (2021). Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Dennes, T. J., & Schwartz, J. (2007). Controlling cell adhesion on polyurethanes. Princeton University. Retrieved January 27, 2026, from [Link]
-
DKSH. (2023, September 30). The role of coatings and contact angle measurements on biomedical devices. Retrieved January 27, 2026, from [Link]
-
Hsu, S. H., et al. (2008). Integrating polyurethane culture substrates into poly(dimethylsiloxane) microdevices. Biomaterials, 29(15), 2383-2391. [Link]
-
Nowak, B., et al. (2024). Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion. International Journal of Molecular Sciences, 25(5), 2697. [Link]
-
Sisson, K., et al. (2009). Coating of polyurethane scaffolds with collagen: Comparison of coating and cross-linking techniques. Journal of Biomedical Materials Research Part A, 90(3), 886-896. [Link]
-
Marcos-Arias, C., et al. (2011). Crystal violet staining to quantify Candida adhesion to epithelial cells. Medical Mycology, 49(8), 883-887. [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved January 27, 2026, from [Link]
-
Sisson, K., et al. (2009). Coating of polyurethane scaffolds with collagen: comparison of coating and cross-linking techniques. Journal of Biomedical Materials Research. Part A, 90(3), 886–896. [Link]
-
ResearchGate. (n.d.). Cell viability of PU films by MTT assay for 1, 3, and 5 days at a significance level of 0.05%. Retrieved January 27, 2026, from [Link]
-
Ziętek, P., Butruk, B., & Ciach, T. (2013). Fabrication of novel material with athrombogenic potential: Immobilization of peptides on polyurethane surface. Inżynieria i Aparatura Chemiczna i Procesowa, 52(2), 38-39.
-
Zhang, Y., et al. (2023). The Effect of Plasma Treatment on the Mechanical and Biological Properties of Polyurethane Artificial Blood Vessel. Polymers, 15(22), 4496. [Link]
-
Di Martino, A., et al. (2024). Collagen/polyester-polyurethane porous scaffolds for use in meniscal repair. Biomaterials Science. [Link]
-
ResearchGate. (n.d.). Crystal Violet Assay for Determining Viability of Cultured Cells. Retrieved January 27, 2026, from [Link]
-
Kim, H. N., et al. (2016). Measurement of contact angles of biomaterial-based cell carriers on a glass surface. Journal of Biological Engineering, 10, 19. [Link]
-
Lee, S. J., et al. (2002). In situ immobilization of proteins and RGD peptide on polyurethane surfaces via poly(ethylene oxide) coupling polymers for human endothelial cell growth. Biomacromolecules, 3(5), 1038–1047. [Link]
-
ResearchGate. (2023, October 16). (PDF) Plasma Treatment of Polymer Powder as an Effective Tool to Functionalize Polymers: Case Study Application on an Amphiphilic Polyurethane. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2012, August 8). SEM sample preparation for cells on 3D scaffolds by freeze-drying and HMDS | Request PDF. Retrieved January 27, 2026, from [Link]
-
Ganesan, R., et al. (2020). Elucidating the Surface Functionality of Biomimetic RGD Peptides Immobilized on Nano-P(3HB-co-4HB) for H9c2 Myoblast Cell Proliferation. Frontiers in Bioengineering and Biotechnology, 8, 584993. [Link]
-
ResearchGate. (2022, March 30). Cell culture troubleshooting? Retrieved January 27, 2026, from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved January 27, 2026, from [Link]
-
Shah, R., et al. (2015). Surface modification of polyurethane with acrylamide by plasma radiation and its cellular investigations. Biomedical and Pharmacology Journal, 8(2), 855-862.
-
Gherasim, O., et al. (2022). A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface. International Journal of Molecular Sciences, 23(25), 1629. [Link]
-
CellSystems. (n.d.). Protocol for Coating of Collagen Type I on culture ware. Retrieved January 27, 2026, from [Link]
-
Menzies, K. L., & Jones, L. (2010). The impact of contact angle on the biocompatibility of biomaterials. Optometry and Vision Science, 87(6), 387–399. [Link]
-
AZoM. (2024, May 15). Developing Bioactive Cell Culture Materials with Plasma Treatment. Retrieved January 27, 2026, from [Link]
-
Lee, S. J., et al. (2008). RGD peptide-immobilized electrospun matrix of polyurethane for enhanced endothelial cell affinity. Biomedical Materials, 3(4), 044104. [Link]
-
DKSH. (n.d.). Why Measure Contact Angles on Biomedical Device? Retrieved January 27, 2026, from [Link]
-
Musi, V., et al. (2019). Electron Microscopy for 3D Scaffolds–Cell Biointerface Characterization. Frontiers in Materials, 6. [Link]
-
University of Gothenburg. (2021, January 28). SEM sample preparation techniques. Retrieved January 27, 2026, from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2015, September 21). What is the best way to quantify attachment/adhesion assays? Retrieved January 27, 2026, from [Link]
-
TPP. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved January 27, 2026, from [Link]
Sources
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- 9. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Coating of polyurethane scaffolds with collagen: comparison of coating and cross-linking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Elucidating the Surface Functionality of Biomimetic RGD Peptides Immobilized on Nano-P(3HB-co-4HB) for H9c2 Myoblast Cell Proliferation [frontiersin.org]
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- 18. tpp.ch [tpp.ch]
Validation & Comparative
A Comparative Guide to the Biocompatibility of 1,12-Diisocyanatododecane (DDI) Polyurethanes and PLGA for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a polymeric biomaterial is a critical decision point that profoundly influences the success of a medical device or therapeutic system. The biological response to an implanted material dictates its efficacy, safety, and longevity. Among the vast array of available polymers, aliphatic polyurethanes and poly(lactic-co-glycolic acid) (PLGA) are two of the most versatile and widely utilized classes.
This guide provides an in-depth, objective comparison of the biocompatibility profiles of polyurethanes synthesized with 1,12-Diisocyanatododecane (DDI) and the well-established biodegradable polyester, PLGA. We will move beyond surface-level comparisons to explore the causality behind their biological interactions, supported by experimental data and detailed protocols, to empower you to make an informed material selection for your specific application.
Foundational Chemistry: Understanding the Building Blocks
The biocompatibility of a polymer is intrinsically linked to its chemical structure, synthesis precursors, and degradation byproducts.
1,12-Diisocyanatododecane (DDI) Based Polyurethanes
Polyurethanes (PUs) are block copolymers synthesized from three primary components: a diisocyanate, a macroglycol (polyol), and a chain extender. The choice of the diisocyanate is paramount. DDI is an aliphatic diisocyanate , a key feature that distinguishes these PUs from those made with aromatic diisocyanates (e.g., MDI, TDI).
-
Synthesis: The synthesis involves a two-step process where the DDI reacts with the polyol to form a prepolymer, which is then reacted with a chain extender (like 1,4-butanediol) to form the final high molecular weight polymer.[1][2]
-
Significance of DDI: The degradation of PUs based on aromatic diisocyanates can release potentially carcinogenic aromatic diamines. In contrast, aliphatic diisocyanates like DDI do not produce these toxic byproducts, making them far more suitable for long-term implantable devices.[3]
-
Tunability: The properties of DDI-PUs are highly tunable. The choice of polyol (e.g., polycarbonate, polyether, polyester) dictates the polymer's flexibility, biostability, and degradation profile.[4][5]
Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a well-established, FDA-approved copolymer renowned for its biocompatibility and tunable biodegradability.[6][7]
-
Synthesis: It is synthesized via the ring-opening polymerization of two cyclic dimers, lactide and glycolide.[7]
-
Tunability: The degradation rate of PLGA is precisely controlled by the ratio of lactic acid to glycolic acid monomers.[8] A 50:50 ratio results in the fastest degradation, while higher ratios of either monomer slow it down. This predictability is a major advantage for applications like controlled drug delivery.[6]
Head-to-Head Biocompatibility Assessment
Biocompatibility is not a single property but a collection of interactions between the material and the biological system. We will compare these two polymers across four critical endpoints.
In Vitro Cytotoxicity
Cytotoxicity assays are the first-line screening tool to determine if a material releases substances that are harmful to cells. The standard approach involves incubating cells with an extract of the material and measuring cell viability.
-
DDI Polyurethanes: When properly synthesized to ensure no residual, unreacted DDI monomer remains, these polyurethanes exhibit excellent cytocompatibility.[3][9] The non-toxic nature of the aliphatic backbone is a significant advantage.[3] Studies consistently show high cell viability (often >90%) when various cell types are cultured in the presence of DDI-based PU extracts.[3]
-
PLGA: PLGA is widely regarded as non-cytotoxic.[6][10] Its degradation products, lactic acid and glycolic acid, are endogenous molecules that are safely metabolized by the body through the Krebs cycle.[6][11] However, a critical consideration is the localized acidic microenvironment that can be created by the accumulation of these acidic byproducts during rapid degradation. This can lower the local pH and induce a stress response or reduced viability in cells directly at the implant surface.[12]
Comparative Cytotoxicity Data Summary
| Material | Typical Cell Line | Cell Viability (%) | Key Observation |
| DDI Polyurethane | MG-63 Osteoblasts, Fibroblasts | > 90% | High viability is contingent on complete polymerization to eliminate residual isocyanates.[3] |
| PLGA | Fibroblasts, Macrophages | > 85% | Generally high viability, but can be reduced by the acidic byproducts of rapid degradation.[12] |
Hemocompatibility
For any device that will contact blood, such as a vascular graft or catheter, assessing hemocompatibility is non-negotiable. The primary concerns are hemolysis (damage to red blood cells) and thrombogenicity (the tendency to cause blood clots).
-
DDI Polyurethanes: Polyurethanes as a class are known for their superior blood compatibility, which is a primary reason for their use in cardiovascular devices.[1][4] The segmented microphase structure of PUs is thought to contribute to a relatively low-fouling surface that minimizes protein adsorption and subsequent platelet activation.[4] Aliphatic polycarbonate-based PUs, in particular, show excellent resistance to thrombosis.[13]
-
PLGA: The hemocompatibility of PLGA is more complex and changes as the material degrades. While as-made PLGA can activate platelets, some studies have shown that its degradation products can actually decrease platelet activation.[14] However, it is not typically the material of choice for long-term, direct blood-contacting applications where elasticity and high durability are required.
Comparative Hemocompatibility Data
| Parameter | DDI Polyurethane | PLGA | Causality |
| Thrombogenicity | Low | Moderate to Low (Varies with Degradation) | PU's microphase separation creates a more thromboresistant surface. PLGA's surface chemistry changes significantly during hydrolysis.[4][14] |
| Hemolysis (%) | < 2% (Non-hemolytic) | < 5% (Generally Non-hemolytic) | Both materials generally have low hemolytic potential, meeting the standard for biomaterials.[15] |
In Vivo Inflammatory & Foreign Body Response (FBR)
When any material is implanted, the body initiates a foreign body response (FBR). A biocompatible material will elicit a minimal and resolving FBR, whereas an incompatible material will cause a chronic, severe inflammatory reaction, leading to fibrous encapsulation and device failure.
-
DDI Polyurethanes: These materials typically elicit a mild and transient acute inflammatory response that resolves into a thin, stable fibrous capsule.[4][16] The intensity of the response is influenced by surface properties and any potential leachables.[4] Studies have shown that some polyurethane formulations can result in a significantly thinner fibrous capsule compared to other polymers.[16]
-
PLGA: PLGA induces a classic FBR that is closely tied to its degradation profile.[17] As the polymer degrades, the release of acidic byproducts can recruit and activate macrophages, potentially skewing them towards a pro-inflammatory M1 phenotype.[12] This can lead to a more pronounced and prolonged chronic inflammatory response, characterized by the presence of macrophages and foreign body giant cells, until the material is fully resorbed.[17][18]
Biodegradation Pathways and Byproduct Analysis
The ultimate fate of a degradable biomaterial is critical. The mechanism of breakdown and the biological activity of the resulting byproducts determine its long-term safety.
-
DDI Polyurethanes: The degradation of DDI-PUs is typically a slow process driven by hydrolysis (especially in polyester-based PUs) and oxidation.[4] The key safety advantage is that the degradation of the DDI hard segment yields aliphatic, non-toxic byproducts. The degradation rate is highly dependent on the polyol used:
-
Polyester polyols: Degrade via hydrolysis.
-
Polyether polyols: Prone to oxidative degradation.
-
Polycarbonate polyols: Offer greater biostability and resistance to degradation.[4]
-
-
PLGA: PLGA degrades through the non-enzymatic, bulk hydrolysis of its ester linkages.[6][11] This process occurs in three phases: initial random chain scission, a period of rapid mass loss, and final solubilization.[11] The final byproducts are lactic acid and glycolic acid, which are safely eliminated from the body via normal metabolic pathways.[6][10] The primary biocompatibility challenge is not the toxicity of the final byproducts, but the localized drop in pH during the intermediate stages of degradation.[12]
// DDI Polyurethane Path PU [label="{DDI Polyurethane Chain | (Polyester or Polyether Soft Segment)}", shape=box, style="rounded,filled", fillcolor="#E8F0FE"]; PU_Hydrolysis [label="{Hydrolysis / Oxidation | Slow Process}", fillcolor="#F1F3F4"]; PU_Products [label="{Oligomers + | Aliphatic Diamine + Diol | (Non-Toxic Byproducts)}", fillcolor="#E6F4EA"]; PU -> PU_Hydrolysis [label="In Vivo Environment"]; PU_Hydrolysis -> PU_Products;
// PLGA Path PLGA [label="{PLGA Chain | (Ester Linkages)}", shape=box, style="rounded,filled", fillcolor="#FEF7E0"]; PLGA_Hydrolysis [label="{Bulk Hydrolysis | Tunable Rate}", fillcolor="#F1F3F4"]; PLGA_Products [label="{Lactic Acid + Glycolic Acid | (Metabolically Cleared)}", fillcolor="#E6F4EA"]; PLGA_Acid [label="{Localized Acidic\nMicroenvironment}", shape=ellipse, style=filled, fillcolor="#FCE8E6", color="#EA4335"]; PLGA -> PLGA_Hydrolysis [label="Aqueous Environment"]; PLGA_Hydrolysis -> PLGA_Products; PLGA_Hydrolysis -> PLGA_Acid [style=dashed, color="#EA4335", label="Potential Side Effect"]; } dot Caption: Comparative degradation pathways and byproducts.
Standardized Experimental Protocols: Ensuring Trustworthy Data
To ensure the integrity and reproducibility of biocompatibility data, standardized protocols must be followed. Below are detailed methodologies for two cornerstone assessments, grounded in the ISO 10993 standards.
Protocol: In Vitro Cytotoxicity by Extract Dilution (MTT Assay)
This protocol, based on ISO 10993-5, assesses the potential of leachable substances from a material to cause cell death.
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Material Extraction: a. Prepare material samples with a surface area-to-volume ratio of 3 cm²/mL in single-strength Minimum Essential Medium (MEM) with 5% serum. b. Use high-density polyethylene (HDPE) as a negative control and tin-stabilized PVC as a positive control. c. Incubate all samples at 37°C for 24 hours with gentle agitation. d. After incubation, centrifuge the extracts to remove any particulate matter and collect the supernatant. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
Cell Culture: a. Seed L929 mouse fibroblast cells into a 96-well plate at a density of 2 x 10⁴ cells/well. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Extract Exposure: a. Remove the old media from the cells and replace it with 100 µL of the prepared material extracts (and controls) at various dilutions. b. Incubate for another 24 hours.
-
MTT Assay: a. Add 20 µL of a 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the media/MTT solution. d. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. e. Shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as: (Absorbance_Sample / Absorbance_Negative_Control) * 100. c. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.
Protocol: In Vivo Subcutaneous Implantation
This protocol, based on ISO 10993-6, evaluates the local tissue response to an implanted biomaterial over time.
Principle: The material is implanted into the subcutaneous tissue of a small animal model. At predefined time points, the implant and surrounding tissue are retrieved for histological analysis to characterize the type and extent of the inflammatory response and fibrous capsule formation.
Step-by-Step Methodology:
-
Animal Model & Implants: a. Use adult Sprague-Dawley rats (8-10 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). b. Prepare sterile, disc-shaped implants (e.g., 5 mm diameter, 1 mm thick) of the test materials (DDI-PU, PLGA) and a negative control (HDPE).
-
Surgical Procedure: a. Anesthetize the animal using isoflurane. Shave and aseptically prepare the dorsal region. b. Create four small subcutaneous pockets through two small incisions on the dorsum. c. Place one sterile implant into each pocket. d. Close the incisions with sutures or surgical staples. e. Administer post-operative analgesics as required.
-
Explantation & Histology: a. At designated time points (e.g., 1, 4, and 12 weeks), humanely euthanize the animals. b. Carefully excise the implants along with the surrounding tissue. c. Fix the explanted tissue in 10% neutral buffered formalin for at least 48 hours. d. Process the tissue for paraffin embedding, sectioning (5 µm thick), and staining with Hematoxylin and Eosin (H&E).
-
Histological Analysis: a. Under a light microscope, evaluate the tissue response at the material-tissue interface. b. Quantitative Analysis: Measure the thickness of the fibrous capsule at multiple points around the implant. c. Semi-Quantitative Scoring: Score the presence and density of inflammatory cells (neutrophils, lymphocytes, plasma cells, macrophages, foreign body giant cells) on a scale of 0 (not present) to 4 (severe).
Conclusion and Application-Specific Recommendations
Neither DDI-based polyurethanes nor PLGA is universally superior; the optimal choice is dictated by the specific demands of the application.
-
Choose 1,12-Diisocyanatododecane (DDI) Polyurethanes for:
-
Long-term implants and devices requiring mechanical durability and elasticity, such as cardiovascular grafts, pacemaker leads, and soft tissue scaffolds.
-
Applications where slow, predictable degradation and biostability are essential. The use of a polycarbonate polyol can further enhance stability.
-
Blood-contacting devices, leveraging their inherent hemocompatibility.
-
-
Choose Poly(lactic-co-glycolic acid) (PLGA) for:
-
Controlled and sustained drug delivery systems, where its tunable and predictable degradation profile is a paramount advantage.[6][7]
-
Resorbable devices like sutures, screws, and tissue engineering scaffolds where complete clearance from the body over a defined period is required.[21]
-
Applications where the transient, localized acidic environment from degradation byproducts can be tolerated or even leveraged.
-
This guide has provided a framework for understanding and comparing the biocompatibility of these two powerful classes of biomaterials. The key to successful development lies in aligning the material's intrinsic properties with the specific biological and mechanical requirements of its intended use.
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Degradation Profile of 1,12-Diisocyanatododecane-Based Polyurethanes Compared to Polyesters: A Technical Guide for Researchers
For researchers and professionals in drug development and biomedical engineering, the choice of a biodegradable polymer is a critical decision that profoundly impacts the performance and efficacy of a delivery system or implantable device. This guide provides an in-depth technical comparison of the degradation profiles of two important classes of biodegradable polymers: polyurethanes based on 1,12-diisocyanatododecane and commonly used biomedical polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymers (PLGA), as well as poly(ε-caprolactone) (PCL). By understanding the nuances of their degradation, researchers can make more informed decisions in material selection for their specific applications.
Introduction to the Polymers: Chemical Structure and Inherent Properties
The degradation of a polymer is intrinsically linked to its chemical structure. The presence of hydrolytically or enzymatically labile bonds, as well as the overall hydrophilicity and crystallinity of the polymer matrix, dictates the rate and mechanism of its breakdown.
1.1. 1,12-Diisocyanatododecane-Based Polyurethanes
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane linkages (-NH-CO-O-). In the context of biodegradable PUs for biomedical applications, they are typically synthesized from three main components: a diisocyanate, a polyol (which forms the soft segment), and a chain extender (which, along with the diisocyanate, forms the hard segment).
For this guide, we focus on PUs synthesized using 1,12-diisocyanatododecane , a long-chain aliphatic diisocyanate. The choice of an aliphatic diisocyanate is crucial for biomedical applications as it avoids the formation of potentially toxic aromatic amines upon degradation, which can be a concern with aromatic diisocyanates like MDI or TDI. When combined with a polyester polyol (e.g., poly(caprolactone) diol), the resulting polymer is a poly(ester-urethane) .
The key structural features influencing the degradation of these PUs are:
-
Ester Linkages in the Soft Segment: These are the primary sites for hydrolytic and enzymatic degradation.
-
Urethane Linkages: While generally more stable than ester bonds, they can also be subject to hydrolysis, albeit at a much slower rate.[1]
-
Hydrophobicity of the Aliphatic Backbone: The long methylene chain of 1,12-diisocyanatododecane contributes to the overall hydrophobicity of the polymer, which can influence water uptake and, consequently, the degradation rate.
1.2. Biomedical Polyesters: PLA, PGA, PLGA, and PCL
Aliphatic polyesters are the most widely used class of biodegradable polymers in medicine. Their degradation is primarily mediated by the hydrolysis of their ester linkages.
-
Poly(lactic acid) (PLA): A hydrophobic polymer that degrades relatively slowly. Its degradation is influenced by its crystallinity and molecular weight.[2]
-
Poly(glycolic acid) (PGA): More hydrophilic than PLA, leading to faster water absorption and more rapid degradation.
-
Poly(lactic-co-glycolic acid) (PLGA): A copolymer of PLA and PGA. Its degradation rate can be tailored by adjusting the ratio of lactic acid to glycolic acid. PLGA with a 50:50 ratio is amorphous and degrades the fastest.[3]
-
Poly(ε-caprolactone) (PCL): A semi-crystalline and hydrophobic polyester with a much slower degradation rate compared to PLA and PLGA, often taking years to fully degrade.[4]
Comparative Degradation Profiles
The degradation of these polymers can be broadly categorized into three main mechanisms: hydrolytic, oxidative, and enzymatic degradation.
2.1. Hydrolytic Degradation
Hydrolysis is the primary degradation mechanism for both poly(ester-urethane)s and polyesters in an aqueous physiological environment. It involves the cleavage of ester bonds by water molecules.
-
Polyesters (PLA, PGA, PLGA, PCL): The degradation process typically follows a bulk erosion pattern, where water penetrates the entire polymer matrix, leading to a decrease in molecular weight throughout the material before significant mass loss occurs.[3] The acidic byproducts of polyester degradation (lactic acid and glycolic acid) can create an acidic microenvironment that autocatalyzes further hydrolysis, potentially leading to an accelerated degradation rate in the later stages.[3] The rate of hydrolysis is highly dependent on the specific polyester, with PGA degrading the fastest, followed by PLGA, PLA, and finally PCL.
-
1,12-Diisocyanatododecane-Based Poly(ester-urethane)s: These polymers also degrade primarily through the hydrolysis of the ester linkages within their polyester soft segments.[1][5] However, the degradation profile can be more complex due to the presence of the more hydrolytically stable urethane linkages and the influence of the hard segments. The overall degradation rate is generally slower than that of amorphous PLGA but can be tailored by the choice of the polyester polyol. For instance, a PU based on a PCL soft segment will degrade slower than one based on a more hydrophilic polyester. The degradation of the urethane bond itself is a much slower process.[1]
2.2. Oxidative Degradation
Oxidative degradation involves the reaction of the polymer with reactive oxygen species (ROS) generated by inflammatory cells (e.g., macrophages and neutrophils) in the in vivo environment.
-
Polyesters: Aliphatic polyesters are generally considered to be relatively resistant to significant oxidative degradation.
-
Polyurethanes: Polyether-based polyurethanes are known to be susceptible to oxidative degradation. However, for poly(ester-urethane)s, such as those based on 1,12-diisocyanatododecane and a polyester polyol, oxidative degradation is generally considered to have a negligible effect compared to hydrolysis and enzymatic degradation.
2.3. Enzymatic Degradation
Enzymes present in the physiological environment, such as esterases, lipases, and proteases, can catalyze the hydrolysis of ester and, to a lesser extent, urethane bonds.
-
Polyesters: The susceptibility of polyesters to enzymatic degradation varies. For example, PCL is known to be degraded by lipases.[6] While PLA and PLGA can also be degraded by enzymes, the contribution of enzymatic degradation relative to simple hydrolysis in vivo is still a subject of research.[2] The enzymatic degradation of polyesters is typically a surface erosion process.
-
1,12-Diisocyanatododecane-Based Poly(ester-urethane)s: The polyester soft segments of these PUs are susceptible to enzymatic degradation by esterases and lipases.[7] The hard segments, containing the urethane linkages, are more resistant but can be slowly degraded by proteases.[8] Similar to polyesters, enzymatic degradation of PUs is primarily a surface-mediated phenomenon. The inclusion of certain chain extenders, such as those based on amino acids, can increase the susceptibility to enzyme-mediated erosion.[8]
Summary of Comparative Degradation Characteristics
The following table summarizes the key differences in the degradation profiles of 1,12-diisocyanatododecane-based polyurethanes and common biomedical polyesters.
| Feature | 1,12-Diisocyanatododecane-Based Poly(ester-urethane)s | Biomedical Polyesters (PLA, PGA, PLGA, PCL) |
| Primary Degradation Mechanism | Hydrolysis and enzymatic degradation of ester linkages in the soft segment. | Hydrolysis of ester linkages. |
| Susceptible Bonds | Ester >> Urethane | Ester |
| Typical Erosion Pattern | Primarily surface erosion (enzymatic) and bulk degradation (hydrolytic). | Primarily bulk erosion. |
| Degradation Rate | Generally slower than amorphous PLGA; tunable by soft segment choice. Can be slow, with weight loss not exceeding 7% after 36 weeks in some cases.[9] | Highly variable and tunable (PGA > PLGA > PLA > PCL). PLGA can decompose within 12 months in vivo.[10] |
| Degradation Products | Diols, dicarboxylic acids (from polyester soft segment), 1,12-diaminododecane, and CO2. | Lactic acid, glycolic acid, 6-hydroxycaproic acid. |
| Biocompatibility of Products | Generally considered biocompatible, with aliphatic diamines being less toxic than aromatic ones. However, late-stage degradation products of urethane segments may show some cytotoxicity.[11] | Generally considered non-toxic and are metabolized by the body.[4] |
| Autocatalysis | Less pronounced due to slower accumulation of acidic byproducts compared to PLGA. | Significant, especially for PLGA, due to the generation of acidic monomers.[3] |
| Susceptibility to Oxidation | Generally low for poly(ester-urethane)s. | Generally low. |
Experimental Protocols for Assessing Polymer Degradation
To experimentally evaluate and compare the degradation profiles of these polymers, a series of well-defined in vitro assays can be employed.
4.1. In Vitro Hydrolytic Degradation Assay
This protocol is designed to assess the degradation of the polymer in a simulated physiological environment without the influence of enzymes.
Methodology:
-
Sample Preparation: Prepare polymer films or scaffolds of known dimensions and weight (W_initial). Dry the samples under vacuum to a constant weight.
-
Incubation: Place the samples in sterile vials containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. The sample mass to buffer volume ratio should be at least 1:100 to ensure the pH remains stable.
-
Environmental Conditions: Incubate the vials at 37°C in a shaking incubator.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), remove a set of samples from the incubator.
-
Analysis:
-
Mass Loss: Gently rinse the samples with deionized water, dry them under vacuum to a constant weight (W_final), and calculate the percentage mass loss: ((W_initial - W_final) / W_initial) * 100.
-
Molecular Weight Changes: Analyze the molecular weight of the dried samples using Gel Permeation Chromatography (GPC).
-
Morphological Changes: Examine the surface morphology of the samples using Scanning Electron Microscopy (SEM).
-
pH of Incubation Medium: Measure the pH of the PBS to monitor the release of acidic degradation products.
-
4.2. In Vitro Enzymatic Degradation Assay
This assay evaluates the contribution of enzymes to the degradation process.
Methodology:
-
Sample Preparation: Prepare and weigh polymer samples as described for the hydrolytic degradation assay.
-
Enzyme Solution: Prepare a solution of a relevant enzyme (e.g., lipase from Rhizopus oryzae for PCL and some poly(ester-urethane)s, or a protease like proteinase K) in PBS (pH 7.4) at a clinically relevant concentration. A control group with PBS only should be included.
-
Incubation: Incubate the samples in the enzyme solution at 37°C. The enzyme solution should be refreshed periodically (e.g., every 48-72 hours) to maintain enzyme activity.
-
Time Points and Analysis: Follow the same time points and analytical procedures (mass loss, GPC, SEM) as for the hydrolytic degradation assay.
4.3. In Vitro Oxidative Degradation Assay
This accelerated assay assesses the polymer's susceptibility to oxidative stress.
Methodology:
-
Sample Preparation: Prepare and weigh polymer samples.
-
Oxidative Solution: Prepare a solution of 20% hydrogen peroxide (H₂O₂) in 0.1 M cobalt chloride (CoCl₂). This solution generates highly reactive hydroxyl radicals.
-
Incubation: Incubate the samples in the oxidative solution at 37°C for a shorter duration (e.g., up to 11 weeks) due to the accelerated nature of the degradation.[9]
-
Time Points and Analysis: At selected time points, remove the samples, rinse thoroughly with deionized water, and analyze for changes in mass, molecular weight, and surface morphology.
Visualization of Degradation Pathways and Workflows
5.1. Degradation Pathways
Caption: Comparative degradation pathways of polyesters and poly(ester-urethane)s.
5.2. Experimental Workflow for Degradation Studies
Caption: General experimental workflow for in vitro polymer degradation studies.
Conclusion
The choice between 1,12-diisocyanatododecane-based polyurethanes and traditional biomedical polyesters is not straightforward and depends heavily on the specific requirements of the application.
-
Polyesters offer a well-understood and highly tunable degradation profile, particularly PLGA, making them suitable for applications requiring a predictable release over a period of weeks to months. However, the acidic degradation products can sometimes lead to inflammatory responses.
-
1,12-Diisocyanatododecane-based poly(ester-urethane)s provide a platform for developing biodegradable materials with a wider range of mechanical properties, from soft elastomers to more rigid plastics. Their degradation is generally slower and less prone to the autocatalytic acceleration seen in PLGA, which may be advantageous for long-term implants. The use of an aliphatic diisocyanate enhances the biocompatibility of the degradation products.
Ultimately, the selection of the optimal polymer requires careful consideration of the desired degradation kinetics, the mechanical performance, and the biological response to the degradation products. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to inform this critical decision in the development of next-generation biomedical devices and drug delivery systems.
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A Head-to-Head Battle in Regenerative Medicine: 1,12-Diisocyanatododecane Scaffolds Versus Collagen Matrices
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of tissue engineering and regenerative medicine, the choice of a scaffold material is a critical determinant of in vivo success. This guide provides a comprehensive, evidence-based comparison of two prominent classes of biomaterials: synthetic scaffolds based on 1,12-diisocyanatododecane (DDI) and naturally derived collagen matrices. By delving into their fundamental properties and in vivo performance, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
Introduction: The Scaffold's Crucial Role
At its core, a scaffold in tissue engineering serves as a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new functional tissue. The ideal scaffold should be biocompatible, possess appropriate mechanical properties to withstand the physiological environment, and biodegrade at a rate that matches the new tissue formation.[1] This comparative guide will dissect the in vivo performance of DDI-based polyurethane scaffolds and collagen matrices, examining their strengths and weaknesses across key performance indicators.
The Contenders: A Tale of Two Chemistries
1,12-Diisocyanatododecane (DDI) Scaffolds: The Synthetic Challenger
DDI is an aliphatic diisocyanate, a class of chemical building blocks used to create polyurethane polymers.[2] Scaffolds derived from DDI-based polyurethanes are part of the broader family of synthetic polymers, which offer the significant advantage of tunable properties.[3] Researchers can precisely control their chemical composition, molecular weight, and architecture to tailor mechanical strength, degradation kinetics, and porosity.[4] This control allows for the engineering of scaffolds with properties designed to meet the specific demands of the target tissue.
Collagen Matrices: The Natural Standard
Collagen is the most abundant protein in the animal kingdom and the primary structural component of connective tissues.[5] As a natural biomaterial, collagen matrices offer inherent biocompatibility and bioactivity. Their structure mimics the natural extracellular matrix (ECM), providing a familiar environment for cells to adhere, migrate, and differentiate.[1] These matrices are typically derived from animal tissues and processed to remove cellular components, minimizing the risk of an immune response.
In Vivo Performance: A Comparative Analysis
The true test of a scaffold's utility lies in its performance within a living organism. This section will compare the in vivo behavior of DDI scaffolds and collagen matrices based on critical parameters.
Biocompatibility and Host Response
The initial interaction between an implanted scaffold and the host's biological environment is a crucial determinant of its long-term success. An ideal scaffold should elicit a minimal inflammatory response, promoting tissue integration rather than triggering a chronic foreign body reaction.[5]
DDI Scaffolds: Aliphatic polyurethane scaffolds, in general, have demonstrated good in vivo biocompatibility.[6] The degradation products of aliphatic polyurethanes are considered to be less toxic than their aromatic counterparts.[7] However, the host response can be influenced by the specific chemistry and surface properties of the polymer.[5]
Collagen Matrices: Due to their natural origin, collagen matrices generally exhibit excellent biocompatibility.[8] They are often well-tolerated by the host tissue, leading to a mild inflammatory response that is conducive to tissue remodeling.[9]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Implanted Scaffold" [pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protein Adsorption" [pos="-2,1!"]; "Cellular Infiltration" [pos="2,1!"]; "Inflammatory Response" [pos="-3,0!"]; "Tissue Integration" [pos="3,0!"]; "Scaffold Degradation" [pos="0,-1!"]; "Neovascularization" [pos="-1.5,-2!"]; "New Tissue Formation" [pos="1.5,-2!"];
"Implanted Scaffold" -- "Protein Adsorption"; "Implanted Scaffold" -- "Cellular Infiltration"; "Protein Adsorption" -- "Inflammatory Response"; "Cellular Infiltration" -- "Tissue Integration"; "Inflammatory Response" -- "Scaffold Degradation"; "Tissue Integration" -- "Neovascularization"; "Tissue Integration" -- "New Tissue Formation"; "Scaffold Degradation" -- "New Tissue Formation"; } dot Caption: Key events following scaffold implantation in vivo.
Biodegradation
The rate of scaffold degradation is a critical parameter that must be carefully balanced with the rate of new tissue formation. A scaffold that degrades too quickly will fail to provide adequate support, while one that degrades too slowly can hinder tissue remodeling and may lead to a chronic inflammatory response.
DDI Scaffolds: The degradation of polyurethane scaffolds occurs through hydrolysis and enzymatic action. The degradation rate of DDI-based polyurethanes can be tuned by altering the polymer's chemical structure. Studies on other aliphatic polyurethane scaffolds have shown a range of degradation profiles, from slow to more rapid breakdown over several months.[6][10]
Collagen Matrices: The degradation of collagen matrices is primarily mediated by enzymes, particularly matrix metalloproteinases (MMPs). The degradation rate can vary significantly depending on the source of the collagen, the cross-linking density, and the host's enzymatic activity. Non-cross-linked collagen can degrade relatively quickly, while cross-linking can significantly extend its in vivo persistence.
Table 1: Comparative In Vivo Degradation Data
| Scaffold Type | Animal Model | Implantation Site | Time Point | Remaining Mass (%) | Reference |
| PCL-20% BCP (Synthetic Polymer) | Rabbit | Calvarial Defect | 90 days | ~93% | [8] |
| Poly-4-hydroxybutyrate (P4HB) (Synthetic Polymer) | Sheep | Vaginal | 180 days | Significant degradation observed | [9] |
| Pellethane 80A (Polyurethane) | Ovine | Subcutaneous | 104 weeks | Significant degradation | [10] |
| Collagen Sponge | Rat | Subcutaneous | 2 weeks | ~33% | |
| Acellular Dermal Matrix | Rat | Subcutaneous | 18 weeks | ~0% |
Note: Data for DDI-specific scaffolds is limited; therefore, data from other relevant synthetic polymers are included for a broader comparison.
Mechanical Properties and Tissue Integration
The mechanical properties of a scaffold are crucial for providing structural support to the regenerating tissue. The scaffold's stiffness and strength should ideally match that of the native tissue to promote proper cell function and tissue development.
DDI Scaffolds: Polyurethane scaffolds can be engineered to exhibit a wide range of mechanical properties, from soft and elastomeric to more rigid structures. This tunability is a key advantage of synthetic polymers.[11] The mechanical integrity of the scaffold in vivo will change as it degrades and is replaced by new tissue.
Collagen Matrices: The mechanical properties of collagen matrices are generally lower than those of many synthetic polymers. Cross-linking can improve their mechanical strength, but they may still not be suitable for load-bearing applications without reinforcement.[12] However, their natural structure promotes excellent cell adhesion and tissue integration.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for the survival of engineered tissues, as it provides the necessary supply of oxygen and nutrients and removes waste products.
DDI Scaffolds: The angiogenic potential of synthetic scaffolds is generally lower than that of natural materials. However, they can be modified with pro-angiogenic factors or designed with specific pore architectures to enhance vascularization.
Collagen Matrices: Collagen itself can promote angiogenesis.[13] The porous structure of collagen matrices facilitates the infiltration of endothelial cells and the formation of new capillary networks.
Table 2: Comparative Overview of In Vivo Performance
| Feature | 1,12-Diisocyanatododecane (DDI) Scaffolds | Collagen Matrices |
| Biocompatibility | Generally good, but can vary with specific formulation. | Excellent, due to natural origin. |
| Host Response | Typically a mild to moderate inflammatory response. | Mild inflammatory response, conducive to remodeling. |
| Biodegradation | Tunable; can be engineered for a wide range of degradation rates. | Variable; dependent on source and cross-linking. |
| Mechanical Properties | Highly tunable; can be engineered for specific applications. | Lower mechanical strength, often requiring reinforcement. |
| Tissue Integration | Good, but may require surface modification to enhance cell adhesion. | Excellent, promotes cell adhesion and infiltration. |
| Angiogenesis | Moderate; can be enhanced through modification. | Good; inherently supports vascularization. |
Experimental Methodologies: A Guide to In Vivo Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vivo experiments.
Subcutaneous Implantation of Scaffolds in a Rat Model
This protocol describes a common method for evaluating the in vivo biocompatibility and degradation of scaffold materials.
Materials:
-
Sterile DDI-based polyurethane and collagen matrix scaffolds (e.g., 5 mm diameter discs)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture materials (e.g., 4-0 non-absorbable suture)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave the dorsal region and disinfect the surgical site with antiseptic solution.
-
Make a small (~1 cm) incision through the skin in the midline of the back.
-
Create subcutaneous pockets on either side of the incision by blunt dissection.
-
Insert one DDI scaffold into one pocket and one collagen matrix into the other.
-
Close the incision with sutures.
-
Administer analgesics post-operatively.
-
Monitor the animals daily for signs of infection or distress.
-
At predetermined time points (e.g., 1, 4, 8, and 12 weeks), euthanize the animals and explant the scaffolds along with the surrounding tissue for analysis.
Histological and Immunohistochemical Analysis of Explanted Tissues
This protocol outlines the steps for preparing and analyzing the explanted tissues to assess the host response.
Materials:
-
Explanted tissue samples
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-CD68 for macrophages)
-
Secondary antibodies
-
Enzyme-substrate system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
Fix the explanted tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks into 5 µm thick sections using a microtome and mount on glass slides.
-
For H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and then eosin. Dehydrate and mount with a coverslip.
-
For Immunohistochemistry: a. Deparaffinize and rehydrate the sections. b. Perform antigen retrieval as required for the specific antibody. c. Block endogenous peroxidase activity. d. Block non-specific binding sites. e. Incubate with the primary antibody. f. Incubate with the appropriate secondary antibody. g. Develop the signal using an enzyme-substrate system. h. Counterstain with hematoxylin. i. Dehydrate and mount with a coverslip.
-
Examine the stained sections under a microscope to evaluate cell infiltration, inflammation, fibrous capsule formation, and vascularization.
Conclusion: Selecting the Right Tool for the Job
The choice between 1,12-diisocyanatododecane-based scaffolds and collagen matrices is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the intended application.
DDI scaffolds offer unparalleled tunability , allowing for the precise engineering of mechanical properties and degradation kinetics. This makes them an excellent choice for applications where robust mechanical support is required and a controlled degradation profile is critical.
Collagen matrices , on the other hand, provide an inherently bioactive and biocompatible environment that closely mimics the natural ECM. This makes them particularly well-suited for applications where rapid tissue integration and vascularization are paramount.
Ultimately, the selection process should be guided by a thorough understanding of the biological and mechanical demands of the target tissue. This guide has provided a framework for this decision-making process, grounded in the available scientific evidence. As research in this field continues to advance, a deeper understanding of the complex interplay between scaffold properties and in vivo performance will undoubtedly lead to the development of even more effective strategies for tissue regeneration.
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Nowak-Sliwinska, P., et al. (2018). Consensus guidelines for the use and interpretation of angiogenesis assays. Angiogenesis, 21(3), 425-532. [Link]
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Parker Hannifin Corporation. (n.d.). Aliphatic Polycarbonate Polyurethanes with Broad Chemical Resistance for In Vivo Medical Devices. [Link]
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A Comparative Guide to the Long-Term Implantation Performance of 1,12-Diisocyanatododecane (DDI)-Based Devices
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the long-term in vivo performance of implantable devices fabricated from polyurethanes based on 1,12-diisocyanatododecane (DDI). As the demand for durable and biocompatible materials for chronic implantation grows, a thorough understanding of their in vivo behavior is paramount. This document offers a comparative perspective, benchmarking DDI-based polyurethanes against other relevant biomaterials and providing the experimental framework necessary for their evaluation.
Introduction: The Rationale for Aliphatic Diisocyanates in Long-Term Implants
Polyurethanes (PUs) are a versatile class of polymers widely used in medical devices due to their excellent mechanical properties and biocompatibility.[1] The choice of diisocyanate is a critical determinant of a polyurethane's long-term in vivo performance. Historically, aromatic diisocyanates have been used, but concerns over their degradation products, which can include potentially carcinogenic aromatic diamines, have driven the development of PUs based on aliphatic diisocyanates.[2] Aliphatic PUs are generally considered to have a more favorable biocompatibility profile for long-term implantation.[2]
1,12-Diisocyanatododecane (DDI) is a long-chain aliphatic diisocyanate that offers a unique combination of flexibility and hydrophobicity to the polyurethane backbone. This guide will delve into the long-term implications of these properties on the in vivo performance of DDI-based devices.
Comparative Analysis of Long-Term Implantation Performance
Biostability and Degradation
The in vivo degradation of a long-term implantable device is a critical factor influencing its performance and the host tissue response. The degradation of polyurethanes can occur via hydrolysis or oxidation.
-
DDI-Based Polyurethanes (Inferred Performance): The long aliphatic chain of DDI is expected to impart a higher degree of hydrophobicity to the polyurethane, which would likely result in a slower rate of hydrolytic degradation compared to polyurethanes made from shorter-chain diisocyanates. The urethane linkages are still susceptible to hydrolysis, but the overall degradation profile is anticipated to be slow and gradual.
-
Alternative Aliphatic Polyurethane: A long-term study on a poly(dimethylsiloxane)/poly(hexamethylene oxide) (PDMS/PHMO)-based polyurethane elastomer implanted in sheep for up to 24 months demonstrated excellent biostability with only minor surface changes and a gradual decrease in molecular weight over time.[3] This provides a benchmark for the expected stability of a well-designed aliphatic polyurethane.
-
Poly(ε-caprolactone) (PCL): PCL is a widely studied biodegradable polyester. In a 3-year in vivo study in rats, PCL capsules with an initial molecular weight of 66,000 remained intact for two years and then fragmented into lower molecular weight pieces by 30 months.[4] The degradation of PCL follows a bulk erosion mechanism.[5]
Table 1: Comparative In Vivo Degradation Characteristics
| Material | Primary Degradation Mechanism | Expected/Observed In Vivo Degradation Rate | Key Degradation Products |
| DDI-Based Polyurethane | Hydrolysis of urethane linkages | Slow, surface erosion anticipated | Dodecanediamine, polyol, carbon dioxide |
| PDMS/PHMO-Based PU | Hydrolysis and Oxidation | Very slow, excellent biostability over 24 months[3] | Diols, diamines, silicone-based fragments |
| Poly(ε-caprolactone) (PCL) | Hydrolysis of ester linkages | Slow, bulk erosion over 2-3 years[4] | 6-hydroxycaproic acid |
Mechanical Properties and In Vivo Stability
The ability of an implant to maintain its mechanical integrity over its intended lifespan is crucial for its function.
-
DDI-Based Polyurethanes (Inferred Performance): The flexible nature of the long dodecamethylene chain in DDI is expected to contribute to the elastomeric properties of the resulting polyurethane. The initial mechanical properties can be tailored by adjusting the soft segment chemistry. Long-term, a slow degradation process would likely lead to a gradual and predictable change in mechanical properties.
-
Alternative Aliphatic Polyurethane: In the 24-month ovine study of the PDMS/PHMO-based polyurethane, the ultimate tensile strength of the strained samples actually increased, while the ultimate strain decreased.[3] This suggests that in vivo remodeling and annealing processes can occur. A study on polyurethane insulation of cardiac leads showed no significant change in ultimate tensile strength and modulus of elasticity after 108 months of in vivo exposure.[6]
-
Poly(ε-caprolactone) (PCL): The mechanical properties of PCL scaffolds are known to decrease over time as degradation progresses. One study showed a decrease in the compressive modulus and maximum stress of PCL scaffolds over a 25-day in vitro degradation period.[7]
Table 2: Comparative Mechanical Performance
| Material | Typical Initial Tensile Strength | Expected/Observed Long-Term Changes in Mechanical Properties |
| DDI-Based Polyurethane | 10-40 MPa (highly dependent on formulation) | Gradual decrease in tensile strength and elongation at break. |
| PDMS/PHMO-Based PU | ~20-30 MPa | Stable to slight increase in tensile strength, decrease in elongation over 24 months.[3] |
| Poly(ε-caprolactone) (PCL) | 20-50 MPa | Significant decrease in mechanical properties as degradation proceeds.[7] |
Biocompatibility and Host Tissue Response
The local tissue response to an implant is a key indicator of its biocompatibility. A minimal inflammatory response and the formation of a thin, stable fibrous capsule are desirable for long-term implants.
-
DDI-Based Polyurethanes (Inferred Performance): As an aliphatic polyurethane, DDI-based materials are expected to elicit a minimal inflammatory response. The slow degradation rate should prevent the release of a high concentration of degradation products that could trigger a significant inflammatory cascade. The histological response is anticipated to be characterized by the formation of a thin fibrous capsule.
-
General Polyurethane Response: Histological evaluation of polyurethane-coated implants has shown a chronic granulomatous foreign body reaction, which is a typical response to a foreign material.[8] The thickness and cellularity of the fibrous capsule can be influenced by the surface texture of the implant.[9] Studies on polyurethane implants have also identified distinct layers in the surrounding capsule over time.[10]
-
Poly(ε-caprolactone) (PCL): PCL is generally considered to be biocompatible, with in vivo studies showing good tissue integration and a mild inflammatory response.[11]
Table 3: Comparative Histological Response
| Material | Typical Acute Inflammatory Response (1-4 weeks) | Expected/Observed Chronic Tissue Response (>12 weeks) |
| DDI-Based Polyurethane | Mild, transient inflammation | Formation of a thin, stable fibrous capsule with minimal chronic inflammation. |
| General Polyurethanes | Mild to moderate inflammation | Chronic foreign body reaction with fibrous capsule formation.[8] |
| Poly(ε-caprolactone) (PCL) | Mild inflammation | Good tissue integration and encapsulation with a thin fibrous layer.[11] |
Experimental Protocols for Long-Term Implantation Studies
To rigorously evaluate the long-term in vivo performance of DDI-based devices, a well-designed preclinical study is essential. The following protocols are based on established standards and best practices.
Animal Model Selection
The choice of animal model is critical for obtaining clinically relevant data. A larger animal model, such as a sheep or pig, is often preferred for long-term studies due to their physiological similarities to humans and the ability to implant larger devices.[12] Rodent models can be useful for initial biocompatibility screening.
Implant Sterilization and Preparation
Implants must be sterilized using a method that does not alter the material's properties. Ethylene oxide (ETO) or gamma irradiation are common methods for polyurethanes. All implants should be handled under aseptic conditions.
Surgical Implantation
The surgical procedure should be standardized to minimize variability. The implantation site should be relevant to the intended clinical application of the device. For general biocompatibility assessment, subcutaneous or intramuscular implantation is common.
Workflow for In Vivo Implantation Study
Caption: Workflow for a long-term in vivo implantation study.
Long-Term In Vivo Evaluation Protocol
Objective: To assess the long-term biostability, biocompatibility, and mechanical integrity of DDI-based polyurethane implants.
Materials:
-
DDI-based polyurethane test articles (e.g., films or scaffolds)
-
Control materials (e.g., medical-grade silicone, PCL)
-
Surgical instruments
-
Anesthetic agents
-
Histological stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to surgery.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and prepare the surgical site by shaving and disinfecting the skin.
-
Implantation: Create subcutaneous pockets and implant the test and control articles. Suture the incisions.
-
Post-operative Care: Administer analgesics and monitor the animals for any signs of adverse reactions.
-
Explantation: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), euthanize a subset of animals and explant the implants along with the surrounding tissue.
-
Histological Analysis:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with H&E and Masson's Trichrome.
-
Evaluate the tissue response according to ISO 10993-6, assessing inflammation, fibrosis, and tissue integration.
-
-
Material Characterization of Explanted Implants:
-
Visual Inspection: Document any changes in color, shape, or integrity.
-
Scanning Electron Microscopy (SEM): Analyze the surface for evidence of degradation, such as cracking or pitting.
-
Gel Permeation Chromatography (GPC): Determine changes in molecular weight and molecular weight distribution.
-
Fourier Transform Infrared Spectroscopy (FTIR): Detect changes in the chemical structure of the polymer.
-
Mechanical Testing: Measure changes in tensile strength, elongation at break, and modulus.
-
Data Analysis: Compare the data from the DDI-based polyurethane implants with the control materials at each time point. Statistical analysis should be performed to determine the significance of any observed changes.
Degradation Pathway of Aliphatic Polyurethane
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A Head-to-Head Comparison of Crosslinking Agents for Polyurethane Hydrogels: A Guide for Researchers and Drug Development Professionals
In the dynamic field of biomedical materials, polyurethane (PU) hydrogels have carved out a significant niche owing to their exceptional biocompatibility, tunable mechanical properties, and versatile chemistry. These attributes make them prime candidates for a wide array of applications, including drug delivery systems, tissue engineering scaffolds, and wound dressings. The performance of a PU hydrogel is intrinsically linked to its three-dimensional network structure, which is dictated by the choice of crosslinking agent. This guide provides a comprehensive head-to-head comparison of common crosslinking agents used in the synthesis of polyurethane hydrogels, offering field-proven insights and experimental data to inform your selection process.
The Critical Role of Crosslinking in Polyurethane Hydrogel Performance
The formation of a polyurethane network involves the reaction between isocyanate (-NCO) groups and hydroxyl (-OH) groups. Crosslinking agents, which are molecules with more than two reactive functional groups, are introduced to create a stable, three-dimensional structure that can absorb and retain large amounts of water or biological fluids. The type and concentration of the crosslinking agent are critical parameters that allow for the fine-tuning of the hydrogel's properties to meet the demands of specific applications.
The choice of crosslinking agent directly influences several key performance metrics:
-
Swelling Ratio: The ability of a hydrogel to absorb and retain water is crucial for applications such as drug delivery and wound healing.
-
Mechanical Properties: The strength, elasticity, and toughness of the hydrogel determine its suitability for load-bearing applications and its ability to mimic the properties of biological tissues.
-
Biocompatibility: The crosslinking agent and any unreacted monomers can impact the cytotoxicity of the hydrogel, a critical consideration for all biomedical applications.
-
Drug Release Kinetics: The crosslink density of the hydrogel network governs the diffusion of encapsulated drugs, thereby controlling their release profile.
A Comparative Analysis of Common Crosslinking Agents
Polyurethane hydrogels are typically synthesized using a combination of a polyol (a long-chain molecule with multiple hydroxyl groups), a diisocyanate, and a chain extender or crosslinker. In this guide, we will focus on the comparative effects of different diisocyanates and diol chain extenders, which act as key crosslinking components.
Diisocyanate Crosslinkers: Aliphatic vs. Aromatic
Diisocyanates form the "hard segments" in the polyurethane network and play a pivotal role in determining the mechanical properties and biocompatibility of the resulting hydrogel. They can be broadly classified into two categories: aliphatic and aromatic.
| Diisocyanate Type | Key Characteristics & Impact on Hydrogel Properties |
| Aliphatic Diisocyanates | Examples: Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI), Dicyclohexylmethane-4,4'-diisocyanate (HMDI) Advantages: Excellent UV stability and resistance to yellowing, generally considered to have better biocompatibility due to the lower toxicity of their degradation byproducts (aliphatic diamines).[1] Disadvantages: Slower reaction kinetics compared to aromatic diisocyanates, may result in hydrogels with lower mechanical strength.[2] Impact on Properties: * Mechanical Strength: Generally lower than aromatic diisocyanates. For instance, in one study on polyurethane elastomers, MDI-based polyurethanes exhibited a higher tensile strength (23.4 MPa) compared to those based on HDI, IPDI, and HMDI.[3] * Flexibility: The linear structure of HDI can impart good flexibility.[2] * Biocompatibility: Often preferred for biomedical applications due to the reduced cytotoxicity of their degradation products.[1] |
| Aromatic Diisocyanates | Examples: Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) Advantages: High reactivity leading to faster curing times, can produce hydrogels with high mechanical strength and hardness.[2] Disadvantages: Prone to discoloration (yellowing) upon exposure to UV light.[4] Their degradation can release potentially toxic aromatic diamines, raising biocompatibility concerns.[1] Impact on Properties: * Mechanical Strength: Generally higher than aliphatic diisocyanates due to the rigid aromatic rings. MDI-based polyurethanes often exhibit superior tensile strength.[3] * Hardness: The rigidity of the aromatic structure contributes to increased hardness in the hydrogel. * Biocompatibility: The potential for the release of toxic aromatic amines from the degradation of aromatic polyurethanes is a significant concern that must be carefully evaluated.[1] |
Expert Insight: The choice between aliphatic and aromatic diisocyanates represents a critical trade-off between mechanical performance and biocompatibility. For applications where high mechanical strength is paramount and UV stability is not a concern, aromatic diisocyanates like MDI may be suitable, provided a thorough biocompatibility assessment is conducted. For most biomedical applications, particularly those involving long-term implantation or direct contact with tissues, the superior biocompatibility and UV stability of aliphatic diisocyanates like HDI and IPDI make them the preferred choice.
Diol Chain Extenders: Tuning Properties through Structure and Length
Diol chain extenders are low molecular weight diols that react with diisocyanates to form the hard segments of the polyurethane network. The structure and chain length of the diol chain extender have a profound impact on the morphology and properties of the resulting hydrogel.
| Diol Chain Extender | Key Characteristics & Impact on Hydrogel Properties |
| Short-Chain Linear Diols | Examples: Ethylene glycol (EG), 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO) Impact on Properties: * Mechanical Strength: The use of linear diols, particularly those with an even number of carbon atoms like BDO, can lead to better packing of the hard segments, resulting in increased hardness and tensile strength.[5] In some studies, BDO- and HDO-based polyurethanes showed higher bond strength compared to those with branched chain extenders.[6] * Swelling Ratio: Increasing the content of the chain extender generally leads to a more densely crosslinked network, which can decrease the swelling ratio.[7] * Phase Separation: Linear chain extenders tend to promote better phase separation between the hard and soft segments, which contributes to the mechanical integrity of the hydrogel. |
| Branched Diols | Examples: 1,3-Butanediol, Neopentyl glycol Impact on Properties: * Mechanical Strength: The introduction of branches can disrupt the packing of the hard segments, leading to lower mechanical strength compared to their linear counterparts. * Transparency: Hydrogels made with branched diols can exhibit higher transparency. * Viscosity of Prepolymer: The use of branched chain extenders can result in a lower viscosity of the prepolymer solution, which can be advantageous for processing.[7] |
| Longer-Chain Diols | Examples: Poly(ethylene glycol) (PEG) diols of varying molecular weights Impact on Properties: * Flexibility and Swelling: Increasing the chain length of the diol generally leads to a more flexible and less densely crosslinked network, resulting in a higher swelling ratio and greater elasticity. * Mechanical Strength: As the chain length increases, the tensile strength and modulus typically decrease. |
Expert Insight: The selection of a diol chain extender allows for precise control over the mechanical properties and swelling behavior of the hydrogel. For applications requiring high mechanical strength and a lower swelling ratio, short-chain linear diols like 1,4-butanediol are often a good choice. Conversely, if high flexibility and a large swelling capacity are desired, longer-chain diols or branched diols may be more appropriate.
Visualizing the Crosslinking Process
To better understand the formation of the polyurethane hydrogel network, the following diagrams illustrate the fundamental crosslinking reactions.
Caption: Formation of urethane linkages and hard segments in a polyurethane network.
Experimental Protocols for Hydrogel Characterization
To ensure the scientific integrity and reproducibility of your findings, it is essential to follow standardized experimental protocols. The following are detailed, step-by-step methodologies for key characterization techniques.
Synthesis of Polyurethane Hydrogel (A General Protocol)
This protocol describes a typical two-step solution polymerization method. The specific molar ratios of reactants should be optimized based on the desired properties of the hydrogel.
-
Preparation of the Prepolymer:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the desired amount of polyol (e.g., polyethylene glycol, PEG).
-
Heat the polyol under vacuum at 80-100°C for 1-2 hours to remove any residual water.
-
Cool the reactor to the desired reaction temperature (typically 60-80°C) and add the diisocyanate (e.g., HDI, IPDI, or MDI) dropwise while stirring under a nitrogen atmosphere.
-
Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by titrating the free -NCO content.
-
-
Chain Extension and Crosslinking:
-
Dissolve the NCO-terminated prepolymer in a suitable solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).
-
In a separate container, prepare a solution of the diol chain extender (e.g., BDO) in the same solvent.
-
Add the chain extender solution to the prepolymer solution dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for another 1-2 hours.
-
-
Hydrogel Formation:
-
Cast the resulting polymer solution into a mold (e.g., a petri dish).
-
Cure the solution in an oven at a specified temperature (e.g., 60-80°C) for 24-48 hours to form the hydrogel film.
-
Immerse the cured hydrogel in deionized water for several days to remove the solvent and any unreacted monomers, replacing the water periodically.
-
Caption: A simplified workflow for polyurethane hydrogel synthesis.
Measurement of Swelling Ratio
The swelling ratio is a fundamental property of hydrogels and can be determined gravimetrically.
-
Prepare circular discs of the hydrogel with a known diameter and thickness.
-
Thoroughly dry the hydrogel samples in a vacuum oven at 40-50°C until a constant weight is achieved. Record this weight as the dry weight (Wd).
-
Immerse the dry hydrogel samples in deionized water or a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel sample from the solution, gently blot the surface with filter paper to remove excess water, and weigh it. Record this weight as the swollen weight at time t (Wt).
-
Continue this process until the hydrogel reaches equilibrium swelling, i.e., when there is no further change in weight. Record the final swollen weight as Ws.
-
Calculate the swelling ratio (%) at each time point using the following equation: Swelling Ratio (%) = [(Wt - Wd) / Wd] x 100
-
The equilibrium swelling ratio is calculated using Ws.
Mechanical Testing: Tensile Properties
The tensile properties of hydrogels are typically measured using a universal testing machine according to standards such as ASTM D638 ("Standard Test Method for Tensile Properties of Plastics").
-
Prepare dumbbell-shaped specimens of the hydrogel using a die cutter, following the dimensions specified in the ASTM standard (e.g., Type IV or V).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
From the stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
In Vitro Biocompatibility Assessment: Cytotoxicity
The cytotoxicity of the hydrogel can be evaluated in vitro using an extract test according to ISO 10993-5 ("Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity").
-
Prepare extracts of the hydrogel by incubating the material in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours), following the surface area to volume ratios recommended in the standard.
-
Culture a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate until they reach a confluent monolayer.
-
Replace the culture medium with the hydrogel extracts (and appropriate positive and negative controls).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.
In Vitro Drug Release Study
The release of a model drug from the hydrogel can be studied using a dissolution apparatus, following guidelines similar to those in USP General Chapter <711> ("Dissolution").
-
Load the hydrogel with a model drug by either incorporating the drug during the synthesis process or by soaking the pre-formed hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a dissolution vessel containing a known volume of release medium (e.g., PBS, pH 7.4).
-
Maintain the temperature at 37°C and stir the medium at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Concluding Remarks
The selection of a crosslinking agent is a critical decision in the design of polyurethane hydrogels for biomedical applications. As this guide has demonstrated, a deep understanding of the chemical structure of the crosslinker and its impact on the resulting hydrogel properties is essential for developing materials with the desired performance characteristics. By carefully considering the trade-offs between mechanical strength, swelling behavior, biocompatibility, and drug release kinetics, and by employing standardized experimental protocols, researchers and drug development professionals can rationally design and fabricate polyurethane hydrogels that meet the stringent requirements of the biomedical field.
References
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Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. (2025). ResearchGate. [Link]
-
Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (2020). MDPI. [Link]
-
The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (2022). MDPI. [Link]
-
Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (2020). MDPI. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2023). MDPI. [Link]
-
Influence of hydrophilic/hydrophobic diols on the properties of polyurethane hydrogels: solvent-free one-pot synthesis. (2023). Royal Society of Chemistry. [Link]
-
Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. (2023). Dongsen Chemicals. [Link]
- MORPHOLOGY OF POLYURETHANES BASED ON THE CHAIN EXTENDER ETHYLENE GLYCOL AND AROMATIC FLEXIBLE DIISOCYANATES, AS REVEALED BY SCA. (n.d.).
- Synthetic routes for polyurethanes with different chain extenders: 1,4-butanediol (BDO), 1,1′-bis[2-(β-hydroxyethyl)ester-2-methylpropyl]ferrocene (monoFc), and 6,6′-bis[1-methyl-2-(β-hydroxyethyl)ester-2-methylpropyl]bisferrocene (bisFc). (n.d.).
-
The effect of chain extenders structure on properties of new polyurethane elastomers. (2010). ResearchGate. [Link]
-
The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. (2022). ResearchGate. [Link]
-
DDI vs HDI: Which Performs Better for Non-Yellowing Applications?. (2025). Tianjin Ruifeng. [Link]
-
Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021). MDPI. [Link]
-
Influence of Diisocyanate on Polyurethane Elastomers Which Crosslinked by β-Cyclodextrin. (2016). SciSpace. [Link]
- MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. (n.d.). Diva-Portal.org.
-
Understanding Aliphatic vs. Aromatic Coatings: What's the Difference and Which Should You Choose?. (2025). UMI Coatings. [Link]
-
Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization: promising tools for advanced applications in drug delivery. (2024). Royal Society of Chemistry. [Link]
-
Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (2020). MDPI. [Link]
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Safety Operating Guide
Mastering the Safe Disposal of 1,12-Diisocyanatododecane: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. With this innovation comes the profound responsibility of ensuring a safe laboratory environment, which extends to the proper disposal of all chemical waste. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1,12-diisocyanatododecane, a versatile but hazardous aliphatic diisocyanate. Our commitment is to empower you with the knowledge to manage this chemical confidently, mitigating risks and ensuring the well-being of your team and the environment.
The Intrinsic Hazards of 1,12-Diisocyanatododecane: Beyond the Label
1,12-Diisocyanatododecane, like other isocyanates, is a highly reactive compound. Its isocyanate groups (-NCO) readily react with nucleophiles, a property that makes it an excellent cross-linking agent but also the source of its primary hazards. Exposure to 1,12-diisocyanatododecane can lead to respiratory sensitization, causing asthma-like symptoms, and skin sensitization, resulting in allergic contact dermatitis. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation. Understanding this reactivity is paramount to appreciating the stringent disposal procedures that follow.
Table 1: Hazard Profile of 1,12-Diisocyanatododecane
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | |
| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 1,12-diisocyanatododecane, a robust PPE protocol is non-negotiable. The selection of appropriate PPE is a critical control measure to prevent exposure during handling and disposal.
Table 2: Required Personal Protective Equipment for Handling 1,12-Diisocyanatododecane
| Body Part | PPE Specification | Rationale |
| Hands | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and sensitization. |
| Eyes | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation. |
| Body | A chemically resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | Essential for preventing inhalation of harmful vapors, especially during spill cleanup or when working with larger quantities. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal of 1,12-diisocyanatododecane hinges on a systematic approach that encompasses spill management, neutralization, and final disposal in accordance with institutional and regulatory guidelines.
Caption: Decision workflow for the safe disposal of 1,12-diisocyanatododecane.
Experimental Protocol: Neutralization of 1,12-Diisocyanatododecane Waste
This protocol details the steps for neutralizing residual 1,12-diisocyanatododecane in contaminated labware or as a result of a minor spill.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sodium carbonate
-
Liquid detergent
-
Water
-
Waste container (open-top, clearly labeled)
-
Appropriate PPE (see Table 2)
Procedure:
-
Containment and Absorption: In the event of a spill, first ensure the area is well-ventilated. Wearing full PPE, contain the spill using an inert absorbent material. Carefully collect the absorbed material and place it into a designated open-top waste container. Crucially, do not seal the container , as the neutralization reaction will generate carbon dioxide gas, which could lead to pressurization and rupture.
-
Preparation of Neutralization Solution: Prepare a fresh neutralization solution consisting of:
-
5-10% Sodium Carbonate
-
0.2-1% Liquid Detergent
-
90-95% Water
-
-
Application and Reaction: Slowly and carefully add the neutralization solution to the contaminated material in the waste container. A gentle stirring may be necessary to ensure complete mixing. The isocyanate will react with the water (hydrolysis) and sodium carbonate to form an inert polyurea. The detergent aids in the emulsification of the isocyanate. Allow the mixture to react for at least one hour.
-
Final Disposal: Once the reaction is complete (cessation of gas evolution), the neutralized waste can be collected by your institution's hazardous waste management team. Ensure the container is clearly labeled with its contents.
Disposal of Empty Containers
Empty containers that once held 1,12-diisocyanatododecane must also be treated as hazardous waste due to residual chemical.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate should be collected and treated as hazardous waste.
-
Neutralization of Residue: After rinsing, decontaminate the container by filling it with the neutralization solution described above. Let it stand for at least 24 hours.
-
Final Disposal: After draining the neutralization solution, the container can be punctured to prevent reuse and disposed of according to your institution's and local regulations for decontaminated chemical containers.
Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be self-validating. The visible evolution of carbon dioxide during neutralization provides a clear indication that the reaction is proceeding. The cessation of this bubbling is a primary indicator that the isocyanate has been consumed. Furthermore, adherence to the specified reaction times ensures a complete and safe neutralization process.
By following these procedures, you are not only complying with safety regulations but are also actively participating in a culture of safety that is the bedrock of innovative and responsible research.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
